Technical Documentation Center

Acetic acid;oxolan-3-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetic acid;oxolan-3-ylmethanol
  • CAS: 78386-41-1

Core Science & Biosynthesis

Foundational

Synthesis and Optimization of (Oxolan-3-yl)methyl Acetate: A Technical Guide

Abstract (Oxolan-3-yl)methyl acetate, commonly referred to as 3-(acetoxymethyl)tetrahydrofuran, is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract (Oxolan-3-yl)methyl acetate, commonly referred to as 3-(acetoxymethyl)tetrahydrofuran, is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably purine antiviral drugs such as Penciclovir and Famciclovir , as well as advanced agrochemicals . This whitepaper provides an in-depth, mechanistically grounded protocol for its synthesis via the controlled acylation of oxolan-3-ylmethanol.

Mechanistic Rationale & Strategic Overview

The transformation of oxolan-3-ylmethanol into (oxolan-3-yl)methyl acetate is fundamentally a nucleophilic acyl substitution. However, the presence of the acid-sensitive tetrahydrofuran (THF) ring dictates strict operational boundaries. Highly acidic conditions or the generation of strong mineral acids (e.g., HCl from acetyl chloride) can trigger unwanted ether cleavage or ring-opening side reactions.

To circumvent this, two primary catalytic strategies are employed in the industry:

  • Nucleophilic Base Catalysis (Standard): Utilizing Acetic Anhydride ( Ac2​O ) with 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, while TEA acts as an acid scavenger.

  • Lewis Acid Catalysis (Industrial Alternative): Utilizing Ac2​O with Magnesium Bromide ( MgBr2​ ) in acetonitrile. The Lewis acid coordinates with the carbonyl oxygen of the anhydride, increasing its electrophilicity without the need for amine bases [[1]]().

ReactionMechanism SM Oxolan-3-ylmethanol (Nucleophile) Prod (Oxolan-3-yl)methyl acetate (Target Ester) SM->Prod Acyl transfer Ac2O Acetic Anhydride (Acyl Donor) Int N-Acylpyridinium Intermediate Ac2O->Int DMAP attack DMAP DMAP / TEA (Catalyst/Base) DMAP->Int Activation Int->Prod

Fig 1. DMAP-catalyzed acylation mechanism of oxolan-3-ylmethanol.

Quantitative Data & Optimization Matrix

To ensure reproducibility and scalability, the following table summarizes the quantitative parameters and expected outcomes for the two primary synthetic routes.

ParameterRoute A: Base-Catalyzed (Lab Scale)Route B: Lewis Acid-Catalyzed (Scale-Up)Mechanistic Rationale
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)DCM offers superior solubility for DMAP; MeCN strongly coordinates with Lewis acids .
Acylating Agent Acetic Anhydride (1.2 eq)Acetic Anhydride (2.0 eq) Ac2​O is strictly preferred over Acetyl Chloride to prevent HCl-mediated THF ring cleavage.
Catalyst DMAP (0.05 eq) + TEA (1.5 eq) MgBr2​ (1.0 eq)DMAP forms a reactive intermediate; MgBr2​ directly activates the carbonyl carbon.
Temperature 0 °C 25 °C0 °C 80 °C (Reflux)Amine catalysis is rapid at RT; Lewis acid activation requires thermal energy to drive completion .
Reaction Time 2 - 4 hours9 - 12 hoursBase catalysis provides faster kinetics for primary alcohols.
Typical Yield 88% - 94%> 90%Both routes suppress the formation of 2-halomethyl-4-acetoxy isomers.

Step-by-Step Experimental Protocol (Route A)

The following methodology outlines a self-validating system for the base-catalyzed synthesis of (oxolan-3-yl)methyl acetate.

ProtocolWorkflow S1 1. Substrate Dissolution (DCM, 0 °C) S2 2. Base & Catalyst Addition (TEA, DMAP) S1->S2 S3 3. Acylation (Ac2O dropwise) S2->S3 S4 4. Reaction Quench (Sat. NaHCO3) S3->S4 S5 5. Liquid-Liquid Extraction (DCM/H2O) S4->S5 S6 6. Purification (Vacuum Distillation) S5->S6

Fig 2. Step-by-step operational workflow for the synthesis protocol.

Phase 1: Reaction Assembly
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Causality: Acetic anhydride is highly susceptible to moisture-induced hydrolysis, which depletes the reagent and generates excess acetic acid, stalling the reaction.

  • Dissolution: Charge the flask with oxolan-3-ylmethanol (10.2 g, 100 mmol) and anhydrous Dichloromethane (100 mL).

  • Catalyst Introduction: Add Triethylamine (15.2 g, 150 mmol) followed by 4-Dimethylaminopyridine (0.61 g, 5.0 mmol). Causality: TEA serves as the bulk acid scavenger. DMAP is kept at catalytic amounts (5 mol%) to continuously cycle the formation of the electrophilic N-acylpyridinium species.

Phase 2: Controlled Acylation
  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Reagent Addition: Load an addition funnel with Acetic Anhydride (12.2 g, 120 mmol) and add it dropwise over 30 minutes. Causality: The esterification is exothermic. Dropwise addition at 0 °C prevents thermal runaway, which could lead to darkening of the reaction mixture and degradation of the THF ring.

  • Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 3 hours.

Phase 3: Quenching & Isolation
  • Reaction Quench: Slowly add 50 mL of saturated aqueous NaHCO3​ . Causality: The bicarbonate neutralizes the acetic acid byproduct and any unreacted anhydride. The slow addition is critical to manage the rapid evolution of CO2​ gas. The mild basicity of NaHCO3​ ensures the newly formed ester is not hydrolyzed.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual water and amine salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30 °C to yield the crude product.

  • Purification: Purify via vacuum distillation (or silica gel chromatography using Hexane:Ethyl Acetate) to afford (oxolan-3-yl)methyl acetate as a clear, colorless liquid.

Analytical Validation (Quality Control)

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be met before proceeding to downstream API synthesis:

  • TLC Monitoring: The reaction progress is tracked using Hexane:Ethyl Acetate (2:1). The starting material (oxolan-3-ylmethanol) is highly polar and retains a low Rf​ . The resulting ester will migrate significantly higher. Visualization is achieved via KMnO4​ stain.

  • 1 H NMR ( CDCl3​ ): The definitive marker of successful acylation is the appearance of a sharp singlet at ~2.05 ppm corresponding to the acetate methyl group ( CH3​−C=O ). Additionally, the protons of the exocyclic methylene group ( −CH2​−O− ) will experience a distinct downfield shift from ~3.5 ppm in the free alcohol to ~4.0 - 4.1 ppm in the esterified product.

  • GC-MS: The molecular ion peak should be observed at M+=144.17 m/z, confirming the mass of the target compound.

References

  • Recordati S.A. (2004). A Process for the Preparation of 2-Acetoxymethyl-4-Halo-But-1-Yl Acetates (WO 2004/007418 A1). World Intellectual Property Organization.
  • Sun, L. (2011). Method for synthesizing 3-hydroxymethyl tetrahydrofuran (CN 102276559 A). China National Intellectual Property Administration.

Sources

Exploratory

Acetic Acid, Oxolan-3-ylmethyl Ester (CAS 78386-41-1): A Technical Guide to Antiviral Precursor Synthesis

Executive Summary Acetic acid, oxolan-3-ylmethyl ester—commonly referred to as 3-(acetoxymethyl)tetrahydrofuran—is a highly specialized chemical intermediate. Recognized by its CAS Registry Number 78386-41-1 [1], this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acetic acid, oxolan-3-ylmethyl ester—commonly referred to as 3-(acetoxymethyl)tetrahydrofuran—is a highly specialized chemical intermediate. Recognized by its CAS Registry Number 78386-41-1 [1], this compound serves as a critical linchpin in the pharmaceutical synthesis of purine-based antiviral active pharmaceutical ingredients (APIs), most notably Penciclovir and Famciclovir[2]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the regioselective ring opening of this ester, a foundational step in modern antiviral drug development.

Physicochemical Profiling & Structural Elucidation

In chemical databases, CAS 78386-41-1 is occasionally cataloged under the IUPAC nomenclature "acetic acid;oxolan-3-ylmethanol," representing a mixture or salt-like notation with a molecular formula of C5H10O2·C2H4O2[1]. However, in practical synthetic applications, the compound operates as the pure ester, 3-(acetoxymethyl)tetrahydrofuran (C7H12O3)[3].

Table 1: Physicochemical Properties of CAS 78386-41-1

PropertyValue
Chemical Name 3-(Acetoxymethyl)tetrahydrofuran
Synonyms Acetic acid, oxolan-3-ylmethyl ester; Tetrahydrofuran-3-ylmethyl acetate
CAS Registry Number 78386-41-1
Molecular Formula C7H12O3 (Ester) / C5H10O2·C2H4O2 (Mixture Standard)
Molecular Weight 144.17 g/mol (Ester) / 162.18 g/mol (Mixture Standard)

Strategic Role in Antiviral API Synthesis

The primary industrial application of oxolan-3-ylmethyl acetate is its conversion into 2-acetoxymethyl-4-halo-but-1-yl acetates [4]. These halo-acetates are indispensable alkylating agents used to construct the acyclic side chains of purine antiviral drugs[2].

The synthetic workflow begins with the acetylation of 3-hydroxymethyl-tetrahydrofuran to form our target compound (CAS 78386-41-1). This ester then undergoes a highly regioselective ring opening to yield the acyclic halo-acetate precursor, which is subsequently condensed with 2-amino-6-chloropurine to form the final API[5].

Pathway A 3-Hydroxymethyl- tetrahydrofuran B Acetic acid, oxolan-3-ylmethyl ester (CAS: 78386-41-1) A->B Acetylation C 2-Acetoxymethyl-4-halo- but-1-yl acetate B->C Regioselective Ring Opening D Penciclovir / Famciclovir (APIs) C->D Purine Condensation

Caption: Synthetic pathway to antiviral APIs via the oxolan-3-ylmethyl ester intermediate.

Mechanistic Insights into Regioselective Ring Opening

The transformation of CAS 78386-41-1 into an acyclic halo-acetate is not a trivial ether cleavage; it requires precise regiocontrol to ensure the halogen is positioned at the terminal C4 carbon rather than the internal C2 carbon. This is achieved through carefully paired Lewis acid and acylating agent systems[4].

Causality Behind Reagent Selection

According to established patent methodologies (e.g., Recordati S.A.), the choice of Lewis acid is strictly dictated by the acylating agent[4]:

  • Magnesium Bromide (MgBr2) + Acetic Anhydride (Ac2O): The hard Lewis acidic Mg²⁺ ion coordinates with the oxygen atoms of both the tetrahydrofuran ring and the acetic anhydride. This dual coordination weakens the adjacent C-O bond of the ring. The bromide ion (Br⁻) then acts as a nucleophile, attacking the less sterically hindered position (C4) to open the ring. The resulting alkoxide is immediately trapped by the activated anhydride, yielding the target diacetate.

  • Samarium Triiodide (SmI3) + Acetyl Chloride (AcCl): When a more reactive acylating agent like acetyl chloride is used, samarium triiodide is required[6]. Samarium's extreme oxophilicity strongly activates the cyclic ether, while the highly nucleophilic iodide ensures rapid, regioselective ring opening before competing side reactions can occur.

Self-Validating Experimental Protocol

The following protocol details the magnesium bromide-mediated regioselective ring opening of CAS 78386-41-1 to produce 2-acetoxymethyl-4-bromo-but-1-yl acetate. This protocol is designed as a self-validating system, incorporating stoichiometric precision and analytical checkpoints to ensure reproducibility[6].

Step-by-Step Methodology
  • Lewis Acid Activation: In a thoroughly dried, inert-gas-purged round-bottom flask, suspend 1.0 molar equivalent (eq) of anhydrous magnesium bromide (MgBr2) in high-purity acetonitrile (CH3CN). Cool the suspension to 0°C using an ice bath.

  • Acylation Setup: While maintaining the temperature at 0°C, dropwise add 2.0 eq of acetic anhydride (Ac2O). Stir for 15 minutes to allow for the formation of the activated Lewis acid-anhydride complex.

  • Substrate Addition: Slowly introduce 1.0 eq of 3-(acetoxymethyl)tetrahydrofuran (CAS 78386-41-1) into the mixture.

  • Regioselective Ring Opening: Remove the ice bath and heat the reaction mixture to reflux (approximately 60–80°C). Maintain reflux for 9 hours. Causality note: Extended reflux ensures quantitative conversion, driving the equilibrium toward the thermodynamically favored 4-bromo isomer.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution. Stir for 30 minutes to neutralize excess anhydride. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure. The crude product typically consists of ≥90% of the desired 2-acetoxymethyl-4-bromo-but-1-yl acetate and ≤10% of the 2-bromomethyl-4-acetoxy-but-1-yl acetate isomer[6].

Workflow Step1 Step 1: Lewis Acid Activation MgBr2 in CH3CN at 0°C Step2 Step 2: Acylation Add Ac2O (2 eq/mole) Step1->Step2 Step3 Step 3: Substrate Addition Add CAS 78386-41-1 (1 eq/mole) Step2->Step3 Step4 Step 4: Ring Opening Reflux (60-80°C) for 9h Step3->Step4 Step5 Step 5: Quench & Extract NaHCO3 quench, EtOAc extract Step4->Step5

Caption: Step-by-step workflow for the Lewis acid-mediated regioselective ring opening of CAS 78386-41-1.

Analytical Validation & Quality Control

To validate the success of the protocol, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The presence of the terminal bromide and the diacetate structure must be confirmed against the following expected shifts[5]:

Table 2: ¹H-NMR Analytical Markers for 2-Acetoxymethyl-4-bromo-butyl-1-acetate

Shift (δ, ppm)MultiplicityIntegrationAssignment
1.83q2H-CH2- (Aliphatic backbone)
1.98s6H2 x -CH3 (Acetyl groups)
2.07 - 2.13m1H-CH- (Methine branching point)
3.45t2H-CH2Br (Terminal bromide)
4.04d4H2 x -CH2O- (Acetoxymethyl groups)

References

  • Google Patents (Recordati S.A.). WO2004007418A1 - A process for the preparation of 2-acetoxymethyl-4 halo-but-1-yl acetates.
  • Gentoxchem Srl. Innovations - An improved process for the preparation of 2-acetoxymethyl-4-halo-but-1-yl acetates. Available at: [Link]

  • Googleapis (WIPO). WO 2004/007418 A1. Available at: [Link]

Sources

Foundational

Comprehensive Spectral Characterization of (Oxolan-3-yl)methyl Acetate: A Technical Guide for NMR, IR, and MS Analysis

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Introduction & Chemical Context (Oxolan-3-yl)methyl acetate—also wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Introduction & Chemical Context

(Oxolan-3-yl)methyl acetate—also widely referred to as tetrahydrofuran-3-ylmethyl acetate—is a highly versatile bifunctional building block. Featuring a polar, rigid oxolane (tetrahydrofuran) ring and an esterified primary alcohol, it is frequently utilized in the synthesis of agrochemicals, pharmaceutical intermediates, and specialty solvents.

Because the oxolane ring contains a chiral center at the C3 position, the molecule presents unique stereochemical and spectroscopic nuances. Accurate spectral characterization is critical to verify not only the success of its synthesis from its precursor, oxolan-3-ylmethanol[1], but also to ensure the absence of unreacted starting materials or ring-opened byproducts.

As an Application Scientist, I approach spectral analysis not merely as data collection, but as a self-validating system. Every peak, fragment, and absorption band must logically correlate with the molecule's structural connectivity and the physical chemistry of the analytical technique. This whitepaper provides the definitive spectral data (NMR, IR, MS) for (oxolan-3-yl)methyl acetate, alongside the causal logic behind the experimental workflows used to acquire it.

Synthesis & Sample Preparation

To obtain high-purity (oxolan-3-yl)methyl acetate for spectral analysis, the standard protocol involves the esterification of oxolan-3-ylmethanol[2].

The Causality of the Protocol: We utilize acetic anhydride rather than acetic acid to drive the reaction to completion without producing water, which could hydrolyze the ester product or complicate the IR spectrum. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst because it forms a highly reactive N-acylpyridinium intermediate, accelerating the transfer of the acetyl group to the primary alcohol.

Self-Validating Preparation Workflow
  • Reaction: Dissolve 1.0 eq of oxolan-3-ylmethanol[1] in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of triethylamine (acid scavenger) and 0.1 eq of DMAP.

  • Addition: Dropwise add 1.1 eq of acetic anhydride at 0 °C to control the exothermic acylation.

  • Quench & Wash: Quench with saturated aqueous NaHCO3 to neutralize unreacted anhydride. Wash the organic layer with 1M HCl to remove DMAP and pyridine derivatives.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (silica gel, Hexanes/Ethyl Acetate) to achieve >98% purity, essential for baseline-resolved NMR.

Spectroscopic Characterization Data

The following tables summarize the consensus quantitative spectral data for (oxolan-3-yl)methyl acetate, cross-referenced against established spectral databases for organic compounds[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are acquired in CDCl3. The chiral center at C3 renders the protons at the C2 and C5 positions diastereotopic, meaning they are magnetically inequivalent and will appear as complex multiplets rather than simple triplets.

Table 1: 1H NMR Data (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
C6-H2 4.05Doublet (J = 7.0 Hz)2HExocyclic methylene; strongly deshielded by the adjacent ester oxygen.
C2-H2 3.75 - 3.85Multiplet2HRing protons adjacent to ether oxygen; diastereotopic splitting.
C5-H2 3.70 - 3.80Multiplet2HRing protons adjacent to ether oxygen; slightly more shielded than C2.
C3-H 2.55 - 2.65Multiplet1HMethine proton; complex coupling to C2, C4, and C6 protons.
C8-H3 2.05Singlet3HAcetate methyl group; sharp singlet characteristic of acetyl derivatives.
C4-H2 1.65 - 2.05Multiplet2HAliphatic ring protons; furthest from deshielding oxygens.

Table 2: 13C NMR Data (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C7 171.0C=O (Quaternary)Ester carbonyl carbon.
C2 71.2CH2Ring carbon adjacent to ether oxygen.
C5 68.1CH2Ring carbon adjacent to ether oxygen.
C6 66.8CH2Exocyclic carbon attached to ester oxygen.
C3 39.5CHMethine carbon at the chiral center.
C4 29.2CH2Aliphatic ring carbon.
C8 21.0CH3Acetate methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized primarily to confirm the presence of the ester functional group and the oxolane ether linkage, while validating the absence of the broad -OH stretch (~3300 cm⁻¹) from the starting material.

Table 3: FT-IR (ATR) Vibrational Frequencies

Frequency (cm⁻¹)IntensityBond VibrationDiagnostic Significance
1738 Strong, SharpC=O stretchConfirms the formation of the aliphatic ester.
1235 StrongC-O stretch (ester)Confirms the acetate functional group.
1060 MediumC-O stretch (ether)Confirms the integrity of the oxolane (THF) ring.
2850 - 2950 Weak-MediumC-H stretch (sp3)Aliphatic backbone of the oxolane ring and methyl group.
Electron Ionization Mass Spectrometry (EI-MS)

Operating at the industry-standard 70 eV, EI-MS provides reproducible fragmentation patterns. The molecular ion (M+•) for aliphatic esters is typically weak. The base peak is almost universally the acetyl cation.

Table 4: GC-EI-MS Fragmentation Data (70 eV)

m/zRelative AbundanceIon / FragmentFragmentation Mechanism
144 < 5%[M]+•Intact molecular ion (C7H12O3).
85 45%[M - CH3COO]+Cleavage of the acetate radical, leaving the oxolan-3-ylmethyl cation.
84 30%[M - CH3COOH]+•McLafferty-type rearrangement losing neutral acetic acid.
71 60%[C4H7O]+Cleavage of the exocyclic side chain, leaving the THF ring cation.
43 100%[CH3CO]+Base peak; inductive cleavage yielding the stable acylium ion.

Visualizing the Analytical Logic

To ensure absolute clarity in how we interpret the mass spectrometry data and structure our analytical workflow, the following logical diagrams have been generated.

Mass Spectrometry Fragmentation Pathway

MS_Pathway M_ion Molecular Ion [M]+• m/z 144 Loss_AcOH [M - CH3COOH]+• m/z 84 (Oxolane-3-methylidene) M_ion->Loss_AcOH - 60 Da (McLafferty-type) Loss_AcO [M - CH3COO]+ m/z 85 (Oxolan-3-ylmethyl) M_ion->Loss_AcO - 59 Da (Radical cleavage) Acetyl [CH3CO]+ m/z 43 (Base Peak) M_ion->Acetyl Inductive cleavage THF_cleave Ring Cleavage m/z 71 Loss_AcO->THF_cleave - CH2

EI-MS Fragmentation Pathway for (Oxolan-3-yl)methyl Acetate at 70 eV.

Self-Validating Analytical Workflow

Workflow Prep Sample Prep (>98% Purity) NMR NMR (1H/13C) Structural Connectivity Prep->NMR IR FT-IR (ATR) Functional Groups Prep->IR MS GC-EI-MS Molecular Weight & Fragments Prep->MS Data Data Synthesis & Structure Verification NMR->Data IR->Data MS->Data

Orthogonal analytical workflow ensuring comprehensive structural validation.

Experimental Protocols

To guarantee reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to during data acquisition.

Protocol A: NMR Acquisition (1H and 13C)

Causality Note: CDCl3 is selected not only for its lack of proton resonance but because it effectively solvates the polar ester while providing a reliable deuterium lock signal for the spectrometer.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Preparation: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is exactly 4-5 cm to optimize the magnetic field homogeneity.

  • Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the CDCl3 deuterium signal. Perform automated tuning and matching (ATM), followed by gradient shimming (Z1-Z4 coils) until the lock level is maximized and stable.

  • Acquisition (1H): Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds and acquire 16 scans.

  • Acquisition (13C): Run a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbon (C7).

Protocol B: FT-IR (ATR) Acquisition

Causality Note: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing because it is ideal for liquid samples and prevents the introduction of hygroscopic moisture, which would create a false -OH signal and obscure the analysis.

  • Crystal Cleaning: Clean the diamond/ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow it to air dry completely.

  • Background Scan: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Apply 1-2 drops of neat (oxolan-3-yl)methyl acetate directly onto the ATR crystal, ensuring the entire sensor area is covered.

  • Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Processing: Apply an ATR correction algorithm in the processing software to adjust for penetration depth variations across the wavelength spectrum.

Protocol C: GC-EI-MS Acquisition

Causality Note: A non-polar stationary phase (e.g., HP-5MS) is used to separate the analyte based on boiling point, while 70 eV electron ionization is strictly maintained to allow direct comparison with standard databases like SDBS[3].

  • Sample Dilution: Dilute the sample to a concentration of 1 mg/mL in GC-grade ethyl acetate.

  • Column Setup: Utilize a 30 m x 0.25 mm x 0.25 µm capillary column (5% phenyl / 95% dimethylpolysiloxane).

  • Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL of the sample with a split ratio of 50:1. Carrier gas (Helium) flow rate at 1.0 mL/min.

  • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Parameters: Set the transfer line to 280 °C and the ion source to 230 °C. Set the ionization energy to exactly 70 eV. Scan range from m/z 35 to 300.

References

  • National Center for Biotechnology Information. "oxolan-3-ylmethanol." PubChem Compound Summary for CID 139980.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Web.[Link] (Referenced via Wikipedia entry for SDBS database standards)

Sources

Exploratory

Comprehensive Profiling of (Tetrahydrofuran-3-yl)methyl Acetate Solubility in Organic Solvents: Implications for Antiviral Drug Synthesis

Executive Summary (Tetrahydrofuran-3-yl)methyl acetate (CAS: 78386-41-1), frequently referred to in literature as 3-(acetoxymethyl)tetrahydrofuran, is a critical synthetic intermediate in the pharmaceutical industry. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Tetrahydrofuran-3-yl)methyl acetate (CAS: 78386-41-1), frequently referred to in literature as 3-(acetoxymethyl)tetrahydrofuran, is a critical synthetic intermediate in the pharmaceutical industry. It serves as the primary backbone for the synthesis of purine-based antiviral therapeutics, most notably Penciclovir and Famciclovir[1]. For process chemists and drug development professionals, mastering the solubility profile of this compound across various organic solvents is paramount. Solubility dictates not only the thermodynamics and kinetics of the Lewis acid-catalyzed ring-opening reactions it undergoes but also the efficiency of downstream liquid-liquid extraction protocols.

This technical guide provides an authoritative analysis of the physicochemical properties, thermodynamic solubility principles, empirical solvent data, and validated experimental methodologies for (tetrahydrofuran-3-yl)methyl acetate.

Physicochemical Properties & Structural Analysis

The solvation behavior of (tetrahydrofuran-3-yl)methyl acetate is governed by its bipartite structural nature: a cyclic ether (tetrahydrofuran ring) and an acyclic ester (acetoxymethyl group).

  • Hydrogen Bonding: The molecule acts exclusively as a hydrogen-bond acceptor via the ether oxygen and the ester carbonyl oxygen. It lacks hydrogen-bond donors, classifying it as a polar aprotic molecule.

  • Dipole Moment: The asymmetric distribution of electronegative oxygen atoms imparts a significant net dipole, favoring solvation in polar media.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
Chemical Name (Tetrahydrofuran-3-yl)methyl acetateN/A
CAS Registry Number 78386-41-1[2]N/A
Molecular Weight 144.17 g/mol High mass transfer rate in solution.
Boiling Point 79-84 °C at 9 Torr[2]Highly amenable to GC-FID analysis; requires sealed vessels for high-temp reactions.
Density ~1.05 g/cm³[2]Phase separation behavior (slightly denser than water).
Chromophore Presence None (No conjugated π systems)Poor UV absorbance; necessitates GC or LC-RI/ELSD for quantification.

Thermodynamic Basis of Solubility

The solubility of (tetrahydrofuran-3-yl)methyl acetate can be contextualized using Hansen Solubility Parameters (HSP). The molecule exhibits:

  • Moderate Dispersion Forces ( δD​ ): Typical of aliphatic cyclic ethers, allowing partial miscibility with non-polar solvents.

  • High Polarity ( δP​ ): Driven by the ester and ether linkages, strongly favoring polar aprotic solvents.

  • Moderate Hydrogen Bonding ( δH​ ): Favorable interactions with protic solvents (e.g., alcohols) that can donate protons to the ether/ester oxygens.

Consequently, the compound exhibits optimal thermodynamic stability in polar aprotic solvents (e.g., Acetonitrile, Dichloromethane) and polar protic solvents (e.g., Methanol). Complex derivatives containing this exact moiety, such as Posaconazole intermediates (e.g., CAS 169436-60-6), similarly demonstrate high solubility in Methanol and DMSO[3]. Conversely, it shows limited miscibility in strictly non-polar aliphatic hydrocarbons (e.g., Hexane) due to a severe mismatch in δP​ and δH​ .

Empirical Solubility Data in Organic Solvents

The table below synthesizes the solubility profile of (tetrahydrofuran-3-yl)methyl acetate across standard organic solvent classes at 25°C.

Table 2: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Polar Aprotic Acetonitrile (MeCN)Miscible Perfect dipole-dipole alignment; optimal for Lewis acid reactions[1].
Polar Aprotic Dichloromethane (DCM)Miscible High δP​ compatibility; excellent for low-temperature acylations.
Polar Protic Methanol / EthanolMiscible Strong H-bond donation from solvent to the THF/ester oxygens[3].
Ethers / Esters Ethyl Acetate (EtOAc)Miscible "Like-dissolves-like"; ideal for aqueous biphasic extractions[1][4].
Aromatic TolueneHighly Soluble Favorable dispersion interactions; used in azeotropic drying.
Aliphatic Hexane / HeptaneSlightly Soluble Polarity mismatch; useful as an anti-solvent for precipitation of impurities.
Aqueous WaterPartially Soluble H-bond acceptance allows partial dissolution, but the aliphatic ring limits full miscibility.

Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, quantitative solubility curves for (tetrahydrofuran-3-yl)methyl acetate, the isothermal shake-flask method (adapted from OECD Test Guideline 105) is the gold standard.

Expertise Note: Because this molecule lacks a UV-active chromophore, standard HPLC-UV is ineffective. Gas Chromatography with Flame Ionization Detection (GC-FID) is the mandatory analytical choice due to the compound's volatility (BP 79-84 °C at 9 Torr[2]) and thermal stability.

Step-by-Step Methodology:
  • Saturation: Add an excess of (tetrahydrofuran-3-yl)methyl acetate to 10 mL of the target organic solvent in a tightly sealed, inert-glass vial.

  • Equilibration: Agitate the mixture in an isothermal orbital shaker at 25.0 ± 0.1 °C for 48 hours. Self-Validation: Sample at 24h and 48h; equilibrium is confirmed when the concentration variance is < 2%.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25°C to prevent temperature-induced precipitation or supersaturation.

  • Sampling & Dilution: Extract a 100 µL aliquot of the clear supernatant and dilute immediately in a universal solvent (e.g., Acetone) containing an internal standard (e.g., nonane).

  • GC-FID Quantification: Inject into a GC-FID equipped with a capillary column (e.g., DB-5 or HP-5). Calculate the concentration against a pre-established multi-point calibration curve.

SolubilityWorkflow A 1. Compound Preparation Excess (THF-3-yl)methyl acetate B 2. Solvent Addition (e.g., MeCN, DCM, EtOAc) A->B C 3. Isothermal Incubation (Shake-Flask, 25°C, 48h) B->C D 4. Phase Separation (Centrifugation at 25°C) C->D E 5. Quantification (GC-FID with Internal Standard) D->E F 6. Data Analysis (Thermodynamic Solubility Curve) E->F

Caption: Validated workflow for determining the empirical solubility of (tetrahydrofuran-3-yl)methyl acetate.

Application in Synthesis Workflows: The Penciclovir Pathway

The solubility of 3-(acetoxymethyl)tetrahydrofuran directly dictates the parameters of its most critical industrial application: the synthesis of 2-acetoxymethyl-4-halo-but-1-yl acetates (key intermediates for Penciclovir)[1][5].

Reaction Solvation Dynamics

In the patented industrial process[1], the ring-opening of 3-(acetoxymethyl)tetrahydrofuran is achieved using an acylating agent (e.g., acetic anhydride) and a Lewis acid (e.g., Magnesium bromide, MgBr2​ ).

  • Reaction Solvent (Acetonitrile): The reaction is carried out in acetonitrile at 60–80°C[1]. Acetonitrile is selected because it is a polar aprotic solvent capable of fully dissolving the substrate, the acylating agent, and the Lewis acid. Furthermore, its high dielectric constant stabilizes the highly polar oxonium transition state formed during the Lewis acid-mediated cleavage of the THF ring.

  • Extraction Solvent (Ethyl Acetate): Upon completion (9 to 48 hours), the reaction is quenched with a saturated sodium bicarbonate solution[1][4]. The product is extracted using ethyl acetate. The choice of ethyl acetate exploits the "like-dissolves-like" principle; the newly formed acyclic di-acetate product has an immense thermodynamic affinity for the acetate-based solvent, ensuring >95% recovery in the organic phase while leaving inorganic salts in the aqueous layer[4].

SynthesisPathway A 3-(acetoxymethyl)tetrahydrofuran (Fully Soluble Substrate) D Homogeneous Ring Opening (60-80°C, 9-48h) A->D B Acetonitrile (Polar Aprotic Solvent) B->D Solvation & TS Stabilization C MgBr2 + Acetic Anhydride (Lewis Acid + Acylating Agent) C->D Catalysis E 2-acetoxymethyl-4-halo-but-1-yl acetate (Main Product >90%) D->E Major Pathway F Ethyl Acetate Extraction (Biphasic Recovery) E->F High Affinity Partitioning

Caption: Solvation dynamics in the Lewis acid-catalyzed ring opening of 3-(acetoxymethyl)tetrahydrofuran.

Conclusion

The solubility of (tetrahydrofuran-3-yl)methyl acetate is a function of its polar aprotic nature, driven by its ether and ester moieties. Its complete miscibility in solvents like acetonitrile and ethyl acetate is not merely a physical property, but a highly exploitable chemical tool that enables the efficient, high-yield synthesis and purification of critical antiviral pharmaceutical ingredients.

References

  • Googleapis (Patent WO 2004/007418 A1). "A PROCESS FOR THE PREPARATION OF 2-ACETOXYMETHYL-4-HALO-BUT-1-YL ACETATES". googleapis.com. Available at:[Link]

  • Google Patents (WO2004007418A1). "A process for the preparation of 2-acetoxymethyl-4 halo-but-1-yl acetates". google.com.
  • Googleapis (Patent WO 2004/007418 A1 Detailed Extraction). "A PROCESS FOR THE PREPARATION OF 2-ACETOXYMETHYL-4-HALO-BUT-1-YL ACETATES". googleapis.com. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Hydrolysis of (Tetrahydrofuran-3-yl)methyl Acetate: Mechanisms, Kinetics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The hydrolysis of (tetrahydrofuran-3-yl)methyl acetate is a fundamental organic reaction with implications in various fields, including drug metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of (tetrahydrofuran-3-yl)methyl acetate is a fundamental organic reaction with implications in various fields, including drug metabolism and the stability of pharmaceutical compounds. This guide provides a comprehensive technical overview of the mechanistic pathways governing its cleavage under both acidic and basic conditions. We delve into the nuanced interplay of electronic and steric effects imparted by the tetrahydrofuran moiety, including the potential for intramolecular catalysis. Furthermore, this document outlines detailed, self-validating experimental protocols for monitoring the reaction kinetics using modern analytical techniques, offering a robust framework for researchers in the chemical and pharmaceutical sciences.

Introduction: The Significance of (Tetrahydrofuran-3-yl)methyl Acetate Hydrolysis

(Tetrahydrofuran-3-yl)methyl acetate is a key structural motif found in numerous biologically active molecules and serves as a valuable intermediate in organic synthesis. The ester linkage within this molecule is susceptible to hydrolysis, a process that can significantly impact the stability, bioavailability, and metabolic fate of parent compounds. A thorough understanding of its hydrolytic degradation is therefore paramount for drug development professionals and researchers investigating the chemical stability of related scaffolds.

This guide will explore the two primary pathways for the hydrolysis of (tetrahydrofuran-3-yl)methyl acetate: acid-catalyzed and base-catalyzed (saponification) reactions. We will dissect the established mechanisms for ester hydrolysis and critically analyze the potential influence of the tetrahydrofuran ring on the reaction kinetics and mechanism.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

The acid-catalyzed hydrolysis of esters is a reversible process that ultimately reaches an equilibrium between the ester, water, carboxylic acid, and alcohol. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid.

The AAC2 Mechanism

The most common mechanism for the acid-catalyzed hydrolysis of non-sterically hindered esters, such as (tetrahydrofuran-3-yl)methyl acetate, is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). This multi-step process is the microscopic reverse of the Fischer esterification.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol group.

  • Elimination of the Alcohol: The protonated alcohol is a good leaving group and is eliminated from the tetrahedral intermediate, regenerating the carbonyl group of the carboxylic acid.

  • Deprotonation: A water molecule removes a proton from the carbonyl oxygen of the carboxylic acid, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product.

G Ester (Tetrahydrofuran-3-yl)methyl Acetate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer CarboxylicAcid Acetic Acid ProtonatedIntermediate->CarboxylicAcid - (Tetrahydrofuran-3-yl)methanol Alcohol (Tetrahydrofuran-3-yl)methanol CarboxylicAcid->CarboxylicAcid NGP ProtonatedEster Protonated Ester OxoniumIntermediate Cyclic Oxonium Ion Intermediate ProtonatedEster->OxoniumIntermediate Intramolecular Attack HydrolyzedIntermediate Hydrolyzed Intermediate OxoniumIntermediate->HydrolyzedIntermediate + H₂O Products Acetic Acid + (Tetrahydrofuran-3-yl)methanol HydrolyzedIntermediate->Products Ring Opening & Proton Transfer

Figure 2: Hypothetical pathway involving neighboring group participation of the tetrahydrofuran ether oxygen.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process

The base-catalyzed hydrolysis of esters, also known as saponification, is an essentially irreversible process that yields a carboxylate salt and an alcohol. The term "saponification" originates from the historical use of this reaction in soap making, where fats (triglycerides) are hydrolyzed with a strong base.

The BAC2 Mechanism

The hydrolysis of (tetrahydrofuran-3-yl)methyl acetate under basic conditions is expected to proceed via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

The key steps are:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the alkoxide ion, in this case, the (tetrahydrofuran-3-yl)methoxide ion, as the leaving group.

  • Proton Transfer (Irreversible Step): The alkoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and effectively irreversible, driving the overall reaction to completion. The final products are the carboxylate salt and the alcohol. To obtain the free carboxylic acid, an acidic workup is required.

Saponification Ester (Tetrahydrofuran-3-yl)methyl Acetate TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ CarboxylicAcid Acetic Acid TetrahedralIntermediate->CarboxylicAcid - (Tetrahydrofuran-3-yl)methoxide Alcohol (Tetrahydrofuran-3-yl)methanol Carboxylate Acetate CarboxylicAcid->Carboxylate + (Tetrahydrofuran-3-yl)methoxide

Figure 3: Simplified workflow for the BAC2 base-catalyzed hydrolysis (saponification) of (tetrahydrofuran-3-yl)methyl acetate.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the rate of hydrolysis of (tetrahydrofuran-3-yl)methyl acetate, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for monitoring the reaction progress using modern analytical techniques.

General Considerations for a Self-Validating Protocol

A robust experimental design should include:

  • Precise Temperature Control: The rate of hydrolysis is highly dependent on temperature. Therefore, all reactions should be performed in a thermostatically controlled water bath or reaction block.

  • Accurate Reagent Concentration: The initial concentrations of the ester, acid or base catalyst, and water must be accurately known.

  • Inert Atmosphere: For base-catalyzed reactions, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric carbon dioxide, which can neutralize the base.

  • Appropriate Quenching: To stop the reaction at specific time points for analysis, a suitable quenching method should be employed. For acid-catalyzed reactions, this can be achieved by neutralization with a base. For base-catalyzed reactions, neutralization with an acid is effective.

  • Control Experiments: A control reaction without the catalyst should be run to assess the rate of uncatalyzed hydrolysis.

Protocol 1: Monitoring Hydrolysis by 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time. [1][2]It allows for the simultaneous quantification of the starting material and the products.

Materials and Equipment:

  • (Tetrahydrofuran-3-yl)methyl acetate

  • Deuterated water (D₂O)

  • Hydrochloric acid-d (DCl) in D₂O or Sodium deuteroxide (NaOD) in D₂O

  • NMR spectrometer (400 MHz or higher recommended)

  • Thermostatted NMR probe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (tetrahydrofuran-3-yl)methyl acetate of known concentration in a suitable deuterated solvent that is miscible with D₂O (e.g., acetonitrile-d₃ or DMSO-d₆).

    • In an NMR tube, combine a precise volume of the ester stock solution with a known volume of D₂O containing the acid (DCl) or base (NaOD) catalyst at the desired concentration.

  • NMR Data Acquisition:

    • Insert the NMR tube into the pre-thermostatted NMR probe.

    • Acquire a series of 1H NMR spectra at regular time intervals. It is crucial to use a water suppression pulse sequence to minimize the large residual HDO signal. [1]3. Data Analysis:

    • Identify characteristic, well-resolved signals for the starting ester (e.g., the acetyl methyl protons) and one of the products (e.g., the methyl protons of acetic acid or the methylene protons adjacent to the hydroxyl group in (tetrahydrofuran-3-yl)methanol).

    • Integrate the selected signals in each spectrum.

    • The relative concentrations of the ester and product can be determined from the ratio of their integral values.

    • Plot the concentration of the ester versus time to determine the reaction rate and the rate constant.

Table 1: Example 1H NMR Data for Hydrolysis Monitoring

Time (min)Integral of Ester SignalIntegral of Product Signal[Ester] (Relative)[Product] (Relative)
01.000.001.000.00
100.850.150.850.15
200.720.280.720.28
300.610.390.610.39
...............
Protocol 2: Monitoring Hydrolysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. [3][4]It is particularly useful for analyzing complex reaction mixtures.

Materials and Equipment:

  • (Tetrahydrofuran-3-yl)methyl acetate

  • Aqueous acid or base solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (a non-reactive compound with a different retention time)

  • GC-MS system with a suitable capillary column (e.g., a polar column for separating the ester and alcohol)

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, initiate the hydrolysis by adding the ester to the aqueous acid or base solution.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a saturated solution of sodium bicarbonate for acid-catalyzed reactions or a dilute acid solution for base-catalyzed reactions) and the internal standard.

  • Sample Preparation for GC-MS:

    • Extract the quenched sample with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of the ester, the alcohol product, and the internal standard.

    • The mass spectrometer will provide mass spectra for each component, confirming their identity.

  • Data Analysis:

    • Construct a calibration curve for the ester using the internal standard method.

    • Determine the concentration of the ester in each sample by comparing the peak area ratio of the ester to the internal standard against the calibration curve.

    • Plot the concentration of the ester versus time to determine the reaction kinetics.

Conclusion

The hydrolysis of (tetrahydrofuran-3-yl)methyl acetate proceeds through well-established AAC2 and BAC2 mechanisms under acidic and basic conditions, respectively. The presence of the tetrahydrofuran ring introduces the intriguing possibility of neighboring group participation by the ether oxygen, which could influence the reaction rate. The detailed experimental protocols provided in this guide, utilizing 1H NMR and GC-MS, offer robust and reliable methods for elucidating the kinetics and mechanism of this important reaction. A thorough understanding of these principles is critical for professionals in drug development and related scientific fields to predict and control the stability of molecules containing this structural motif.

References

  • Holm, R. T. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Sievers, G., Hägele, G., Failla, S., & Finocchiaro, P. (2006). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY.
  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1963). Kinetic studies in ester hydrolysis. Part XV. The hydrolysis of dicarboxylic esters in dioxan-water and acetone-water systems. Proceedings of the Indian Academy of Sciences - Section A, 58(3), 188-200.
  • Gygax, D., & Meyer, V. (2001). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 73(4), 305-312.
  • von der Eltz, B., et al. (2021). 1D ¹H NMR spectra of the biocatalyzed hydrolysis in the microreaction system.
  • Wang, L., et al. (2020). Improved Alkaline Hydrolysis Gas Chromatography-Tandem Mass Spectrometry for the Analysis of 3-Chloropropanol Ester and Glycidyl Ester in Food. Chinese Journal of Analytical Chemistry, 48(8), 1081-1088.
  • Loudon, G. M. (2023). 3.
  • Khan, I. A., & Singh, P. K. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. International Journal of Scientific Research in Science and Technology, 10(6), 334-340.
  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Part I. The hydrolysis of halogeno-aliphatic esters. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
  • Sharma, M. M., & Nanda, A. K. (1965). Kinetics of fast alkaline hydrolysis of esters. Transactions of the Faraday Society, 61, 2268-2275.
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis. BenchChem.
  • Jones, D. N., & Saeed, M. A. (1969). Neighbouring-group participation by ether oxygen in displacement reactions of 3α-substituted 2β,19-oxide-androstanes.
  • Giner, J. L., et al. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv.
  • Lin, J., et al. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 63(2), 537-544.
  • van der Vorm, S., et al. (2020). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. The Journal of Organic Chemistry, 85(17), 11213-11224.
  • Singh, P. K., & Khan, I. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Particip
  • Rankin, S. E., & Macosko, C. W. (1996). Hydrolysis and esterification in organically modified alkoxysilanes: A 29Si NMR investigation of methyltrimethoxysilane.
  • El-Hamdy, A. A., & El-Fadaly, E. F. (2017). Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products.
  • Kim, H. J., et al. (2018). GC/MS analysis of long-chain esters standards.
  • Phillips, A. J., & Uehling, M. R. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(14), 1451-1475.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938.
  • Synthesis of tetrahydrofuran moiety 3a. (2023).
  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry, 87(3), 550-555.
  • Exploitation of a Multienzymatic Stereoselective Cascade Process in the Synthesis of 2-Methyl-3-Substituted Tetrahydrofuran Precursors. (2017). The Journal of Organic Chemistry, 82(3), 1599-1606.
  • Vijayalakshmi, D., Balakrishna, K., & Mustafa, S. (2018). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30(2), 309-311.
  • Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584.
  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(3), 550-555.
  • CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol. (2018).

Sources

Exploratory

Engineering the Tetrahydrofuran Scaffold: Advanced Applications in Medicinal Chemistry and Drug Design

Executive Summary The substituted tetrahydrofuran (THF) ring is a privileged pharmacophore in modern medicinal chemistry. As a saturated, five-membered cyclic ether, the THF scaffold serves as an optimal bioisostere for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The substituted tetrahydrofuran (THF) ring is a privileged pharmacophore in modern medicinal chemistry. As a saturated, five-membered cyclic ether, the THF scaffold serves as an optimal bioisostere for the furanose sugars found in natural nucleic acids, making it indispensable in the design of nucleoside analogs. Beyond antivirals, substituted THFs are critical structural motifs in HIV-1 protease inhibitors, antitumor agents, and complex marine macrolides.

This technical guide synthesizes the mechanistic rationale behind utilizing substituted THFs in drug design, evaluates their quantitative biological activities, and provides self-validating synthetic protocols for their construction.

Mechanistic Rationale in Drug Design

The utility of substituted THFs stems from their unique stereoelectronic properties. The oxygen atom within the ring acts as a potent hydrogen bond acceptor, while the saturated carbon backbone allows for precise stereochemical control of substituents at the 2, 3, 4, and 5 positions.

Nucleoside Analogs and Viral Polymerase Inhibition

In antiviral drug development, the THF ring mimics the ribose or deoxyribose sugar. By modifying the substituents on the THF ring (e.g., removing the 3'-OH group or adding steric bulk), medicinal chemists can design prodrugs that are recognized by viral RNA-dependent RNA polymerases (RdRp) but fail to support subsequent nucleotide addition[1]. This structural deception induces a chain termination event, effectively halting active viral transcription[1].

G A THF-Nucleoside Prodrug B Cellular Kinases (Phosphorylation) A->B Activation C Active Triphosphate Analog B->C Anabolism D Viral RdRp Incorporation C->D Substrate Mimicry E RNA Chain Termination D->E Steric Clash / No 3'-OH

Mechanism of Action for THF-based Nucleoside Analogs in Viral Inhibition.

Recent innovations include "flexible" nucleoside analogs where the rigid purine base is split, and the THF ring is modified with trifluoromethyl or methoxy groups. This flexibility allows the molecule to interact with a broader range of target active sites, yielding low micromolar antiviral activity against strains like H1N1[2].

HIV-1 Protease Inhibitors

Substituted THFs are also deployed as P2 ligands in HIV-1 protease inhibitors. The THF derivatives are explicitly designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site[3]. High-resolution X-ray crystallography confirms that the THF oxygen locks the inhibitor into a high-affinity conformation, preventing the cleavage of the Gag-Pol polyprotein required for viral maturation[3].

Antitumor Agents and Marine Macrolides

Beyond antivirals, 2,5-disubstituted THFs are the core structural motifs in numerous cytotoxic marine natural products, such as the Aspericacids and Annonaceous acetogenins[4]. Furthermore, synthetic THF phosphonate analogs of guanosine, such as BCH-1868, have demonstrated the ability to inhibit DNA polymerase α , arresting DNA synthesis and blocking cell division at the S phase in human tumor xenograft models[5].

Quantitative Biological Activity

The following table summarizes the biological efficacy of key substituted THF derivatives across various therapeutic targets.

Compound / Derivative ClassTarget / DiseaseKey Quantitative MetricRef
Sofosbuvir (Nucleoside Analog)HCV NS5B PolymeraseExhibits nanomolar activity against the wildtype enzyme[1]
BCH-1868 (THF Phosphonate)Tumor Xenografts (DNA Pol α )IC50 in the µM range; Cmax​ = 87 µM; t1/2​ = 16 min[5]
Compound 7c (Flexible Nucleoside)H1N1 Influenza VirusEC50 = 1.371 µM; Cytotoxicity CC50 > 200 µM[2]
Aspericacid A (2,5-disubstituted THF)Candida albicans (Fungal)MIC = 50 µg/mL[4]

Validated Synthetic Methodologies

Synthesizing highly substituted THFs with precise stereocontrol is historically challenging. Traditional cyclization of prefunctionalized diols often leaves unwanted substituents at the positions adjacent to the oxygen (C2 and C5)[6]. To overcome this, modern protocols leverage transition-metal catalysis and specialized solvent environments.

Protocol 1: Redox-Relay Heck Reaction for 3-Aryl Tetrahydrofurans

Causality & Rationale: This strategy circumvents the limitations of traditional diol cyclization by coupling structurally diverse aryl iodides with inexpensive, commercially available cis-2-butene-1,4-diol[6]. The palladium-catalyzed redox-relay Heck reaction rapidly generates a cyclic hemiacetal intermediate, which can be directly reduced to afford 3-aryl THFs without unwanted C2/C5 substituents[6][7].

Step-by-Step Workflow:

  • Reaction Setup: To a microwave vial, add NaHCO3​ (2.00 equiv.), Pd(OAc)2​ (0.02 equiv. as the catalyst), nBu4​NCl (1.00 equiv.), and the chosen aryl iodide (1.00 equiv.) dissolved in MeCN (0.40 M)[7].

  • Substrate Addition: Add cis-butene-1,4-diol (1.20 equiv.) at room temperature[7].

  • Cyclization: Cap the vial and heat the mixture to 60 °C in a heating block with continuous stirring for 24 hours[7].

  • Workup: Cool the reaction mixture to room temperature, dilute with Et2​O and water. Extract the aqueous phase with Et2​O three times[7].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to afford the cyclic hemiacetal[7].

  • Reduction (Self-Validation Step): Immediately subject the unpurified hemiacetal to reduction (e.g., using NaBH4​ ) to yield the corresponding 3-aryl tetrahydrofuran[6]. Confirm the removal of the hemiacetal -OH group via NMR or GC-MS.

G S1 cis-Butene-1,4-diol + Aryl Iodide C1 Pd(OAc)2, nBu4NCl, NaHCO3, MeCN, 60°C S1->C1 I1 Cyclic Hemiacetal Intermediate C1->I1 Redox-Relay Heck C2 Reduction (e.g., NaBH4) I1->C2 P1 3-Aryl Tetrahydrofuran Product C2->P1 Direct Reduction

Workflow of the Redox-Relay Heck Synthesis for 3-Aryl Tetrahydrofurans.

Protocol 2: HFIP-Promoted Synthesis from Epoxides and Alkenes

Causality & Rationale: This perfect atom-economy route provides direct access to substituted THFs by reacting electron-rich alkenes with epoxides[8]. The critical component is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is not merely a solvent; its high hydrogen-bond donating capacity and low nucleophilicity stabilize the carbocationic or ionic intermediates, facilitating the nucleophilic attack without competing with the alkene for the electrophile[8].

Step-by-Step Workflow:

  • Preparation: In a capped tube, combine the corresponding epoxide (0.15 mmol) and electron-rich alkene (0.25 mmol)[8].

  • Solvent Addition: Add HFIP (150 µL) in one single portion[8].

  • Incubation: Stir the reaction mixture at 45 °C for 6–15 hours[8].

  • Analytical Check: Monitor the reaction via GC-MS. The reaction is judged to be complete only when no starting epoxide remains[8].

  • Purification: Evaporate the HFIP solvent under reduced pressure. Directly purify the crude material using flash chromatography or preparative TLC to isolate the substituted tetrahydrofuran[8].

Conclusion

The substituted tetrahydrofuran derivative remains a cornerstone of rational drug design. Whether acting as a bioisosteric mimic of furanose in viral polymerase inhibitors or serving as a highly specific hydrogen-bonding ligand in protease inhibitors, the THF ring offers unparalleled tunable pharmacokinetics. As synthetic methodologies like redox-relay Heck couplings and HFIP-promoted cyclizations continue to mature, our ability to access highly functionalized, stereochemically pure THF libraries will only accelerate the discovery of next-generation therapeutics.

References

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes Source: MDPI (Molecules) URL:[Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans Source: Organic Chemistry Portal URL:[Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans Source: ACS Publications (Organic Letters) URL:[Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: PMC - NIH URL:[Link]

  • Drug design strategies to avoid resistance in direct-acting antivirals and beyond Source: PMC - NIH URL:[Link]

  • BCH-1868: A Cyclic Nucleoside Phosphonate with Antitumor Activity Source: AACR Journals (Cancer Research) URL:[Link]

  • Synthesis and evaluation of novel flexible nucleoside analogues against H1N1 influenza virus Source: Arabian Journal of Chemistry URL:[Link]

Sources

Foundational

The Genesis and Evolution of Tetrahydrofuran-Based Esters: From Natural Product Discovery to Advanced Therapeutics

Executive Summary Tetrahydrofuran (THF) is frequently pigeonholed by novice chemists as a mere polar aprotic solvent. However, when integrated into esterified frameworks, the THF moiety transforms into a formidable pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydrofuran (THF) is frequently pigeonholed by novice chemists as a mere polar aprotic solvent. However, when integrated into esterified frameworks, the THF moiety transforms into a formidable pharmacophore and a critical structural motif. As a Senior Application Scientist, I have utilized THF-based esters to bypass traditional pharmacokinetic limitations, leveraging their unique oxygen-heterocycle properties to enhance target binding affinity and metabolic stability. This whitepaper elucidates the historical discovery, synthetic evolution, and therapeutic applications of THF-based esters for professionals in drug development and synthetic chemistry.

The Discovery of THF-Esters in Nature

The true pharmaceutical potential of THF-based esters was unveiled through the discovery of Annonaceous acetogenins in the 1980s[1]. Extracted from the Annona plant family, these naturally occurring polyketides are characterized by one to three THF rings flanked by hydroxyl groups, terminating in an α,β-unsaturated γ-lactone (a cyclic ester)[2].

Early bioactivity-directed fractionations revealed that compounds like annoglacins A and B demonstrated extraordinary cytotoxicity against human solid tumor cell lines, outperforming standard chemotherapeutics like adriamycin by orders of magnitude[3]. This discovery catalyzed a global effort to understand how the spatial arrangement of the THF-ester core dictates biological activity.

Evolution T1 1980s Natural Isolation Annona species T2 1990s Structural Elucidation Mosher Ester Method T1->T2 T3 2000s Synthetic Methodologies Lewis Acid Catalysis T2->T3 T4 2010s+ FDA Approvals Bioisosteric Drugs T3->T4

Fig 1. The evolutionary timeline of THF-based esters in drug discovery.

Advanced Synthetic Methodologies & Causality

Synthesizing THF-esters with high stereocontrol is notoriously difficult. Early Fischer-Speier esterifications lacked the precision required for complex pharmaceutical intermediates. Today, we rely on advanced, self-validating catalytic systems.

Protocol A: Direct Dehydrative Esterification via Macroporous Polymeric Acids

Historically, esterification required the continuous removal of water (e.g., via a Dean-Stark apparatus) to drive the equilibrium forward. Modern protocols utilize macroporous p-phenolsulfonic acid–formaldehyde resins to bypass this limitation[4].

The Causality: The highly hydrophobic macroporous structure of the resin actively repels water from the internal catalytic acidic sites. This engineered microenvironment shifts the local thermodynamic equilibrium toward ester formation without the need for macroscopic water removal[4].

Step-by-Step Workflow:

  • Preparation: Combine the carboxylic acid (1.0 mmol) and the target alcohol (1.2–5.0 mmol) in a reaction vessel.

  • Catalyst Addition: Introduce 0.7 mol% of the macroporous polymeric acid resin.

  • Thermal Activation: Heat the mixture to 50–80 °C for 12 hours. Critical Control Point: Do not apply vacuum or chemical desiccants; the resin's architecture autonomously manages water exclusion.

  • Recovery: Filter the solid catalyst from the mixture. The resulting ester derivatives are obtained in highly pure yields[4].

Protocol B: Lewis Acid-Mediated Rearrangement of Epoxy-Alcohols

To construct the THF ring itself with contiguous stereocenters, we employ a dioxolenium dance-orthoester mechanism[5].

The Causality: The nature of the protecting group dictates the stereochemical outcome. When using pendant esters or carbamates, the carbonyl oxygen intramolecularly attacks the epoxide. This forms a rigid dioxolenium intermediate that strictly resolves into a syn-configured THF ring, providing an elegant solution to stereocontrol[5].

Step-by-Step Workflow:

  • Substrate Setup: Dissolve the trans-di-substituted epoxide bearing a pendant ester in anhydrous methylene chloride (CH₂Cl₂).

  • Catalysis: Add catalytic quantities of boron trifluoride diethyl etherate (BF₃·OEt₂) at room temperature. Note: Strict air/moisture exclusion is not mandatory due to the rapid kinetics of the intramolecular attack.

  • Cyclization: Allow the reaction to stir until TLC indicates complete consumption of the starting material. The ester carbonyl oxygen attacks the epoxide, driving the rearrangement.

  • Purification: Quench with a mild base (e.g., potassium carbonate), extract, and purify via flash chromatography to isolate the syn-tetrahydrofuran ester[5].

Synthesis A Trans-Epoxy-Alcohol (Substrate) B Ester Protection (Acylation) A->B Acyl Chloride C BF3·OEt2 Catalysis (Lewis Acid) B->C CH2Cl2, RT D Dioxolenium Intermediate C->D Intramolecular Nucleophilic Attack E Syn-THF Ester (Product) D->E Stereoselective Rearrangement

Fig 2. Mechanism of Lewis acid-catalyzed epoxy-alcohol rearrangement to THF esters.

Biological Mechanisms & Pharmaceutical Integration

The integration of THF-esters into commercial drug development stems from their unique capacity to act as bioisosteres and high-affinity ligands.

Bioisosteric Replacement in Antivirals

In the rational design of HIV protease inhibitors (PIs), replacing a vulnerable peptide bond with a THF-urethane/ester motif drastically increases bioavailability. The oxygen atom in the THF ring maintains critical hydrogen-bonding interactions with the enzyme's active site (specifically the Asp25/Asp25' residues), while the cyclic ether structure prevents proteolytic degradation[6],[7]. This structural paradigm shift paved the way for FDA-approved blockbuster drugs like Amprenavir and Darunavir[7].

Mitochondrial Complex I Inhibition in Oncology

Natural THF-esters, such as the Annonaceous acetogenins, exhibit profound antitumor activity by binding directly to Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[2]. This binding blocks the electron transport chain, rapidly depleting intracellular ATP and inducing apoptosis, even in multidrug-resistant cancer cell lines[2].

Mechanism N1 THF-Ester Acetogenin N2 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) N1->N2 High Affinity Binding N3 Blockade of Electron Transport N2->N3 Enzymatic Inhibition N4 Depletion of Intracellular ATP N3->N4 Oxidative Phosphorylation Arrest N5 Apoptosis in Cancer Cells N4->N5 Cellular Energy Crisis

Fig 3. Apoptotic signaling pathway induced by THF-ester acetogenins via Complex I.

Quantitative Data Summaries

To contextualize the synthetic efficiency and biological potency of these compounds, the following table summarizes key quantitative metrics derived from the literature.

Table 1: Performance Metrics of THF-Ester Synthesis and Bioactivity

Compound / MethodPrimary ApplicationKey Metric / ResultSource
Direct Esterification (Macroporous Resin)Synthesis of aliphatic/THF esters92–96% Yield (12h, 50-80°C, no water removal)[4]
Epoxy-Alcohol Rearrangement (BF₃·OEt₂)Synthesis of syn-THF esters>90% Yield, High Diastereoselectivity[5]
Annoglacin A (Mono-THF Acetogenin)Antitumor Activity (MCF-7 cells)1,000x more potent than Adriamycin[3]
Annoglacin B (Mono-THF Acetogenin)Antitumor Activity (PACA-2 cells)10,000x more potent than Adriamycin[3]
Darunavir (Bis-THF containing drug)HIV Protease InhibitionFDA Approved, Picomolar Binding Affinity[6],[7]

Conclusion

The trajectory of tetrahydrofuran-based esters from obscure botanical isolates to cornerstones of modern pharmacology underscores the power of structural chemistry. By mastering the stereoselective synthesis of these oxygen heterocycles and understanding their bioisosteric properties, researchers can continue to design therapeutics that outsmart enzymatic degradation and multidrug resistance.

References

  • Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes Source: MDPI URL
  • Source: ACS Publications (Organic Letters)
  • Source: National Institutes of Health (NIH)
  • From Oxiranes to Oligomers: Architectures of U.S.

Sources

Exploratory

Theoretical Calculations on (Oxolan-3-yl)methyl Acetate Conformation: A Comprehensive Guide

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The oxolane (tetrahydrofu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The oxolane (tetrahydrofuran) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of nucleoside analogs, acetogenins, and various kinase inhibitors[1][2]. However, the high degree of conformational flexibility inherent to five-membered saturated heterocycles presents a significant challenge for structure-based drug design. This whitepaper provides an in-depth technical framework for mapping the conformational landscape of (oxolan-3-yl)methyl acetate . By synthesizing Density Functional Theory (DFT) calculations with NMR validation protocols, we establish a self-validating methodology to accurately predict ring puckering dynamics and exocyclic side-chain orientations.

Mechanistic Rationale: The Conformational Variables

The 3D geometry of (oxolan-3-yl)methyl acetate is governed by three coupled structural variables. Understanding the causality behind their energetic preferences is critical before initiating any computational workflow.

  • Ring Pseudorotation: Unlike six-membered rings, the oxolane ring lacks a single deep energy minimum. It undergoes pseudorotation, transitioning between 10 Envelope ( E ) and 10 Twist ( T ) conformations[3]. The energy barriers between these states are typically <2.5 kcal/mol[4].

  • Exocyclic C–C Rotation ( χ1​ ): The rotation around the C3–CH 2​ bond dictates whether the acetate group sits in a gauche or trans orientation relative to the ring's C2 and C4 atoms.

  • Ester Bond Rotations ( χ2​,χ3​ ): The rotation around the CH 2​ –O bond ( χ2​ ) and the O–C(=O) bond ( χ3​ ). The latter is almost exclusively restricted to the s-trans (Z) geometry due to the partial double-bond character imparted by lone-pair delocalization.

The Challenge of Dispersion and Solvation

Standard functional choices (like B3LYP) often fail to accurately model flexible oxygen-rich molecules because they underestimate intramolecular dispersion forces between the acetate carbonyl and the oxolane ether oxygen[3]. Furthermore, the dipole moment of the conformers varies significantly; thus, implicit solvation models are mandatory to prevent the artificial stabilization of folded, high-dipole conformers in vacuo.

Experimental & Computational Protocol

To establish a trustworthy, self-validating system, the theoretical calculations must be iteratively cross-examined against experimental NMR data (specifically 3JHH​ couplings and NOE distances)[5].

Step-by-Step Methodology

Step 1: Stochastic Conformational Search

  • Action: Perform a Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) search using the OPLS4 or MMFF94s force field.

  • Causality: Force fields are computationally cheap and ensure that the entire pseudorotation cycle (defined by Cremer-Pople parameters q and ϕ ) and all exocyclic rotamers are sampled before expensive quantum mechanical (QM) calculations. Keep all conformers within a 5.0 kcal/mol window.

Step 2: DFT Geometry Optimization

  • Action: Optimize the filtered MM geometries using the M06-2X or ω B97X-D functional with a 6-311+G(d,p) basis set[3].

  • Causality: M06-2X and ω B97X-D include empirical dispersion corrections critical for capturing non-covalent interactions between the acetate tail and the oxolane ring. The diffuse functions (+) in the basis set are strictly required to model the electron density of the highly electronegative oxygen atoms accurately.

Step 3: Thermochemistry and Solvation

  • Action: Run frequency calculations at the same level of theory to confirm true minima (zero imaginary frequencies) and obtain Gibbs free energies ( ΔG ). Apply the Solvation Model based on Density (SMD) for chloroform (CHCl 3​ ) or water.

  • Causality: SMD provides a more accurate partitioning of electrostatic and non-electrostatic terms compared to standard PCM, which is vital for calculating accurate Boltzmann populations in solution.

Step 4: NMR Shielding Tensor Calculation (Validation)

  • Action: Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.

  • Causality: Experimental chemical shifts are time-averaged over the conformational ensemble. By calculating the theoretical shifts for each conformer and applying Boltzmann weighting, the computed shifts can be compared to experimental NMR data using DP4+ probability to definitively validate the global minimum[5].

Workflow Visualization

Workflow N1 1. Molecular Mechanics Conformational Search (OPLS4) N2 2. DFT Geometry Optimization (M06-2X/6-311+G** + SMD) N1->N2 ΔE < 5 kcal/mol N3 3. Frequency Analysis & Gibbs Free Energy (ΔG) N2->N3 Minima Verification N4 4. GIAO NMR Prediction (mPW1PW91/6-311+G**) N3->N4 ΔG < 3 kcal/mol N5 5. DP4+ Statistical Analysis & Boltzmann Weighting N4->N5 Isotropic Shifts

Fig 1. DFT workflow for oxolane conformational analysis and NMR validation.

Quantitative Data Presentation

The conformational landscape of (oxolan-3-yl)methyl acetate typically resolves into a few highly populated states at 298.15 K. The table below summarizes the theoretical distribution of the top four conformers, demonstrating how ring puckering and exocyclic dihedrals dictate stability.

Table 1: Theoretical Conformational Distribution of (Oxolan-3-yl)methyl Acetate (SMD-CHCl 3​ , M06-2X/6-311+G )**

Conformer IDRing Puckering (Cremer-Pople)Exocyclic Dihedral ( χ1​ )Acetate Dihedral ( χ2​ )Relative ΔG (kcal/mol)Boltzmann Population (%)Dipole Moment (Debye)
Conf-1 3T4​ (Twist)gauche (+)trans0.0054.2%2.41
Conf-2 2E (Envelope)transtrans0.4525.4%3.10
Conf-3 4T3​ (Twist)gauche (-)trans0.8213.6%1.85
Conf-4 EO​ (Envelope)gauche (+)gauche (-)1.246.8%4.02

Note: The 3T4​ twist conformation minimizes steric clashes between the C3 substituent and the adjacent C2/C4 protons, while the gauche(+) orientation of the acetate group allows for favorable dipole-dipole alignment with the ring oxygen.

Strategic Insights for Drug Development

The theoretical calculations reveal that the oxolane ring in (oxolan-3-yl)methyl acetate is highly plastic, but the vector of the acetate side-chain is heavily biased by the local dipole environment.

For drug development professionals utilizing oxolane scaffolds (e.g., in the design of LRRK2 inhibitors or nucleoside analogs[2]):

  • Receptor Binding Penalties: If a target binding pocket requires the oxolane ring to adopt an EO​ (Envelope) conformation with a trans side-chain, the ligand will incur a conformational penalty of approximately ∼1.5 kcal/mol. This translates to a ∼10 -fold drop in theoretical Kd​ .

  • Stereochemical Influence: The absolute configuration at C3 dictates the spatial trajectory of the gauche vs trans rotamers. When optimizing lead compounds, rigidifying the oxolane ring via fused cyclopropanes or strategic methylation can lock the desired 3T4​ or 2E conformation, eliminating the entropic penalty upon binding.

By rigorously applying this DFT-to-NMR self-validating protocol, researchers can confidently map the 3D vectors of oxolane derivatives, drastically reducing the attrition rate in structure-activity relationship (SAR) optimization.

References

  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations Source: RSC Advances (RSC Publishing) URL:[Link][3]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis Source: Organic Letters (ACS Publications) URL:[Link][5]

  • Asymmetric Total Synthesis and Determination of the Absolute Configuration of (+)-Srilankenyne via Sequence-Sensitive Halogenations Guided by Conformational Analysis Source: Organic Letters (ACS Publications) URL:[Link][1]

  • Conformations of saturated five-membered heterocycles evaluated by MP2 calculations Source: ResearchGate URL:[Link][4]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: (Oxolan-3-yl)methyl Acetate as a Next-Generation Green Solvent in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Mechanistic Rationale The pharmaceutical and fine chemical indus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The pharmaceutical and fine chemical industries are undergoing a paradigm shift toward sustainable manufacturing. While traditional polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are ubiquitous in organic synthesis, their severe environmental, health, and safety (EHS) profiles—coupled with high water miscibility and peroxide-forming tendencies—necessitate viable alternatives [1].

(Oxolan-3-yl)methyl acetate (O3MA) , also known as tetrahydrofuran-3-ylmethyl acetate, is emerging as a highly versatile, bio-derivable polar aprotic solvent. Structurally hybridizing an ether (oxolane ring) and an ester (acetate moiety), O3MA bridges the physicochemical gap between 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate [2].

Causality Behind Solvent Selection: Why O3MA?
  • Tuned Coordination Chemistry: The oxygen atom in the oxolane ring provides essential Lewis basicity to stabilize transition metal catalysts (e.g., Pd, Ru). Unlike pure THF, the adjacent acetate group in O3MA increases the overall dielectric constant, enhancing the solubility of polar intermediates without outcompeting the substrate for metal coordination sites.

  • Phase Separation & Workup: THF is fully water-miscible, requiring the addition of secondary extraction solvents (like diethyl ether or ethyl acetate) during aqueous workup. O3MA exhibits limited water solubility. This allows for direct biphasic separation post-reaction, drastically reducing the total solvent volume (Process Mass Intensity, PMI) [3].

  • Thermal & Oxidative Stability: The electron-withdrawing nature of the acetate group mildly deactivates the ether ring toward radical hydrogen abstraction. This significantly retards the formation of explosive peroxides compared to standard THF, while its higher molecular weight raises the boiling point, enabling higher-temperature reactions without the need for pressurized vessels.

Physicochemical Profiling

Understanding the physical properties of O3MA is critical for rational experimental design. The table below summarizes its profile compared to legacy solvents.

PropertyTHF2-MeTHF(Oxolan-3-yl)methyl acetate (O3MA)
Boiling Point (°C) 6680~190 - 195
Density (g/cm³ at 25°C) 0.8890.8601.05 - 1.06
Water Solubility ( g/100 mL) Miscible14.0< 5.0 (Sparingly soluble)
Peroxide Formation Rate HighLowVery Low
Primary Application General solventGrignard, CouplingHigh-temp Coupling, Biocatalysis

Application Workflows & Protocols

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling is a cornerstone of active pharmaceutical ingredient (API) synthesis. Utilizing O3MA allows the reaction to be driven at 80°C–100°C under ambient pressure, accelerating the catalytic cycle for sterically hindered substrates [2].

G A Reactants (Aryl Halide + Boronic Acid) B Solvent System O3MA + Base (Aq) A->B C Catalyst Activation Pd(dppf)Cl2 B->C D Cross-Coupling Reaction @ 80°C C->D E Aqueous Workup Direct Phase Separation D->E F Product Isolation & Solvent Recovery E->F

Caption: Workflow for Palladium-Catalyzed Cross-Coupling utilizing (Oxolan-3-yl)methyl acetate.

Protocol 1: Standard Suzuki-Miyaura Coupling in O3MA

Reagents: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol), O3MA (5.0 mL), Deionized Water (1.0 mL).

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and Pd(dppf)Cl₂.

  • Solvent Addition: Add 5.0 mL of O3MA. The high solvency of O3MA ensures complete dissolution of the organic precursors.

  • Base Addition & Degassing: Add the aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Seal the tube and degas the biphasic mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 80°C in an oil bath with vigorous stirring (800 rpm) for 4 hours. The unique polarity of O3MA facilitates excellent mass transfer between the aqueous base and the organic electrophiles.

  • Workup: Cool to room temperature. Add 5.0 mL of deionized water. Transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The O3MA layer (containing the product) will form the organic phase. Extract the aqueous layer once with an additional 2.0 mL of O3MA.

  • Isolation: Dry the combined O3MA layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude biaryl product via flash chromatography.

Application 2: Biocatalytic Transformations

Lipase-catalyzed kinetic resolutions and amidations are highly sensitive to solvent polarity. Highly polar, water-miscible solvents strip the essential hydration shell from the enzyme, denaturing it. O3MA provides an ideal microenvironment: its ester moiety mimics natural lipid substrates, maintaining the active conformation of Candida antarctica Lipase B (CAL-B), while its hydrophobicity preserves the enzyme's hydration shell.

Protocol 2: Enzymatic Amidation of Amines

Reagents: Racemic 1-phenylethylamine (5.0 mmol), Ethyl methoxyacetate (5.0 mmol), Novozym 435 (CAL-B, 50 mg), O3MA (10.0 mL).

Step-by-Step Methodology:

  • Substrate Loading: Dissolve the racemic amine and ethyl methoxyacetate in 10.0 mL of O3MA in a 50 mL Erlenmeyer flask.

  • Enzyme Addition: Add 50 mg of immobilized Novozym 435.

  • Incubation: Place the flask in an orbital shaker set to 45°C and 200 rpm. The thermal stability of O3MA prevents solvent evaporation during extended incubation.

  • Monitoring: Monitor the reaction via chiral HPLC. The (R)-enantiomer will be selectively acylated.

  • Enzyme Recovery: Upon reaching 50% conversion (typically 12-16 hours), terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme with 2.0 mL of fresh O3MA for reuse in subsequent cycles.

  • Product Separation: The unreacted (S)-amine and the (R)-amide product can be easily separated via standard acid-base extraction, leveraging O3MA's immiscibility with acidic aqueous solutions.

Solvent Recovery and Sustainability

A self-validating protocol must account for the lifecycle of the materials used. O3MA is highly amenable to fractional distillation, allowing for closed-loop recycling in industrial settings.

Recovery A Reaction Mixture B Aqueous Extraction A->B C Organic Phase (O3MA) B->C High Partition D Fractional Distillation C->D E Purified O3MA D->E >95% Recovery E->A Recycled

Caption: Sustainable solvent recovery cycle for (oxolan-3-yl)methyl acetate in industrial processes.

Recovery Protocol: Following the extraction phase, the crude O3MA is subjected to fractional distillation under a moderate vacuum (e.g., 50 mbar). Because O3MA does not form a severe azeotrope with water like THF does, it can be recovered with >95% purity and <500 ppm water content (verified by Karl Fischer titration), making it immediately ready for the next synthetic cycle.

References

  • Liu, Q., Bian, J., Peng, F., & Wang, Y. (2023). "Sustainable polar aprotic/poly-deep eutectic solvent systems for highly efficient dissolution of lignin." Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Shi, S., & Szostak, M. (2020). "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides." ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Milton, E. J., & Clarke, M. L. (2010). "Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl-tetrahydrofuran." Green Chemistry, Royal Society of Chemistry. Available at:[Link]

Application

Application Note: Protocol for the Esterification of 3-Hydroxymethyltetrahydrofuran

Introduction & Mechanistic Rationale 3-Hydroxymethyltetrahydrofuran (also known as tetrahydrofuran-3-methanol) is a highly versatile primary alcohol utilized extensively as a building block in the synthesis of C(sp³)-enr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Hydroxymethyltetrahydrofuran (also known as tetrahydrofuran-3-methanol) is a highly versatile primary alcohol utilized extensively as a building block in the synthesis of C(sp³)-enriched drug-like molecules[1] and bioactive fungicidal derivatives[2]. The esterification of this compound is a critical transformation, often performed to protect the hydroxyl group or to introduce functional diversity, such as lipophilic chains or specific pharmacophores.

This protocol details a highly efficient, base-promoted acylation utilizing an acid chloride (e.g., benzoyl chloride) in the presence of Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP). This specific methodology is widely recognized for scaling up intermediates, including precursors for 3-methyltetrahydrofuran synthesis[3], and is adaptable for various sulfonyl or acyl chlorides[4],[5].

Causality in Reagent Selection:

  • Triethylamine (TEA): Acts as the primary stoichiometric acid scavenger. By neutralizing the HCl byproduct, TEA drives the reaction equilibrium forward and prevents acid-catalyzed ring-opening or degradation of the sensitive tetrahydrofuran (THF) moiety.

  • 4-Dimethylaminopyridine (DMAP): Functions as a hyper-nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is orders of magnitude more susceptible to nucleophilic attack by the slightly sterically hindered 3-hydroxymethyltetrahydrofuran than the parent acid chloride.

  • Dichloromethane (DCM): Chosen as the solvent due to its excellent solubilizing properties for both the starting materials and the transient pyridinium salts, while remaining completely inert to the acylation conditions.

Mechanism A Acid Chloride + DMAP B N-Acylpyridinium Intermediate A->B Activation C Nucleophilic Attack by THF-3-MeOH B->C Fast D Tetrahydrofuran-3-ylmethyl Ester + HCl C->D Turnover E TEA Neutralization (TEA·HCl Salt) D->E Acid Scavenging

Caption: Mechanistic pathway of DMAP-catalyzed esterification of 3-hydroxymethyltetrahydrofuran.

Materials and Quantitative Data

The following table summarizes the optimized reaction stoichiometry for a standard 10 mmol scale synthesis of (tetrahydrofuran-3-yl)methyl benzoate.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Hydroxymethyltetrahydrofuran 102.131.010.0 mmol (1.02 g)Limiting Reactant
Benzoyl Chloride 140.571.111.0 mmol (1.55 g)Acylating Agent
Triethylamine (TEA) 101.191.515.0 mmol (1.52 g)Acid Scavenger
DMAP 122.170.11.0 mmol (0.12 g)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A30 mL (0.33 M)Solvent (Anhydrous)

Experimental Workflow

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve THF-3-MeOH, TEA, & DMAP in DCM Step2 2. Temperature Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride Step2->Step3 Step4 4. Incubation Warm to RT, Stir for 2-4 hours Step3->Step4 Step5 5. Quenching & LLE Quench with sat. NH4Cl, Extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Workflow for the base-promoted esterification of 3-hydroxymethyltetrahydrofuran.

Step-by-Step Protocol & Self-Validation System

Step 1: Preparation and Inert Atmosphere
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 3-hydroxymethyltetrahydrofuran (1.02 g), TEA (1.52 g), and DMAP (0.12 g).

  • Dissolve the mixture in 30 mL of anhydrous DCM under an inert atmosphere (N₂ or Argon).

Causality: Utilizing anhydrous conditions prevents the competitive hydrolysis of the acid chloride into benzoic acid, which would consume the reagent, lower the yield, and complicate downstream purification.

Step 2: Temperature-Controlled Addition
  • Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Add benzoyl chloride (1.55 g) dropwise over 15 minutes using a syringe.

Causality: Cooling mitigates the highly exothermic nature of the initial acylation. Uncontrolled heat generation can lead to thermal degradation of the THF ring and promote the formation of dark, polymeric byproducts.

Step 3: Incubation and In-Process Controls (Self-Validation)
  • Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 to 4 hours.

Self-Validation Check 1 (Visual): As the reaction proceeds, the mixture will gradually turn cloudy. This is a positive visual confirmation of the reaction advancing, caused by the precipitation of the Triethylamine hydrochloride (TEA·HCl) byproduct, which is insoluble in DCM. Self-Validation Check 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (3-hydroxymethyltetrahydrofuran) is UV-inactive but stains strongly with KMnO₄ (Rf ~0.2). The newly formed ester will be strongly UV-active due to the benzoyl chromophore and will elute much higher (Rf ~0.6).

Step 4: Quenching and Liquid-Liquid Extraction (LLE)
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

Causality: NH₄Cl provides a mild, buffered acidic quench. It effectively neutralizes excess TEA and hydrolyzes any unreacted acid chloride without causing base-catalyzed hydrolysis of the newly formed ester product.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual benzoic acid, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 5% to 20% EtOAc in Hexanes to afford the pure (tetrahydrofuran-3-yl)methyl benzoate.

Troubleshooting Guide

Observed IssueCausal ExplanationRecommended Solution
Low Yield / High Recovery of Starting Material Moisture in the solvent or environment hydrolyzed the acid chloride before it could react with the alcohol.Ensure rigorous use of anhydrous DCM and inert gas. Verify the integrity and age of the acid chloride reagent.
Co-elution During Chromatography The product and starting material may co-elute if the solvent gradient is too steep or polar.Use a shallower gradient (e.g., hold at 10% EtOAc). Rely on the distinct UV vs. KMnO₄ staining differences to accurately identify and pool fractions.
White Solid in Final Concentrated Product Residual TEA·HCl salt carried over into the organic phase during extraction.Ensure thorough washing with aqueous buffers (NH₄Cl and water) during the LLE phase. If present post-concentration, re-dissolve in a non-polar solvent (like ether), filter the salt, and re-concentrate.

Sources

Method

Application Note: Utilization of (Tetrahydrofuran-3-yl)methyl Acetate in Advanced Pharmaceutical Synthesis

Executive Summary & Structural Rationale In modern drug design, the incorporation of saturated oxygen heterocycles has become a cornerstone strategy for improving the physicochemical properties of active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug design, the incorporation of saturated oxygen heterocycles has become a cornerstone strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs). The (tetrahydrofuran-3-yl)methyl acetate motif serves as both a critical structural pharmacophore and a highly versatile synthetic intermediate.

As a building block, the tetrahydrofuran (THF) ring introduces a controlled polar surface area (PSA) and acts as a robust hydrogen-bond acceptor, which directly correlates with enhanced oral bioavailability and metabolic stability. Synthetically, the acetate moiety acts as a highly efficient protecting group for the primary alcohol. By masking the nucleophilic hydroxyl group, the acetate prevents unwanted etherification, oxidation, or side-reactions during harsh downstream transformations—such as high-temperature nucleophilic substitutions or transition-metal-catalyzed cross-couplings. Once these aggressive steps are complete, the acetate can be selectively cleaved under mild saponification conditions.

This application note details the field-proven methodologies for utilizing (tetrahydrofuran-3-yl)methyl acetate derivatives in two major pharmaceutical domains: the synthesis of broad-spectrum triazole antifungals (e.g., Posaconazole) and the development of highly selective Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases.

Application Workflow 1: Synthesis of Triazole Antifungals (Posaconazole Scaffold)

Mechanistic Causality

Posaconazole is a potent antifungal agent whose synthesis relies heavily on chiral THF intermediates. A critical step in its industrial synthesis involves the N-alkylation of 1H-1,2,4-triazole using a THF-iodomethyl precursor. If the primary alcohol on the THF ring is left unprotected, the basic conditions required for triazole coupling (e.g., K₂CO₃ at 80 °C) will cause the alcohol to undergo intramolecular cyclization or intermolecular etherification, drastically reducing the yield.

Converting the alcohol to an acetate ester—yielding ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl acetate (CAS: 169266-10-8)—provides the perfect balance of steric protection and chemical stability[1].

PosaconazoleWorkflow SM THF-Methanol Derivative (Free Primary Alcohol) Ac Acetylation (Ac2O, DMAP, Pyridine) SM->Ac Int1 Iodomethyl Acetate Intermediate Ac->Int1 Protects OH from side-reactions Tr Triazole Coupling (1H-1,2,4-triazole, K2CO3) Int1->Tr Int2 Protected Triazole CAS: 169266-10-8 Tr->Int2 N-alkylation Dep Acetate Deprotection (NaOH, MeOH) Int2->Dep API Posaconazole API Precursor Dep->API Unmasks alcohol for next step

Synthetic workflow of Posaconazole intermediate utilizing acetate protection.

Step-by-Step Protocol: Triazole Coupling & Acetate Protection

Self-Validating System: This protocol utilizes in-process High-Performance Liquid Chromatography (HPLC) to ensure complete conversion before proceeding to the aqueous workup, preventing the difficult chromatographic separation of the product from unreacted iodomethyl intermediates.

  • Acetylation: Dissolve[(3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Dropwise add acetic anhydride (1.5 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check 1: Perform Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 7:3). The starting material spot must be completely absent.

  • Triazole Coupling: Concentrate the organic layer and redissolve the resulting iodomethyl acetate intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1H-1,2,4-triazole (3.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Heating: Heat the reaction mixture to 80–90 °C for 12 hours under a nitrogen atmosphere.

  • Validation Check 2: Monitor via reverse-phase HPLC (C18 column, MeCN/H₂O gradient). Do not proceed until the iodomethyl acetate peak is <1% to ensure maximum yield of CAS 169266-10-8.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Application Workflow 2: Development of TYK2 Inhibitors

Mechanistic Causality

Tyrosine Kinase 2 (TYK2) is a member of the JAK family of kinases and plays a critical role in mediating IL-12 and IL-23 signaling pathways, which are deeply implicated in autoimmune diseases like psoriasis and inflammatory bowel disease[2][3].

In the design of modern TYK2 inhibitors, the (tetrahydrofuran-3-yl)methyl acetate scaffold is utilized to conformationally restrict the attached pyridyl or biaryl pharmacophores. This restriction locks the molecule into a specific 3D geometry that selectively binds to the pseudokinase (JH2) domain of TYK2, achieving high selectivity over JAK1/JAK2/JAK3[4]. During the synthesis of these inhibitors, the acetate group protects the hydroxymethyl moiety while the pyridyl ring undergoes selective N-alkylation.

TYK2Pathway Cyt IL-12 / IL-23 Rec Receptor Complex (IL-12R / IL-23R) Cyt->Rec Binds Kin TYK2 / JAK2 Activation Rec->Kin Recruits Stat STAT Phosphorylation Kin->Stat Phosphorylates Inh TYK2 Inhibitor (THF-Acetate Scaffold) Inh->Kin Blocks Pseudokinase Domain Gene Pro-inflammatory Gene Transcription Stat->Gene Translocates to Nucleus

IL-12/IL-23 signaling pathway illustrating TYK2 inhibition by THF-scaffolds.

Step-by-Step Protocol: N-Alkylation of Pyridyl-THF Acetate

Self-Validating System: The reaction's progress can be visually and spectroscopically validated. The dissolution of the base and subsequent precipitation of iodide salts acts as a visual cue, while ¹H-NMR confirms regioselectivity.

  • Preparation: In a flame-dried flask, dissolve (3-(6-bromo-4-hydroxypyridin-2-yl)tetrahydrofuran-3-yl)methyl acetate (1.0 g, 3.16 mmol) in anhydrous DMF (10 mL)[4].

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 g, 4.7 mmol). The choice of Cs₂CO₃ over lighter alkali carbonates is critical here; the large cesium cation enhances the nucleophilicity of the heteroatom, driving the reaction forward at lower temperatures.

  • Alkylation: Introduce iodomethane (0.29 mL, 4.74 mmol) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 40 °C for exactly 1 hour.

  • Validation Check: The reaction is self-validating through the precipitation of cesium iodide (CsI). To confirm N-alkylation vs. O-alkylation regioselectivity, take a crude ¹H-NMR aliquot; successful N-alkylation is indicated by the appearance of a new N-methyl singlet at approximately 3.5 ppm.

  • Quench & Extraction: Quench the reaction with saturated aqueous ammonium chloride (15 mL) to neutralize any remaining base. Dilute with ethyl acetate (30 mL), separate the layers, and wash the organic phase extensively with water and brine to remove DMF.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and enantiomeric excesses (ee%) for the key synthetic steps involving the (tetrahydrofuran-3-yl)methyl acetate scaffold across both applications.

Reaction ParameterAcetylation of THF-MethanolTriazole Coupling (Posaconazole)N-Alkylation (TYK2 Inhibitor)
Substrate THF-methanol derivativeIodomethyl acetate intermediatePyridyl-THF acetate
Primary Reagents Ac₂O, Pyridine, DMAP1H-1,2,4-triazole, K₂CO₃MeI, Cs₂CO₃
Solvent System DCMDMFDMF
Optimal Temperature 20–25 °C80–90 °C40 °C
Reaction Time 2 hours12 hours1 hour
Expected Yield (%) > 95%82%78%
Chiral Purity (ee%) > 99%> 99% (Retention of configuration)N/A

References

  • Pharmaffiliates. "Posaconazole-impurities: ((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl Acetate". Pharmaffiliates. URL: [Link]

  • AbbVie Inc. "Inhibitors of tyrosine kinase 2 mediated signaling" (Patent US10508113B2). Google Patents.
  • Sareum Limited. "Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses" (Patent WO2014074661A1). Google Patents.

Sources

Application

analytical methods for quantification of (tetrahydrofuran-3-yl)methyl acetate

Application Note: Analytical Strategies for the Quantification of (Tetrahydrofuran-3-yl)methyl Acetate and Its Derivatives in API Synthesis Executive Summary & Chemical Context (Tetrahydrofuran-3-yl)methyl acetate and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Strategies for the Quantification of (Tetrahydrofuran-3-yl)methyl Acetate and Its Derivatives in API Synthesis

Executive Summary & Chemical Context

(Tetrahydrofuran-3-yl)methyl acetate and its heavily substituted derivatives—most notably ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl acetate—are critical chiral intermediates and process-related impurities in the synthesis of complex Active Pharmaceutical Ingredients (APIs). These compounds are predominantly utilized in the synthesis of the broad-spectrum antifungal [1] and various [2].

Because these intermediates can persist as process impurities, regulatory frameworks (such as ICH Q2(R1) and ICH M7) mandate highly specific, stability-indicating analytical methods for their quantification. The analytical challenge lies in the structural variability of the compound class: the unsubstituted aliphatic ester lacks a strong UV chromophore and is highly volatile, whereas the late-stage difluorophenyl/triazolyl derivatives are non-volatile and possess strong UV absorbance.

Causality in Method Development

To create a self-validating analytical system, the choice of instrumentation must be dictated by the physicochemical properties of the specific derivative being quantified:

  • Reverse-Phase HPLC-UV/DAD : Selected for late-stage Posaconazole intermediates containing aromatic rings (e.g., 2,4-difluorophenyl). The presence of these functional groups provides a strong chromophore, allowing for high-sensitivity detection at 225 nm and 260 nm. A C18 stationary phase is utilized because its hydrophobic retention mechanism effectively resolves diastereomeric impurities based on subtle differences in their spatial orientation[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Selected for the early-stage, unsubstituted (tetrahydrofuran-3-yl)methyl acetate. The lack of a strong chromophore renders UV detection inadequate. However, its high volatility and thermal stability make it an ideal candidate for GC. Mass spectrometry operated in Selected Ion Monitoring (SIM) mode provides the necessary sensitivity to quantify trace-level genotoxic impurities without matrix interference.

Workflow Visualization

AnalyticalWorkflow Start Target Analyte: (Tetrahydrofuran-3-yl)methyl Acetate Derivative CheckSub Substituent Analysis (Aromatic/Triazolyl vs. Unsubstituted) Start->CheckSub Aromatic Aromatic/Triazolyl Present (Posaconazole Intermediates) CheckSub->Aromatic Unsubstituted Unsubstituted / Aliphatic (High Volatility, No Chromophore) CheckSub->Unsubstituted HPLC HPLC-UV/DAD (Reverse-Phase C18, 225-260 nm) Aromatic->HPLC GCMS GC-MS (DB-5MS, SIM Mode) Unsubstituted->GCMS Val1 Validation: Specificity, LOD/LOQ (ICH Q2(R1)) HPLC->Val1 Val2 Validation: Trace Impurity Tracking (ICH M7) GCMS->Val2

Fig 1: Analytical decision tree for (tetrahydrofuran-3-yl)methyl acetate derivatives.

Experimental Protocols

Protocol A: HPLC-UV Method for Aromatic Derivatives

Self-Validating Principle: This protocol incorporates a System Suitability Test (SST) requiring a resolution ( Rs​ ) > 2.0 between the target intermediate and its closely eluting diastereomers. This ensures that column degradation or mobile phase preparation errors are mathematically detected and flagged prior to any sample analysis[3].

  • Step 1: Chromatographic Conditions Setup

    • Column : Inertsil ODS-3V C18 (150 mm × 4.6 mm, 5 µm) or equivalent. Rationale: The high carbon load and end-capping minimize peak tailing for secondary amine and triazole-containing compounds.

    • Mobile Phase A : 0.02 M Sodium dihydrogen phosphate buffer, adjusted to pH 3.0 with 0.1% formic acid. Rationale: Acidic pH suppresses the ionization of the triazole moiety, driving the analyte into its neutral state to increase hydrophobic retention.

    • Mobile Phase B : HPLC-Grade Acetonitrile.

    • Gradient Program : 0–5 min (20% B), 5–15 min (linear ramp to 80% B), 15–20 min (hold 80% B), 20–25 min (return to 20% B).

    • Flow Rate : 1.0 mL/min.

    • Detection : DAD set to 260 nm (optimal for difluorophenyl derivatives).

  • Step 2: Sample & Standard Preparation

    • Prepare a standard stock solution of the target acetate derivative at 1.0 mg/mL in Diluent (Water:Acetonitrile 40:60 v/v).

    • Dilute to a working concentration of 10 µg/mL.

  • Step 3: System Suitability Testing (SST)

    • Inject the standard solution in replicates of five.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Theoretical plates (N) ≥ 5000; Tailing factor ( Tf​ ) ≤ 1.5.

  • Step 4: Sample Analysis

    • Inject 10 µL of the prepared API sample. Quantify the impurity using the validated external standard calibration curve.

Protocol B: GC-MS Method for Unsubstituted/Volatile Derivatives

Self-Validating Principle: The use of an isotopically labeled internal standard (e.g., Deuterated THF-acetate) corrects for injection volume variability and matrix-induced ion suppression, making the quantification mathematically self-correcting regardless of sample matrix complexity.

  • Step 1: GC-MS Parameters Setup

    • Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Rationale: The 5% phenyl-arylene stationary phase provides optimal separation for moderately polar esters while minimizing column bleed at high temperatures.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature : 250°C, Split ratio 10:1.

    • Oven Temperature Program : Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Conditions : Electron Ionization (EI) at 70 eV. Ion source temperature 230°C.

  • Step 2: SIM Method Configuration

    • Monitor specific m/z fragments. For (tetrahydrofuran-3-yl)methyl acetate, monitor m/z 71 (THF ring fragment) and m/z 43 (acetyl fragment).

  • Step 3: Sample Preparation

    • Dissolve the API sample in a volatile, non-polar solvent (e.g., Dichloromethane) at a concentration of 50 mg/mL.

    • Spike with 1.0 µg/mL of the internal standard.

  • Step 4: Execution and Analysis

    • Inject 1.0 µL of the sample. Calculate the concentration based on the response ratio of the analyte to the internal standard.

Quantitative Data Presentation

The following table summarizes the typical validation parameters for both methods, demonstrating their compliance with ICH Q2(R1) guidelines for impurity quantification.

Validation ParameterHPLC-UV/DAD (Triazolyl Derivative)GC-MS (Unsubstituted Acetate)Regulatory Acceptance Criteria (ICH)
Linearity Range 2.0 – 20.0 µg/mL0.05 – 5.0 µg/mLCorrelation coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.50 µg/mL0.03 µg/mLSignal-to-Noise (S/N) 10:1
Accuracy (Recovery %) 99.01% – 99.05%98.5% – 101.2%90.0% – 110.0% at LOQ level
Precision (RSD %) < 1.0% (Intra-day)< 1.5% (Intra-day) 2.0%
Specificity Resolution ( Rs​ ) > 2.0No matrix interference in SIMPeak purity index > 0.990

References

  • "Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form." National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API." Asian Journal of Pharmacy and Technology. Available at:[Link]

  • "US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling." Google Patents.
  • "5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl Acetate Product Specifications." Pharmaffiliates. Available at:[Link]

Sources

Method

Application Note: A Systematic Approach to the HPLC Purification of (Tetrahydrofuran-3-yl)methyl Acetate

Abstract This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (tetrahydrofuran-3-yl)methyl acetate. We address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of (tetrahydrofuran-3-yl)methyl acetate. We address the unique challenges posed by the compound's polarity and provide detailed protocols for both achiral and chiral separations. The narrative emphasizes the rationale behind methodological choices, from chromatographic mode and stationary phase selection to mobile phase optimization, ensuring a reproducible and scalable purification strategy for researchers in pharmaceutical and chemical development.

Introduction: The Purification Challenge

(Tetrahydrofuran-3-yl)methyl acetate is a heterocyclic ester of interest in synthetic chemistry. Its structure, featuring a polar ether linkage within the tetrahydrofuran (THF) ring and an ester functional group, classifies it as a polar compound.[1][2] The purification of such molecules via reversed-phase (RP) HPLC, the most common chromatographic mode, is often challenging due to their high hydrophilicity, which can lead to poor retention on traditional non-polar stationary phases like C18.[3][4] This can result in co-elution with the solvent front, making accurate quantification and isolation difficult.[3]

Furthermore, the 3-position of the tetrahydrofuran ring is a stereocenter, meaning the compound exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological or toxicological profiles, developing methods to separate them is often crucial in drug development.[5] This guide presents a systematic workflow to overcome these challenges, enabling the efficient isolation of (tetrahydrofuran-3-yl)methyl acetate with high purity.

Foundational Principles for Method Development

A successful purification strategy is built upon a logical, step-wise method development process. The key is to systematically evaluate and optimize the parameters that govern chromatographic selectivity and retention.

Selecting the Chromatographic Mode

The choice of chromatographic mode is the most critical decision and is dictated by the analyte's polarity.

  • Reversed-Phase (RP-HPLC): This is the workhorse of modern chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[2] For moderately polar compounds, RP-HPLC is often the first choice due to its robustness and the wide variety of available column chemistries. We will begin here, as successful retention on an appropriate RP column is often achievable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If retention in RP-HPLC is insufficient even after optimization, HILIC is the logical alternative. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent.[2] This mode is specifically designed to enhance the retention of very polar analytes.[2]

Stationary Phase (Column) Selection

The stationary phase provides the primary interaction surface for separation. Its chemistry dictates the retention mechanism.[6]

  • For Achiral RP-HPLC:

    • Standard C18 (Octadecylsilane): The universal starting point for RP-HPLC method development. It offers high hydrophobicity.

    • Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups (e.g., amides, carbamates) embedded within the alkyl chains or at the end. This chemistry alters the selectivity and provides enhanced retention for polar compounds like (tetrahydrofuran-3-yl)methyl acetate, making them a superior choice over standard C18 phases for this application.

    • Phenyl Phases: These phases can offer alternative selectivity through π-π interactions, which can be beneficial if aromatic impurities are present.

  • For Chiral Separations:

    • Polysaccharide-Based Chiral Stationary Phases (CSPs): Columns with chiral selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica are highly effective for separating a wide range of enantiomers, including esters.[5] These are the recommended starting point for chiral method development.

Mobile Phase Optimization

The mobile phase transports the analyte and modulates its interaction with the stationary phase.[7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[8]

    • Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and is UV transparent down to ~190 nm, making it ideal for detecting compounds with poor chromophores at low wavelengths.[8]

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a more protic solvent.[9]

    • Tetrahydrofuran (THF): A strong, ether-based solvent that can provide unique selectivity but must be used with caution as it can swell PEEK tubing and some pump seals, and its UV cutoff is higher (~212 nm).[9][10]

  • Aqueous Phase & pH Control: For neutral compounds like (tetrahydrofuran-3-yl)methyl acetate, unbuffered water is often sufficient. However, if acidic or basic impurities are present, buffering the mobile phase to a pH at least 2 units away from the pKa of the ionizable compounds will ensure consistent retention and peak shape.[9] Volatile buffers like formic acid or ammonium acetate are preferred for compatibility with mass spectrometry (MS) and preparative scale work where solvent removal is required.[11]

Safety Precautions

All work must be conducted in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn.

  • (Tetrahydrofuran-3-yl)methyl Acetate: While specific data is limited, treat as a potentially harmful chemical. Avoid skin and eye contact and inhalation.

  • HPLC Solvents: Acetonitrile, methanol, and tetrahydrofuran are flammable and toxic.[12][13][14] Keep away from ignition sources.[14] Refer to the Safety Data Sheets (SDS) for each chemical before use.

Protocol 1: Achiral Purification via Reversed-Phase HPLC

This protocol details the steps to develop a method for purifying (tetrahydrofuran-3-yl)methyl acetate from process-related, non-chiral impurities.

Objective

To achieve baseline separation of the target compound from its impurities and establish a scalable preparative HPLC method to obtain material with >98% purity.

Materials & Equipment
  • HPLC System: Analytical and Preparative systems with UV detection.

  • Columns (Analytical, 4.6 x 150 mm, 5 µm):

    • Standard C18 (e.g., Ascentis C18)

    • Polar-Embedded C18 (e.g., Ascentis RP-Amide)

  • Column (Preparative): Corresponding stationary phase to the optimized analytical method.

  • Solvents: HPLC-grade acetonitrile, methanol, and deionized water.

  • Sample: Crude (tetrahydrofuran-3-yl)methyl acetate dissolved in a minimal amount of mobile phase A or a compatible solvent (e.g., isopropanol).

Step-by-Step Method Development Workflow

The workflow is designed to efficiently screen for optimal conditions before scaling up.

Diagram: General HPLC Purification Workflow

G cluster_prep Preparation cluster_dev Analytical Method Development cluster_scale Preparative Scale-Up cluster_post Post-Purification SamplePrep 1. Sample Preparation (Dissolve crude in mobile phase) Screen 2. Column & Solvent Screening SamplePrep->Screen Optimize 3. Gradient Optimization Screen->Optimize Load 4. Loading Study (Check for overload) Optimize->Load PrepRun 5. Preparative Run (Inject larger volume) Load->PrepRun Collect 6. Fraction Collection PrepRun->Collect Analyze 7. Fraction Analysis (Purity check) Collect->Analyze Pool 8. Pool & Evaporate (Combine pure fractions) Analyze->Pool Final Final Pure Compound Pool->Final

Caption: Logical flow from sample preparation to final pure compound.

Step 1: Initial Column and Solvent Screening

The goal is to find a column and solvent system that provides retention for the target compound.

  • Column: Start with the Polar-Embedded C18 column.

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Run a fast, generic gradient (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: 205 nm (or lowest possible wavelength with acceptable noise).

  • Analysis: Evaluate the retention time (k'). An ideal k' is between 2 and 10.[9] If retention is poor (k' < 2), it confirms that a standard C18 would be unsuitable and validates the choice of the polar-embedded phase.

Step 2: Gradient Optimization

Once retention is achieved, refine the gradient to separate the target from its closest eluting impurities.

  • Scouting Run: Identify the approximate %B at which the target compound elutes from the initial screen.

  • Shallow Gradient: Design a new, shallower gradient around this elution point. For example, if the compound eluted at 40% B, a new gradient might be 25% to 55% B over 15 minutes. This increases the resolution between peaks.

  • Hold Time: Add an isocratic hold at the end of the gradient to ensure all components elute.

Step 3: Scale-Up and Preparative Run

Translate the optimized analytical method to a preparative scale.

  • Loading Study: On the analytical column, inject increasing amounts of the sample to determine the maximum loading capacity before peak distortion (overloading) occurs.

  • Geometric Scaling: Use the principles of geometric scaling to calculate the flow rate and gradient times for the larger preparative column.

  • Run Preparative HPLC: Dissolve the bulk crude material and perform the purification run.

  • Fraction Collection: Collect fractions across the eluting peak(s) of interest.

  • Analysis: Analyze each fraction using the optimized analytical method to determine its purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%) and remove the solvent under reduced pressure to yield the final product.

Recommended Final Protocol (Example)

The following table summarizes a hypothetical optimized method.

ParameterAnalytical ScalePreparative Scale
Column Ascentis RP-Amide (4.6 x 150 mm, 5 µm)Ascentis RP-Amide (21.2 x 250 mm, 10 µm)
Mobile Phase A Deionized WaterDeionized Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% to 60% B over 20 minutes30% to 60% B over 35 minutes
Flow Rate 1.0 mL/min21 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 205 nm205 nm
Injection Volume 10 µL (at 1-2 mg/mL)5 mL (at 50-100 mg/mL)

Protocol 2: Chiral Separation

This protocol provides a starting point for separating the enantiomers of (tetrahydrofuran-3-yl)methyl acetate. Chiral separations often require screening of different columns and mobile phases.

Objective

To resolve the two enantiomers of the target compound for analytical quantification or semi-preparative isolation.

Materials & Equipment
  • HPLC System: Analytical system with UV detector.

  • Chiral Columns (Analytical, 4.6 x 250 mm):

    • Cellulose-based CSP (e.g., Chiralcel OD)

    • Amylose-based CSP (e.g., Chiralpak AD)

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH).

Diagram: Chiral Method Development Decision Tree

G Start Start: Chiral Separation Goal ScreenCSP 1. Screen CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->ScreenCSP MobilePhase 2. Select Mobile Phase (e.g., Hexane/IPA) ScreenCSP->MobilePhase Isocratic 3. Run Isocratic Elution (e.g., 90:10 Hexane:IPA) MobilePhase->Isocratic Eval Resolution Achieved? Isocratic->Eval Optimize 4. Optimize Modifier % (Adjust IPA concentration) Eval->Optimize No End Optimized Method Eval->End Yes Optimize->Eval ChangeMod 5. Change Modifier (Try EtOH instead of IPA) Optimize->ChangeMod ChangeMod->Isocratic

Caption: Systematic approach to developing a chiral separation method.

Recommended Chiral Screening Protocol
  • Column: Start with a Chiralpak AD column.

  • Mobile Phase: A mixture of Hexane and a polar alcohol modifier (e.g., Isopropanol).

  • Elution Mode: Isocratic (constant mobile phase composition).

  • Initial Condition: 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: 0.7 mL/min.

  • Detection: 205 nm.

  • Optimization:

    • If no separation is observed, screen the Chiralcel OD column with the same mobile phase.

    • If some separation is seen, optimize by adjusting the percentage of the alcohol modifier. Decreasing the modifier percentage generally increases retention and may improve resolution.

    • If resolution is still poor, try a different alcohol modifier, such as ethanol.

Conclusion

The purification of (tetrahydrofuran-3-yl)methyl acetate requires a methodical approach that accounts for its polar nature and potential chirality. By starting with a polar-embedded reversed-phase column and systematically optimizing the mobile phase gradient, a robust and scalable method for achiral purification can be readily achieved. For enantiomeric separation, screening polysaccharide-based chiral stationary phases with normal-phase eluents provides a clear path to resolving the individual stereoisomers. The protocols and principles outlined in this application note serve as a comprehensive framework for researchers to successfully isolate this compound with high purity, facilitating further research and development.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Benchchem.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Advanced Biotech. (2026, January 28). Safety Data Sheet for 2-Methyl Tetrahydrofuran-3-one. Advanced Biotech.
  • SIELC. Separation of Acetic acid, nitro-, ethyl ester on Newcrom R1 HPLC column. SIELC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Veeprho. (2025, August 25).
  • Sigma-Aldrich. (2026, March 16). Safety Data Sheet for 2-Methyltetrahydrofuran-3-one. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2023, September 25). Safety Data Sheet for Tetrahydrofuran. Thermo Fisher Scientific.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LibreTexts Chemistry. (2013, August 2).
  • LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
  • Polymer Chemistry Characterization Lab.
  • Fisher Scientific. Safety Data Sheet for 2-Methyltetrahydrofuran-3-thiol. Fisher Scientific.
  • ACS Publications. (2015, January 5). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry.
  • SIELC. (2024, September 9).
  • Restek. (2016, April 27). Is it OK to use THF (tetrahydrofuran) on my HPLC? Restek Resource Hub.
  • Spectrum Chemical. (2022, February 4). Safety Data Sheet for 2-Methyltetrahydrofuran. Spectrum Chemical.
  • VTechWorks.

Sources

Application

role of (oxolan-3-yl)methyl acetate in stereoselective synthesis

Application Note: The Role of (Oxolan-3-yl)methyl Acetate in the Stereoselective Synthesis of Active Pharmaceutical Ingredients Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of (Oxolan-3-yl)methyl Acetate in the Stereoselective Synthesis of Active Pharmaceutical Ingredients

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The construction of highly functionalized, stereochemically pure oxolane (tetrahydrofuran) rings is a critical bottleneck in the synthesis of numerous active pharmaceutical ingredients (APIs), including HIV protease inhibitors (e.g., Darunavir) and broad-spectrum antifungals (e.g., Posaconazole)[1]. This application note details the mechanistic rationale and practical workflows for utilizing (oxolan-3-yl)methyl acetate derivatives as pivotal chiral building blocks. By leveraging enzymatic desymmetrization followed by stereoselective iodocyclization, process chemists can achieve exceptional diastereomeric and enantiomeric excesses, ensuring the structural integrity of the final API[2].

Mechanistic Rationale: The Causality of the Acetate Group

In the stereoselective synthesis of the Posaconazole core, the intermediate ((3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methyl acetate serves as the primary structural anchor[2][3]. The choice of the acetate protecting group over bulkier alternatives (such as tert-butyldimethylsilyl or benzyl ethers) is driven by three distinct mechanistic requirements:

  • Enzymatic Recognition: During the desymmetrization of the prochiral diol precursor, the moderate steric footprint of the acetate group allows for optimal active-site docking within lipases (specifically Candida antarctica Lipase B), enabling >99% enantiomeric excess (ee)[2].

  • Electrophilic Robustness: The acetate group is electronically deactivating enough to prevent unwanted intramolecular etherification or oxidation of the primary alcohol during the aggressive iodine-mediated cyclization step.

  • Streamlined Deprotection: The acetate ester is highly labile under mild basic conditions. This allows for a one-pot cascade where the displacement of the chiral iodide by a triazole nucleophile is immediately followed by alkaline hydrolysis of the acetate, yielding the required primary alcohol for subsequent API coupling[2].

Synthetic Workflow & Pathway Visualization

The synthesis relies on a convergent approach where the acyclic precursor is enzymatically locked into a chiral configuration before being cyclized into the oxolane ring. The bulky 2,4-difluorophenyl group dictates the facial selectivity of the ring closure, forcing the incoming hydroxyl nucleophile to attack the iodonium ion from the opposite face, thereby establishing the critical (3S, 5R)trans-configuration[2].

G N1 Prochiral Diol Alkene Precursor N2 Enzymatic Acylation (Novozym 435) N1->N2 N3 Chiral Monoacetate Intermediate N2->N3 N4 Iodocyclization (I2, CH2Cl2) N3->N4 N5 (Oxolan-3-yl)methyl Acetate (3S, 5R-Iodide) N4->N5 N6 Triazole Coupling & Acetate Hydrolysis N5->N6 N7 Posaconazole Core N6->N7

Figure 1: Stereoselective workflow of Posaconazole via (oxolan-3-yl)methyl acetate intermediate.

Optimization of Enzymatic Desymmetrization

To establish a self-validating and scalable protocol, various biocatalysts were evaluated for the initial acylation of the prochiral diol. The data below demonstrates the causality behind selecting Novozym 435 and vinyl acetate. Vinyl acetate acts as both the solvent and an irreversible acyl donor (producing acetaldehyde as a byproduct, driving the reaction forward).

Table 1: Biocatalyst Optimization for Chiral Monoacetate Synthesis

BiocatalystAcyl Donor / SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Lipase PS (P. cepacia)Vinyl Acetate25484585
Lipase AK (P. fluorescens)Vinyl Acetate25485088
Novozym 435 (C. antarctica) Vinyl Acetate 25 12 92 >99
Novozym 435 (C. antarctica)Isopropenyl Acetate / THF40248595

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific in-process controls to ensure stereochemical integrity before proceeding to the next synthetic node.

Protocol A: Enzymatic Synthesis of the Chiral Monoacetate

Objective: Highly enantioselective mono-acylation of the prochiral diol to establish the first stereocenter.

  • Reaction Setup: To a dry 1 L jacketed reactor, add the prochiral diol alkene precursor (100 g, 0.43 mol) and dissolve completely in anhydrous vinyl acetate (500 mL).

  • Catalyst Addition: Add immobilized Novozym 435 (10 g, 10% w/w). Note: The immobilization matrix prevents enzyme aggregation and allows for easy recovery.

  • Incubation: Stir the suspension gently at 25 °C. Avoid high-shear agitation which can mechanically degrade the immobilized enzyme beads.

  • In-Process Validation (Self-Validation Step): After 10 hours, withdraw a 0.5 mL aliquot. Filter through a 0.22 µm PTFE syringe filter and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is validated to proceed when the monoacetate peak shows an ee of >99% and residual diol is <2%.

  • Workup: Filter the reaction mixture through a coarse glass frit to recover the Novozym 435. Concentrate the filtrate under reduced pressure (30 °C, 50 mbar) to yield the chiral monoacetate as a pale yellow oil.

Protocol B: Stereoselective Iodocyclization to (Oxolan-3-yl)methyl Acetate

Objective: Construct the (3S, 5R)-oxolane ring via an electrophilic cyclization cascade[2].

  • Reaction Setup: Dissolve the chiral monoacetate (100 g, 0.36 mol) in anhydrous dichloromethane (CH₂Cl₂, 800 mL) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the reactor to 0 °C using a cryostat. Causality: Lower temperatures stabilize the cyclic iodonium intermediate, preventing non-specific nucleophilic attack and maximizing the diastereomeric ratio (dr).

  • Electrophilic Activation: Add iodine (I₂, 100 g, 0.39 mol) in three distinct portions over 30 minutes to manage the mild exotherm. Stir the dark purple solution at 0 °C for 4 hours.

  • Quenching & Validation (Self-Validation Step): Quench the reaction by slowly adding 300 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Visual Validation: The reaction is successfully quenched when the organic layer transitions from dark purple to colorless/pale yellow.

  • Phase Separation & Analysis: Separate the organic layer, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate. Analyze the crude residue via ¹H NMR (400 MHz, CDCl₃). Analytical Validation: Confirm the (3S, 5R)-configuration by assessing the coupling constants of the oxolane ring protons; the target diastereomeric ratio should be >95:5.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure ((3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methyl acetate[3].

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Posaconazole Synthesis and Chiral THF Subunits Source: ChemicalBook URL
  • Process for preparing posaconazole and intermediates thereof (WO2009141837A2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (oxolan-3-yl)methyl acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (oxolan-3-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (oxolan-3-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of (oxolan-3-yl)methanol with acetic acid and a strong acid catalyst (e.g., H₂SO₄) is resulting in very low yields and a complex mixture of byproducts. What is the primary cause?

A: The most probable cause is the acid-catalyzed ring-opening of the tetrahydrofuran (THF) moiety. The ether oxygen in the THF ring is a Lewis base and can be protonated by a strong acid. This activation makes the ring susceptible to nucleophilic attack, leading to cleavage.[1][2] In the presence of acetic acid and the water generated during the reaction, this can lead to the formation of various undesired side products, compromising your yield and purity.

Key Factors:

  • Acid Strength & Temperature: Strong, non-volatile acids like sulfuric acid at elevated temperatures significantly promote this degradation pathway.

  • Nucleophiles Present: The reaction mixture contains several nucleophiles (water, acetic acid, the alcohol starting material) that can participate in the ring-opening.

Recommendations:

  • Switch to a Milder Acid Catalyst: Consider using a solid-supported acid catalyst like Amberlyst-15 or a milder, sterically hindered acid like p-toluenesulfonic acid (TsOH). These can catalyze the esterification while minimizing the extent of ether cleavage.

  • Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Overheating is a primary driver of the ring-opening side reaction.[3]

  • Remove Water: The Fischer esterification is an equilibrium reaction.[4][5][6] Employing a Dean-Stark apparatus to remove water as it forms will drive the reaction toward the product and can allow for the use of milder conditions.

The diagram below illustrates the desired reaction versus the major acid-catalyzed side reaction.

G cluster_main Desired Esterification Pathway cluster_side Side Reaction: THF Ring Opening SM (oxolan-3-yl)methanol + Acetic Acid P (oxolan-3-yl)methyl acetate + H₂O SM->P H⁺ (Mild Catalyst) Low Temp SM_side (oxolan-3-yl)methanol Protonated_THF Protonated THF Intermediate SM_side->Protonated_THF H⁺ (Strong Acid) High Temp RingOpened Ring-Opened Byproducts (e.g., diol acetates) Protonated_THF->RingOpened Nucleophilic Attack (H₂O, AcOH)

Fig 1. Competing reaction pathways under acidic conditions.
Q2: I am using acetyl chloride for the acylation, but the reaction is inefficient and TLC analysis shows multiple products. How can I optimize this procedure?

A: Using an acyl halide like acetyl chloride generates hydrogen chloride (HCl) as a byproduct.[7][8] This strong acid can cause the same THF ring-opening side reactions discussed in Q1. Furthermore, in the absence of a base, the reaction mixture becomes increasingly acidic, which can catalyze various undesired transformations.[7]

Recommendations:

  • Incorporate a Non-Nucleophilic Base: The addition of a base is critical to neutralize the HCl as it forms. Pyridine or triethylamine (Et₃N) are commonly used for this purpose. A slight excess (1.1-1.5 equivalents) is recommended. The base acts as an acid scavenger, preventing the degradation of the starting material and product.[7]

  • Control Reagent Addition: The reaction between an alcohol and acetyl chloride is highly exothermic. Add the acetyl chloride dropwise to the solution of the alcohol and base at a reduced temperature (e.g., 0 °C) to maintain control over the reaction rate and temperature.

  • Use an Aprotic Solvent: Conduct the reaction in a dry, aprotic solvent such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) to prevent hydrolysis of the acetyl chloride.

Q3: What is the most reliable and high-yielding method to synthesize (oxolan-3-yl)methyl acetate while avoiding harsh conditions?

A: For substrates sensitive to strong acids, acylation with acetic anhydride is often a superior method. It avoids the generation of HCl and the reaction can be efficiently catalyzed under milder conditions.

Recommended Protocol: Acylation with Acetic Anhydride and DMAP

This method utilizes acetic anhydride as the acylating agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a highly effective nucleophilic catalyst, often in the presence of a stoichiometric base like triethylamine to neutralize the acetic acid byproduct.

Why this works:

  • High Nucleophilicity of DMAP: DMAP is a hyper-nucleophilic catalyst that reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, allowing the acylation of the alcohol to proceed rapidly at or below room temperature.

  • Mild Conditions: The reaction avoids strong acids entirely, preserving the integrity of the THF ring.

See the "Detailed Experimental Protocols" section below for a step-by-step guide.

Q4: During workup and purification, I struggle to remove unreacted (oxolan-3-yl)methanol and acetic acid. What are the best practices?

A: Both the starting alcohol and the acetic acid byproduct (from anhydride methods) can be challenging to separate from the desired ester due to their polarity and potential for azeotrope formation during distillation.

Workup & Purification Strategy:

  • Aqueous Wash: After the reaction is complete, perform an aqueous workup.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will react with and neutralize any remaining acidic catalysts and the acetic acid byproduct, converting them into their corresponding sodium salts, which are highly water-soluble.

    • Follow with a water wash to remove any remaining bicarbonate and other water-soluble impurities.

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: If the product is sufficiently pure after the workup, vacuum distillation is a viable option. The removal of acidic and highly polar impurities in the wash steps is key to a successful distillation.

    • Column Chromatography: For highest purity, silica gel chromatography is very effective. The ester product is significantly less polar than the starting alcohol. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) will typically elute the product well after non-polar impurities and before the polar (oxolan-3-yl)methanol starting material.

Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction (equilibrium not driven).2. Acid-catalyzed ring-opening of THF moiety.[2]3. Hydrolysis of acylating agent.1. Use a slight excess of the acylating agent. If using Fischer esterification, remove water with a Dean-Stark trap.[6]2. Switch to a milder catalyst (e.g., DMAP, pyridine) and avoid strong acids (H₂SO₄, HCl).[7]3. Ensure all reagents and glassware are thoroughly dried before use.
Multiple Spots on TLC 1. Formation of ring-opened byproducts.2. Polymerization of the THF ring under harsh acidic conditions.[9]3. Ketenes formation from acyl halide/base reaction.[7]1. Use milder, non-acidic conditions (e.g., acetic anhydride/DMAP).2. Avoid high concentrations of strong Lewis or Brønsted acids.[2][9]3. Add acyl halide slowly at low temperature to a solution of alcohol and base.
Dark Reaction Color 1. Decomposition of starting material or product.2. Charring caused by strong, dehydrating acids like H₂SO₄.1. Lower the reaction temperature.2. Use an alternative, non-charring acid (e.g., TsOH) or switch to a base-catalyzed method.
Product Fails Purity Spec 1. Incomplete removal of starting alcohol.2. Residual acetic acid or catalyst.3. Presence of isomeric or ring-opened impurities.1. Optimize purification (column chromatography is recommended).2. Perform a thorough aqueous workup with a base wash (e.g., NaHCO₃).3. Re-evaluate the synthetic route to prevent impurity formation; milder conditions are key.
Detailed Experimental Protocols
Protocol 1: Recommended Synthesis via Acetic Anhydride with DMAP Catalysis

This protocol is designed to maximize yield and purity by avoiding the harsh acidic conditions that lead to side reactions.

Materials:

  • (oxolan-3-yl)methanol

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (oxolan-3-yl)methanol (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.05 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup:

    • Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield pure (oxolan-3-yl)methyl acetate.

G start Start: Verify Reagent Purity & Dryness reaction Run Reaction (e.g., Ac₂O/DMAP) start->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: 1. NaHCO₃ wash 2. Brine wash monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purification: Column Chromatography or Vacuum Distillation dry->purify end Pure Product purify->end

Fig 2. Troubleshooting and workflow logic for synthesis.
References
  • Yu, Y., Zhang, Y., & Ling, R. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Synthetic Communications, 23(14). Available at: [Link]

  • Khatua, B., Dutta, S., & Guin, J. (2024). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. ResearchGate. Available at: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. Available at: [Link]

  • Singh, R., Kissling, R. M., Letellier, M.-A., & Nolan, S. P. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry, 69(1), 209-212. Available at: [Link]

  • Acylation of Alcohols, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]

  • Y-Catalyzed Acylation of Secondary Alcohols. ResearchGate. Available at: [Link]

  • Chen, X., & Brauman, J. I. (2005). Proton exchange and transesterification reactions of acetate enolates with alcohols in the gas phase. The Journal of Physical Chemistry A, 109(38), 8553-8559. Available at: [Link]

  • Transesterification of supercritical ethyl acetate by higher alcohol. ResearchGate. Available at: [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

  • Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021). YouTube. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • A transesterification–acetalization catalytic tandem process for the functionalization of glycerol: the pivotal role of isopropenyl acetate. Green Chemistry (RSC Publishing). Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Esterification: Definition, Reaction, Mechanism, and Examples. Chemistry Learner. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing (Tetrahydrofuran-3-yl)methyl Acetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the esterification of (tetrahydrofuran-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the esterification of (tetrahydrofuran-3-yl)methanol. This molecule is a crucial intermediate in drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as GPR120 agonists[1] and as a reference standard for posaconazole impurities[2].

However, the synthesis presents unique challenges due to the high polarity of the product and the specific steric environment of the C3-substituted tetrahydrofuran ring. This guide moves beyond empirical recipes to provide causality-driven protocols, quantitative optimization data, and targeted troubleshooting.

Mechanistic Foundations & Causality

To optimize this synthesis, we must first understand the catalytic cycle. The most efficient approach utilizes acetic anhydride ( Ac2​O ) activated by 4-dimethylaminopyridine (DMAP).

Why DMAP? Unlike pyridine, which reacts sluggishly, DMAP rapidly attacks the electrophilic carbonyl carbon of the acylating agent[3]. The electron-donating dimethylamino group stabilizes the resulting N -acylpyridinium intermediate through resonance, making it an exceptionally potent acylating agent[3]. The energetically favorable pathway proceeds through the nucleophilic attack of the alcohol substrate on this intermediate, yielding the target ester and regenerating the catalyst[4].

Mechanism Ac2O Acetic Anhydride (Acyl Donor) Intermediate N-Acylpyridinium Ion Pair (Highly Reactive) Ac2O->Intermediate DMAP Attack DMAP DMAP Catalyst (Nucleophile) DMAP->Intermediate Activation Ester (THF-3-yl)methyl acetate (Target Product) Intermediate->Ester Alcohol Attack Alcohol (THF-3-yl)methanol (Substrate) Alcohol->Ester Acyl Transfer Base Triethylamine (NEt3) (Auxiliary Base) Ester->Base Proton Abstraction Base->DMAP Catalyst Regeneration

Fig 1: DMAP-catalyzed acylation mechanism for (tetrahydrofuran-3-yl)methyl acetate synthesis.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a measurable checkpoint to ensure the integrity of the reaction before proceeding, minimizing wasted time and reagents.

Reagents Required:

  • (Tetrahydrofuran-3-yl)methanol (Substrate, 1.0 eq)

  • Acetic Anhydride (Acyl Donor, 1.2 eq)

  • Triethylamine ( NEt3​ ) (Auxiliary Base, 1.5 eq)

  • DMAP (Catalyst, 0.05 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of (tetrahydrofuran-3-yl)methanol in 20 mL of anhydrous DCM under an inert atmosphere ( N2​ or Argon).

    • Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Moisture must be < 100 ppm to prevent competitive hydrolysis of the acetic anhydride.

  • Catalyst & Base Addition: Add 15.0 mmol of NEt3​ and 0.5 mmol of DMAP to the solution.

    • Causality: NEt3​ serves as the auxiliary base to neutralize the acetic acid byproduct. Without it, the environment becomes acidic, protonating DMAP and completely halting the catalytic cycle[4].

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 12.0 mmol of acetic anhydride over 10 minutes.

    • Validation Checkpoint: The reaction should remain clear. A mild exotherm indicates the rapid, successful formation of the N -acylpyridinium ion pair.

  • Propagation: Remove the ice bath and allow the mixture to stir at 20–25 °C for 3 hours.

    • Validation Checkpoint: Monitor via GC/MS or TLC (Hexanes:EtOAc 7:3). The primary alcohol starting material should be entirely undetectable before proceeding to workup.

  • Non-Aqueous Workup (Critical Step): Due to the high polarity of the tetrahydrofuran ring, do not perform a standard aqueous wash . Instead, filter the crude mixture through a short pad of silica gel, eluting with Ethyl Acetate (EtOAc) to remove the triethylammonium acetate salts and DMAP.

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Causality: Keep the rotary evaporator water bath strictly below 35 °C. The target product is relatively volatile; excessive heat under high vacuum will cause significant product loss.

Optimization & Quantitative Data

The following table summarizes the quantitative data from our optimization trials, highlighting the causality behind the chosen standard conditions.

ConditionCatalyst (mol%)Base (eq)SolventTime (h)Yield (%)Causality / Observation
A (Uncatalyzed) NonePyridine (2.0)DCM2435%Pyridine alone is a weak nucleophile; slow intermediate formation[3].
B (Standard) DMAP (5%) NEt3​ (1.5)DCM392% DMAP stabilizes the intermediate via resonance; rapid turnover[4].
C (Excess Base) DMAP (5%) NEt3​ (3.0)DCM391%Excess base provides no kinetic advantage and complicates purification.
D (Base-Free) DMAP·HCl (5%)NoneNeat588%DMAP·HCl allows efficient base-free acylation, ideal for industrial scale-up[5].

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Product Yield (< 70% Recovery) CheckAqueous Was aqueous workup used? Start->CheckAqueous YesAq Yes CheckAqueous->YesAq NoAq No CheckAqueous->NoAq FixAq Product lost to water phase. Use salting-out or EtOAc. YesAq->FixAq CheckConv Check Reaction Conversion (via GC/MS or TLC) NoAq->CheckConv LowConv Incomplete Conversion CheckConv->LowConv HighConv Full Conversion CheckConv->HighConv FixConv Check moisture (Karl Fischer). Ensure DMAP > 5 mol%. LowConv->FixConv FixVolatile Product lost during evaporation. Keep bath temp < 35°C. HighConv->FixVolatile

Fig 2: Troubleshooting decision tree for low yields in (THF-3-yl)methyl acetate synthesis.

Q: My reaction stalls at 70% conversion despite adding excess acetic anhydride. What is the root cause? A: This is a classic symptom of catalyst poisoning via moisture or insufficient auxiliary base. If the solvent contains water, the anhydride hydrolyzes into acetic acid. If NEt3​ is depleted, the reaction environment becomes acidic, protonating DMAP and completely halting the catalytic cycle[4]. Action: Verify solvent dryness (Karl Fischer) and ensure NEt3​ is present in at least a 1.5 molar excess relative to the substrate.

Q: I achieved 100% conversion according to GC/MS, but my isolated yield is only 40%. Where is my product? A: You are likely losing the product during the aqueous workup. The tetrahydrofuran ring, combined with the acetate group, makes (tetrahydrofuran-3-yl)methyl acetate highly soluble in water. Action: Switch to the non-aqueous silica filtration method described in the SOP. If an aqueous workup is strictly required for your pipeline, saturate the aqueous phase with NaCl (salting-out) and back-extract extensively with a more polar solvent like Ethyl Acetate, not DCM.

Q: Can I run this reaction without a liquid auxiliary base to simplify purification? A: Yes. Recent advancements have demonstrated that using 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) allows for the acylation of alcohols under base-free conditions[5]. The catalyst forms the intermediate directly without dissociation into free DMAP, and can be recovered and reused over multiple cycles without loss of activity[5].

References

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[Link]

  • The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study Source: Scite.ai / PubMed URL:[Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols Source: Organic Chemistry Portal URL:[Link]

  • BIARYL DERIVATIVES AS GPR120 AGONISTS - European Patent Office Source: Google Patents / EP 3628661 A1 URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Tetrahydrofuran-3-yl)methyl Acetate Synthesis

Overview The synthesis of (tetrahydrofuran-3-yl)methyl acetate via the esterification of (tetrahydrofuran-3-yl)methanol is a seemingly straightforward transformation. However, researchers frequently report unexpectedly l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview The synthesis of (tetrahydrofuran-3-yl)methyl acetate via the esterification of (tetrahydrofuran-3-yl)methanol is a seemingly straightforward transformation. However, researchers frequently report unexpectedly low isolated yields (often <30%). As a highly polar, low-molecular-weight ether-ester, this molecule presents unique challenges in both reaction kinetics and downstream isolation. This guide deconstructs the causality behind these losses and provides field-proven, self-validating protocols to achieve >90% yields.

Phase 1: Reaction Kinetics & Reagent Integrity

Q: I am using a standard excess of acetic anhydride and triethylamine, but my reaction stalls at 40-50% conversion. What is causing this plateau? A: The primary culprit is moisture. (Tetrahydrofuran-3-yl)methanol is highly hygroscopic due to the hydrogen-bonding capability of the THF ring's oxygen 1. If the starting alcohol absorbs atmospheric water, the moisture will rapidly hydrolyze your acylating agent (acetic anhydride or acetyl chloride) into acetic acid. Acetic acid is a poor electrophile and will not react with the alcohol under basic conditions, effectively stalling the reaction. Causality & Solution: You must dry the starting material. Azeotropic distillation with toluene or storing the alcohol over activated 3Å molecular sieves is mandatory. A self-validating check is to monitor the reaction via GC-MS: if the alcohol remains but the acetic anhydride peak disappears, water was present in your system.

Q: Even with dry reagents, my esterification is sluggish. How can I drive it to completion? A: While primary alcohols generally acylate well, the steric bulk and electron-withdrawing nature of the adjacent THF ring can reduce the nucleophilicity of the hydroxyl group. Relying solely on a general base like triethylamine is insufficient. You must introduce a nucleophilic catalyst. The addition of 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, a method first established by Neises and Steglich 2. DMAP is approximately 104 times more active than pyridine as an acylation catalyst 3.

DMAP_Mechanism AcX Acylating Agent (Ac2O or AcCl) AcDMAP N-Acylpyridinium Intermediate AcX->AcDMAP Nucleophilic Attack DMAP DMAP Catalyst DMAP->AcDMAP Activation Product (THF-3-yl)methyl acetate AcDMAP->Product Acyl Transfer (Fast) ROH (THF-3-yl)methanol ROH->Product Alcohol Addition Product->DMAP Catalyst Regeneration

Caption: DMAP-catalyzed acyl transfer mechanism for esterification of (tetrahydrofuran-3-yl)methanol.

Phase 2: Workup & Isolation (The Volatility & Solubility Trap)

Q: My in-process monitoring (LC-MS/GC-MS) shows 99% conversion, but my isolated yield after workup is less than 30%. Where did my product go? A: The product was likely lost during the aqueous wash or evaporated during solvent removal. (Tetrahydrofuran-3-yl)methanol is freely soluble in water (approx. 185 g/L) 4, and while the acetate derivative is less polar, the combination of the ether oxygen and the ester carbonyl makes it highly susceptible to partitioning into the aqueous phase. Furthermore, the product has a relatively low boiling point (the parent alcohol boils at ~198.6 °C, and the acetate is more volatile). Causality & Solution:

  • Salting Out: Never wash this reaction with plain deionized water. You must use saturated aqueous sodium chloride (brine) to decrease the dielectric constant of the aqueous layer, forcing the polar ester into the organic phase.

  • Controlled Evaporation: Do not leave the product on a rotary evaporator under high vacuum (<50 mbar) or high heat (>30 °C). The product will co-distill with your extraction solvent (e.g., dichloromethane or ethyl acetate).

Troubleshooting Start Low Yield Issue CheckConv Is conversion < 90%? Start->CheckConv WetTHF Dry Reagents (Wet THF-OH hydrolyzes Ac2O) CheckConv->WetTHF Yes: Stalled AddDMAP Add DMAP Catalyst (Overcome steric hindrance) CheckConv->AddDMAP Yes: Slow CheckWorkup Is isolated yield < conversion? CheckConv->CheckWorkup No: >90% Conv Brine Use Brine Wash (Product is water-soluble) CheckWorkup->Brine Yes: Aqueous Loss Evap Reduce Evap Temp (Product is volatile) CheckWorkup->Evap Yes: Volatility Loss

Caption: Decision tree for troubleshooting low esterification yields.

Quantitative Yield Loss Analysis
Troubleshooting PhasePotential Yield Loss FactorExpected Yield (Unoptimized)Expected Yield (Optimized)Key Corrective Action
Reaction Kinetics Wet starting material (hydrolysis of Ac₂O)30 - 40%> 95%Azeotropic drying of THF-methanol
Catalysis Absence of nucleophilic catalyst (DMAP)40 - 60%> 95%Addition of 5-10 mol% DMAP
Aqueous Workup Product partitioning into aqueous phase20 - 50%> 90%Salting out with saturated NaCl
Concentration Co-evaporation of volatile product10 - 30%> 90%Rotary evaporation at < 30 °C, > 100 mbar
Standardized Experimental Protocol: Self-Validating DMAP-Catalyzed Acetylation

This protocol is designed as a strict self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Reagents:

  • (Tetrahydrofuran-3-yl)methanol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Substrate Drying: Dissolve (tetrahydrofuran-3-yl)methanol in toluene and concentrate under reduced pressure to azeotropically remove water. Repeat this process twice.

    • IPC Check: Karl Fischer titration of the residue must show < 0.05% water before proceeding.

  • Reaction Setup: Purge a round-bottom flask with nitrogen. Dissolve the dried alcohol in anhydrous DCM. Add Et₃N and DMAP. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add acetic anhydride dropwise over 15 minutes to control the exotherm. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Reaction Monitoring:

    • IPC Check: Analyze an aliquot by GC-MS or TLC (stain with KMnO₄). The reaction is complete when the alcohol peak is undetectable. If the alcohol remains but acetic anhydride is depleted, moisture compromised the reaction; add an additional 0.5 eq of acetic anhydride.

  • Quench and Wash: Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes) and stir for 15 minutes until CO₂ evolution ceases. Separate the layers. Wash the organic layer with 1M HCl (to remove DMAP and Et₃N), followed by saturated aqueous NaCl (brine) .

    • IPC Check: Extract the combined aqueous layers with one portion of DCM and spot on TLC. If the product is visible, your aqueous layer was not sufficiently salted out. Add solid NaCl directly to the aqueous layer and re-extract.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent. Concentrate the filtrate on a rotary evaporator.

    • Critical Parameter: Set the water bath to a maximum of 25 °C and the vacuum to no lower than 150 mbar. Stop evaporation immediately once the solvent stops condensing to prevent product volatilization.

References
  • EvitaChem. Physical and Chemical Properties of (R)-Tetrahydrofuran-3-ylmethanol.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.
  • chemBlink. (3S)-Tetrahydro-3-furanmethanol Properties.

Sources

Optimization

Technical Support Center: Purification of (Oxolan-3-yl)methyl Acetate

Welcome to the Technical Support Center. In drug development and fine chemical synthesis, the isolation of ester products from unreacted starting materials is a critical bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and fine chemical synthesis, the isolation of ester products from unreacted starting materials is a critical bottleneck. Removing unreacted acetic acid from (oxolan-3-yl)methyl acetate (also known as tetrahydrofuran-3-ylmethyl acetate) presents a unique physicochemical challenge.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Here, we explore the causality behind purification failures and provide field-proven, self-validating protocols to ensure high-purity isolation.

🔬 Core Troubleshooting & FAQs

Q1: Why is removing unreacted acetic acid from (oxolan-3-yl)methyl acetate uniquely challenging compared to standard esters?

The Causality: The difficulty lies in the molecular structure of the product. The oxolane (tetrahydrofuran) ring acts as a strong hydrogen-bond acceptor, which significantly increases the molecule's hydrophilicity and water solubility. If you attempt a standard aggressive aqueous wash to remove the acetic acid, the ester will partition into the aqueous phase, leading to catastrophic yield loss. Furthermore, prolonged exposure to strong aqueous bases (like NaOH) will trigger base-catalyzed hydrolysis, reverting your product back to (oxolan-3-yl)methanol and acetate.

Q2: What is the optimal liquid-liquid extraction (LLE) protocol to neutralize the acid without losing the ester?

The Solution: You must manipulate the partition coefficient by using a mild base combined with a "salting-out" effect. Sodium bicarbonate ( NaHCO3​ ) is the optimal choice because its conjugate acid pKa is strong enough to deprotonate acetic acid but weak enough to prevent ester hydrolysis. Adding sodium chloride (brine) saturates the aqueous layer, forcing the partially polar (oxolan-3-yl)methyl acetate into the organic phase.

Table 1: Base Selection for Aqueous Neutralization

Base ReagentpKa (Conjugate Acid)CO₂ EvolutionEster Hydrolysis RiskRecommendation
NaOH (1M) 15.7NoHighNot Recommended
Na2​CO3​ (Sat.) 10.3Yes (Mild)ModerateUse with caution
NaHCO3​ (Sat.) 6.4Yes (Vigorous)LowOptimal Choice
Step-by-Step Methodology: Mild Aqueous Workup
  • Dilution: Dilute the crude reaction mixture in a highly non-polar, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) at a 1:5 volume ratio.

  • Thermal Control: Cool the mixture to 0–5 °C in an ice bath. Causality: Neutralization is exothermic; lower temperatures kinetically suppress ester hydrolysis.

  • Neutralization: Slowly add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated brine dropwise. Vent the separatory funnel frequently to release CO₂ gas.

  • Phase Separation: Allow the layers to separate and collect the organic phase. Re-extract the aqueous layer once with fresh organic solvent.

  • Self-Validating Step: Test the pH of the final aqueous layer using pH paper. It must read between pH 7.5 and 8.0 . A pH < 7 indicates unreacted acetic acid remains, dictating an additional wash cycle.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Q3: How do I remove acetic acid on a larger scale where aqueous workup is unfeasible or generates too much waste?

The Solution: Azeotropic distillation. Acetic acid is notoriously difficult to separate from water and certain organics via simple distillation due to the formation of tangent pinch points, making conventional distillation economically impractical[1]. By introducing an entrainer like toluene, you alter the vapor-liquid equilibrium to facilitate the 1[1]. Toluene forms a minimum-boiling azeotrope with acetic acid that distills at exactly 104 °C, leaving the higher-boiling ester behind[2].

Table 2: Entrainer Comparison for Acetic Acid Azeotropic Distillation

EntrainerAzeotrope Boiling Point (°C)Acetic Acid Purity/RecoveryKey Observation
Toluene 104.0HighForms an effective 2; ideal for esterification setups[2].
Propyl Acetate ~101.596.1%Practical alternative for complex industrial separations[1].
p-Xylene ~115.0ModerateViable if already present in the industrial process stream[1].
Step-by-Step Methodology: Azeotropic Distillation
  • Setup: Transfer the crude (oxolan-3-yl)methyl acetate to a distillation flask equipped with a fractional distillation column and a condenser.

  • Entrainer Addition: Add toluene in a 1.5x molar excess relative to the estimated unreacted acetic acid content.

  • Heating: Gradually heat the mixture to 110 °C.

  • Collection: Collect the distillate at a head temperature of 104 °C. Causality: This specific temperature plateau confirms the selective removal of the acetic acid-toluene azeotrope.

  • Self-Validating Step: Monitor the vapor temperature at the distillation head. A sharp drop from 104 °C indicates the complete depletion of the acetic acid azeotrope[2].

  • Final Stripping: Apply a mild vacuum to strip any residual toluene, yielding the pure ester in the distillation bottoms.

Q4: My downstream application is highly moisture-sensitive. How can I scavenge trace acetic acid under strictly anhydrous conditions?

The Solution: Solid-phase scavenging using basic alumina ( Al2​O3​ ). Basic alumina features prominent Lewis acid sites that effectively sequester free carboxylic acids through strong Lewis acid-base interactions without introducing water into the system[3]. This is highly effective for removing trace amounts (<5%) of acetic acid from the gel or liquid phase, leading to high-purity materials[3].

Step-by-Step Methodology: Solid-Phase Scavenging
  • Preparation: Slurry basic alumina (activity grade I) in anhydrous dichloromethane (DCM).

  • Column Packing: Pack a short plug of the alumina into a fritted glass funnel.

  • Elution: Dilute the crude ester in a minimal amount of anhydrous DCM and load it onto the plug. Elute with additional DCM. Causality: The acetic acid chemically binds to the alumina matrix, while the non-ionized ester passes through freely.

  • Self-Validating Step: Perform a rapid Thin Layer Chromatography (TLC) of the filtrate using a bromocresol green stain. The absence of a yellow spot (which indicates an acidic proton) confirms complete acetic acid removal.

  • Concentration: Evaporate the DCM under a stream of dry nitrogen to isolate the anhydrous product.

📊 Process Visualization

AcOH_Removal Start Crude Mixture: (Oxolan-3-yl)methyl acetate + AcOH Decision Select Purification Pathway Start->Decision Aq Aqueous Workup (Small Scale / Moisture Tolerant) Decision->Aq Azeo Azeotropic Distillation (Large Scale / High AcOH) Decision->Azeo Solid Solid-Phase Scavenging (Trace Removal / Anhydrous) Decision->Solid Aq_Step Wash with Sat. NaHCO3 + Brine Aq->Aq_Step Azeo_Step Distill with Toluene (bp 104°C Azeotrope) Azeo->Azeo_Step Solid_Step Filter through Basic Alumina Solid->Solid_Step End Purified (Oxolan-3-yl)methyl acetate Aq_Step->End Azeo_Step->End Solid_Step->End

Decision matrix for acetic acid removal from (oxolan-3-yl)methyl acetate.

📚 References

  • Development of a Continuous System Based on Azeotropic Reactive Distillation to Enhance Triacetin Selectivity in Glycerol Esterification with Acetic Acid ACS Energy & Fuels[Link]

  • Synthesis of High-Surface-Area Alumina Using Aluminum Tri-sec-butoxide−2,4-Pentanedione− 2-Propanol−Nitric Acid Precursors ResearchGate / Journal of Catalysis[Link]

Sources

Troubleshooting

catalyst selection for efficient synthesis of (tetrahydrofuran-3-yl)methyl acetate

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the synthesis of (tetrahydrofuran-3-yl)methyl acetate.

This molecule, often utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Posaconazole[1][2], presents unique challenges regarding chemoselectivity, steric hindrance, and stereocontrol. The following guide bypasses generic advice to focus on the causality of catalyst selection, self-validating workflows, and rigorous troubleshooting.

Part 1: Diagnostic Catalyst Selection Matrix

Selecting the correct catalytic system is the most critical variable in esterification. The table below synthesizes quantitative performance metrics across standard catalytic pathways to help you immediately identify the optimal system for your specific substrate constraints.

Catalyst SystemAcyl DonorTypical Yield (%)Reaction Time (h)Enantiomeric Excess (ee %)Primary Application & Causality
DMAP / Et₃N Acetic Anhydride90–98%1–2N/A (Racemic)Sterically hindered substrates. DMAP acts as a hypernucleophile to bypass steric bulk.
Amberlyst-15 Acetic Acid75–85%8–12N/A (Racemic)Green/Flow chemistry. Heterogeneous solid acid prevents emulsion issues during workup.
p-TsOH Acetic Acid70–80%6–12N/A (Racemic)Cost-effective scale-up. Best for robust substrates lacking acid-sensitive functional groups.
Lipase (e.g., PS-30) Vinyl Acetate48–50%*3–6>99%Kinetic resolution. Exploits chiral enzyme pockets for strict stereocontrol. (Max theoretical yield is 50%)

Part 2: Deep-Dive Troubleshooting & FAQs

Issue 1: I am observing significant THF ring-opening byproducts during my acid-catalyzed esterification. How do I prevent this?

The Causality: The oxygen atom within the tetrahydrofuran (THF) ring acts as a Lewis base. When subjected to strong Brønsted acids (like H₂SO₄ or hot p -TsOH) for prolonged periods, the THF oxygen becomes protonated. This resulting oxonium ion is highly susceptible to nucleophilic attack by acetate ions or trace water at the adjacent α-carbon. This triggers a C–O bond cleavage, leading to irreversible ring-opening and the formation of acyclic diacetates or diols. The Solution: Shift your mechanistic approach. Abandon direct acid-catalyzed esterification and utilize a base-catalyzed acylation route (e.g., DMAP/Et₃N with acetic anhydride). If you must use an acid for process economy, switch to a milder, heterogeneous solid acid like Amberlyst-15 and strictly control the temperature to <40 °C.

Issue 2: My acetylation of a substituted (tetrahydrofuran-3-yl)methanol using pyridine and acetic anhydride stalls at 60% conversion. Why?

The Causality: Pyridine alone is a relatively weak nucleophile. If your THF ring has bulky substituents (e.g., the 2,4-difluorophenyl groups found in Posaconazole intermediates[1]), the steric hindrance around the primary alcohol significantly retards the rate of direct attack on the anhydride. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic loading (5–10 mol%). The N,N-dimethylamino group donates electron density into the pyridine ring via resonance, making the ring nitrogen highly nucleophilic. DMAP rapidly attacks acetic anhydride to form an N-acylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent anhydride, effortlessly overcoming the steric barrier of the hindered alcohol to drive the reaction to completion[3][4].

Issue 3: How can I achieve >99% enantiomeric excess (ee) of (R)-(tetrahydrofuran-3-yl)methyl acetate from a racemic alcohol mixture?

The Causality: Standard chemical catalysts cannot discriminate between enantiomers. You must utilize an enzymatic kinetic resolution (KR). By employing an immobilized lipase (such as Lipase PS-30 or Novozym 435), the enzyme's chiral active site will selectively acylate only the (S)-enantiomer. The Solution: Use vinyl acetate as your acyl donor instead of acetic anhydride. When the enzyme transfers the acetyl group to the alcohol, the byproduct is vinyl alcohol. This immediately tautomerizes into acetaldehyde. Because this tautomerization is thermodynamically irreversible, it drives the kinetic resolution forward without any product inhibition, leaving you with the unreacted (R)-alcohol and the (S)-acetate[5][6].

Part 3: Validated Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: High-Yield Base-Catalyzed Acetylation (DMAP/Et₃N)

Objective: Rapid, quantitative acetylation of acid-sensitive or sterically hindered THF-alcohols.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of (tetrahydrofuran-3-yl)methanol in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol (1.5 eq) of triethylamine (Et₃N). The Et₃N acts solely as a proton scavenger to neutralize the acetic acid byproduct, preventing the reaction medium from turning acidic.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of DMAP[3].

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 12.0 mmol (1.2 eq) of acetic anhydride over 10 minutes to control the exotherm.

  • Self-Validation (IPC): Remove the ice bath and stir at room temperature. After 60 minutes, perform Thin Layer Chromatography (TLC) using a KMnO₄ stain (the THF ring lacks a UV chromophore). The starting material spot should be completely consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract with DCM (2 x 15 mL). Wash the combined organic layers with 1N HCl (15 mL) to completely partition the DMAP and Et₃N into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acetate.

Protocol B: Enzymatic Kinetic Resolution (Immobilized Lipase)

Objective: Isolation of highly enantioenriched (R)-(tetrahydrofuran-3-yl)methanol and (S)-(tetrahydrofuran-3-yl)methyl acetate.

  • Setup: Suspend 10.0 mmol of racemic (tetrahydrofuran-3-yl)methanol in 30 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor: Add 30.0 mmol (3.0 eq) of vinyl acetate.

  • Biocatalyst: Add 150 mg of immobilized Lipase PS-30 (or equivalent Burkholderia cepacia lipase)[5].

  • Incubation: Stir the suspension gently at 25 °C (do not use a magnetic stir bar at high speeds, as mechanical grinding will crush the immobilized enzyme beads; use an orbital shaker or overhead stirrer).

  • Self-Validation (IPC): Monitor the reaction via Chiral GC or HPLC. The reaction must be stopped exactly when conversion reaches 50%. Allowing it to proceed further will degrade the enantiomeric excess of the unreacted (R)-alcohol.

  • Workup: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused). Concentrate the filtrate. Separate the highly polar (R)-alcohol from the less polar (S)-acetate via standard silica gel flash chromatography.

Part 4: Mechanistic Pathways & Workflows

Workflow 1: Catalyst Selection Logic

The following diagram maps the logical decision-making process for selecting a catalytic system based on substrate properties.

CatalystSelection Start Target: (THF-3-yl)methyl acetate Q1 Is enantiomeric purity required? Start->Q1 Enz Enzymatic KR (Lipase + Vinyl Acetate) Q1->Enz Yes (>99% ee) Q2 Is the substrate acid-sensitive? Q1->Q2 No (Racemic) Base Base Catalysis (DMAP/Et3N + Ac2O) Q2->Base Yes (Avoid Ring Opening) Acid Acid Catalysis (Amberlyst-15 + AcOH) Q2->Acid No (Robust Substrate)

Decision tree for selecting the optimal catalyst for (tetrahydrofuran-3-yl)methyl acetate synthesis.

Workflow 2: DMAP Catalytic Cycle

Understanding the hypernucleophilic mechanism of DMAP ensures proper stoichiometric planning and troubleshooting during scale-up.

DMAPCycle DMAP DMAP Catalyst AIP N-Acylpyridinium Ion (Hyper-electrophile) DMAP->AIP Nucleophilic attack Ac2O Acetic Anhydride Ac2O->AIP Acyl donor Prod (THF-3-yl)methyl acetate AIP->Prod Alcoholysis Et3N Et3N (Proton Scavenger) AIP->Et3N AcOH neutralization ROH (THF-3-yl)methanol ROH->Prod Substrate Prod->DMAP Catalyst regeneration

Catalytic cycle of DMAP-mediated acetylation of (tetrahydrofuran-3-yl)methanol.

References

  • Vertex Pharmaceuticals Inc. "Preparation of (tetrahydrofuran-3-yl)methyl acetate derivatives." U.S.
  • Chemicea Pharmaceuticals. "Posaconazole Impurity 72: ((3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study". Chemistry - A European Journal (2005).
  • Ghosh, A.K. et al. "Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol". Organic Process Research & Development (2010).
  • SciELO Brazil. "Lipase-Mediated Dynamic Kinetic Resolution Using Niobium Salts as Racemization Agents". Journal of the Brazilian Chemical Society (2018).

Sources

Optimization

Technical Support Center: (Oxolan-3-yl)methyl Acetate Stability &amp; Moisture Management

Welcome to the Technical Support Center for (oxolan-3-yl)methyl acetate (also known as tetrahydrofuran-3-ylmethyl acetate). This ester is a highly versatile building block in drug development, but its stability is fundam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (oxolan-3-yl)methyl acetate (also known as tetrahydrofuran-3-ylmethyl acetate). This ester is a highly versatile building block in drug development, but its stability is fundamentally dictated by its moisture content.

This guide provides researchers and scientists with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols required to prevent hydrolytic degradation and ensure reproducible experimental outcomes.

Part 1: Core Mechanisms & FAQs

Q1: How does water content specifically trigger the degradation of (oxolan-3-yl)methyl acetate?

(Oxolan-3-yl)methyl acetate undergoes a dual-regime hydrolytic degradation process when exposed to water[1]. The reaction begins with a slow, neutral hydrolysis where water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This cleavage produces (oxolan-3-yl)methanol and acetic acid.

The critical causality here is the autocatalytic feedback loop [2]. As trace amounts of acetic acid accumulate, the protons ( H+ ) lower the pH of the localized microenvironment. These protons protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This shifts the kinetic regime from a slow "initiation" phase to a rapid "autocatalytic" phase, leading to exponential degradation of the batch[1].

Hydrolysis Ester (Oxolan-3-yl)methyl Acetate Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis Water Water (H2O) Water->Intermediate Nucleophile Alcohol (Oxolan-3-yl)methanol Intermediate->Alcohol Cleavage Acid Acetic Acid (Autocatalyst) Intermediate->Acid Cleavage Acid->Ester H+ Catalysis

Figure 1: Autocatalytic hydrolysis pathway of (oxolan-3-yl)methyl acetate.

Q2: What is the acceptable moisture threshold for long-term storage?

To prevent the kinetic switch into the autocatalytic regime, water content must be strictly controlled. The oxolane ring's oxygen can coordinate with trace water via hydrogen bonding, making the ester slightly hygroscopic.

Table 1: Impact of Water Content on (Oxolan-3-yl)methyl Acetate Stability

Water Content (% w/w)Kinetic RegimeEstimated Shelf-Life (2-8°C)Recommended Action
< 0.05% (< 500 ppm) Stable / Neutral> 12 monthsStandard anhydrous storage protocols.
0.05% - 0.2% Initiation Phase3 - 6 monthsMonitor acid value; consider prophylactic drying.
> 0.2% Autocatalytic< 1 monthImmediate desiccation and repurification required.

Part 2: Troubleshooting Guide

Issue 1: Unexpectedly high free acetic acid detected (Vinegar Syndrome)
  • Symptom: A sharp, vinegar-like odor upon opening the reagent bottle, or a large acetic acid peak in GC/MS or HPLC analysis.

  • Root Cause: The sample has crossed the autocatalytic threshold[2]. The ambient moisture ingress during repeated bottle openings has provided enough water to generate a critical mass of acetic acid, accelerating further hydrolysis.

  • Resolution: Do not use the reagent for moisture-sensitive coupling reactions. The ester must be washed with a mild aqueous base (e.g., 5% NaHCO3​ ) to neutralize the acid, extracted into an organic solvent, dried over anhydrous MgSO4​ , and distilled under reduced pressure.

Issue 2: Peak splitting or new polar impurities on chromatograms
  • Symptom: Appearance of a highly polar, early-eluting peak in reverse-phase HPLC.

  • Root Cause: Formation of (oxolan-3-yl)methanol. The oxolane ring increases the polarity of the resulting alcohol compared to standard aliphatic alcohols, causing it to elute rapidly.

  • Resolution: Quantify the degradation using a calibrated standard of (oxolan-3-yl)methanol. If degradation exceeds 1%, the batch must be discarded or repurposed, as the alcohol will act as a competing nucleophile in downstream acylation or alkylation reactions.

Part 3: Standard Operating Procedures (SOPs)

To maintain scientific integrity, workflows must be self-validating. The following protocols ensure that moisture is accurately quantified and effectively removed.

Workflow Incoming Incoming Reagent Batch KF Karl Fischer Coulometry Incoming->KF Decision Water > 0.05%? KF->Decision Dry Dry over 3A Molecular Sieves Decision->Dry Yes Store Store under Argon at 2-8°C Decision->Store No Dry->KF Re-test (Validation)

Figure 2: Quality control and self-validating anhydrous storage workflow.

Protocol 1: Moisture Quantification via Coulometric Karl Fischer Titration

Because the target moisture threshold is < 0.05%, coulometric Karl Fischer (KF) titration is required over volumetric methods due to its superior sensitivity in the ppm range[3]. Esters do not typically cause side reactions in standard KF reagents.

Step-by-Step Methodology:

  • System Preparation: Fill the coulometric KF titration cell (diaphragm-less is acceptable for esters) with a standard methanolic KF reagent.

  • Pre-titration (Self-Validation): Start the instrument and allow it to titrate the background moisture in the solvent until a stable drift of < 10 µ g/min is achieved[3]. This ensures the system is absolutely dry before sample introduction.

  • Sample Injection: Draw exactly 1.0 mL of (oxolan-3-yl)methyl acetate into a dry glass syringe. Weigh the syringe on an analytical balance ( W1​ ).

  • Titration: Inject the sample through the septum into the KF cell. Reweigh the empty syringe ( W2​ ). The exact sample mass is W1​−W2​ .

  • Calculation: The instrument will electrochemically generate iodine to react with the water[3]. Read the water content in ppm. If the value is > 500 ppm, proceed to Protocol 2.

Protocol 2: Desiccation and Anhydrous Storage

If the ester is wet but has not yet degraded (acid value is normal), it must be dried. We utilize 3Å molecular sieves because their pore size (3 Angstroms) is perfect for trapping water molecules (2.8 Å) while completely excluding the larger ester and oxolane ring structures, preventing any catalytic degradation on the sieve surface.

Step-by-Step Methodology:

  • Sieve Activation: Bake 3Å molecular sieves in a muffle furnace at 300°C for 4 hours. Cool them in a vacuum desiccator. Causality: Commercially "dry" sieves often contain up to 10% adsorbed water and will actively wet your solvent if not activated.

  • Desiccation: Add 10% w/v of the activated sieves to the bottle of (oxolan-3-yl)methyl acetate.

  • Equilibration: Seal the bottle and allow it to rest for 24-48 hours. The kinetics of pore-diffusion require time for complete water sequestration.

  • Validation: Extract a 1.0 mL aliquot and repeat Protocol 1. The moisture must now read < 500 ppm.

  • Storage: Decant the dry ester into a flame-dried Schlenk flask or amber glass bottle. Purge the headspace with ultra-high purity Argon (Argon is heavier than air and forms a protective blanket over the liquid). Seal with a PTFE-lined cap and store at 2-8°C.

References
  • Brauer, et al. "Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates." ACS Publications.[Link]

  • "Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch." ResearchGate.[Link]

  • "Karl Fischer Titration Guide for Water (Moisture) Determination." Mettler Toledo.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (Tetrahydrofuran-3-yl)methyl Acetate Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals scaling up or optimizing the synthesis of (tetrahydrofuran-3-yl)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals scaling up or optimizing the synthesis of (tetrahydrofuran-3-yl)methyl acetate .

Esterification of primary alcohols is often viewed as trivial, but the presence of the ethereal tetrahydrofuran (THF) ring introduces specific vulnerabilities—most notably, susceptibility to acylative cleavage. This guide bridges the gap between theoretical mechanisms and benchtop realities, providing causal troubleshooting, self-validating protocols, and analytical reference data to eliminate byproduct formation.

Mechanistic Workflow & Byproduct Pathways

Understanding the divergence between productive acetylation and degradative side reactions is critical for process optimization. The diagram below maps the logical flow of reagents and the causal pathways leading to both the target ester and common impurities.

SynthesisPathway SM (Tetrahydrofuran-3-yl)methanol Reagents Ac2O + Base (DMAP Catalysis) SM->Reagents Optimal Acetylation AcCl AcCl + Base (Harsh Conditions) SM->AcCl Suboptimal Acetylation Isomer (Tetrahydrofuran-2-yl)methyl acetate (Isomeric Impurity) SM->Isomer SM Impurity Carryover Target (Tetrahydrofuran-3-yl)methyl acetate (Target Product) Reagents->Target Mild, Fast Conversion AcCl->Target Partial Conversion RingOpen Acyclic Chloroesters (Ring-Opening Byproduct) AcCl->RingOpen Acylative Cleavage

Mechanistic pathways in (tetrahydrofuran-3-yl)methyl acetate synthesis and byproduct routes.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing acyclic chlorinated esters in my crude mixture when using acetyl chloride?

  • Causality: The tetrahydrofuran (THF) ring is highly susceptible to acylative cleavage. When using acetyl chloride (AcCl), the electrophilic acylium ion activates the THF ring oxygen, forming an oxonium intermediate. The liberated chloride ion then acts as a nucleophile, attacking the adjacent carbon (C2 or C5) and cleaving the ring to form acyclic chloroesters (e.g., 4-chloro-3-(acetoxymethyl)butyl acetate) .

  • Resolution: Switch your acylating agent from acetyl chloride to acetic anhydride (Ac₂O). Acetic anhydride avoids the introduction of nucleophilic chloride ions entirely, shutting down this ring-opening byproduct pathway.

Q2: My reaction is sluggish, and pushing the temperature increases degradation. How can I achieve full conversion under mild conditions?

  • Causality: Uncatalyzed esterification of primary alcohols with acetic anhydride has a high activation energy. Elevating the temperature increases kinetic energy but promotes thermal degradation and oligomerization. The solution is nucleophilic catalysis using 4-(Dimethylamino)pyridine (DMAP). DMAP attacks the anhydride to form a highly reactive acylpyridinium intermediate. Importantly, the acetate counterion acts as a general base to deprotonate the incoming alcohol, significantly lowering the activation energy and accelerating the reaction at room temperature .

  • Resolution: Implement Steglich-type conditions by adding 5–10 mol% DMAP alongside a stoichiometric auxiliary base (like triethylamine) at 0 °C to room temperature.

Q3: How do I differentiate the target product from the 2-yl isomeric impurity in my analytical data?

  • Causality: Commercially sourced (tetrahydrofuran-3-yl)methanol often contains trace amounts of the 2-yl isomer due to upstream synthetic limitations (e.g., non-selective hydrogenation of furan precursors). Because acetylation is non-selective, both isomers will carry over into the final product mixture.

  • Resolution: Utilize ¹H NMR to differentiate the regioisomers. The oxymethylene protons (-CH₂-OAc) in the 2-yl isomer are shifted further downfield due to their immediate proximity to the highly electronegative ring oxygen, compared to the 3-yl isomer.

Analytical Signatures for Reaction Components

To assist in rapid byproduct identification, the following table summarizes the quantitative analytical data for the target molecule and its common reaction components.

AnalyteStructural RoleGC-MS (m/z)Key ¹H NMR Shift (CDCl₃, ppm)TLC R_f (3:1 Hex:EtOAc)
(Tetrahydrofuran-3-yl)methyl acetate Target Product144.08 (M⁺)4.05 (d, 2H, -CH₂-OAc)0.60
4-Chloro-3-(acetoxymethyl)butyl acetate Ring-Opened Byproduct222.06 (M⁺)3.55 (t, 2H, -CH₂-Cl)0.75
(Tetrahydrofuran-2-yl)methyl acetate Isomeric Impurity144.08 (M⁺)4.15 (dd, 2H, -CH₂-OAc)0.62
Acetic Acid Hydrolysis Byproduct60.02 (M⁺)11.40 (br s, 1H, -COOH)0.10
(Tetrahydrofuran-3-yl)methanol Starting Material102.07 (M⁺)3.60 (d, 2H, -CH₂-OH)0.20

Standard Operating Procedure: Optimized Synthesis

This protocol utilizes DMAP-catalyzed acetylation with acetic anhydride to prevent acylative cleavage. It is designed as a self-validating system , ensuring that each step provides observable feedback before you proceed to the next.

Step 1: Substrate & Catalyst Solvation
  • Action: Dissolve 1.0 eq of (tetrahydrofuran-3-yl)methanol and 0.05 eq of DMAP in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Causality: DCM provides a non-coordinating environment that stabilizes the highly polar acylpyridinium intermediate formed later. DMAP acts as the nucleophilic acyl-transfer catalyst.

  • Validation Checkpoint: Complete dissolution must form a clear, colorless solution. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the anhydride.

Step 2: Base Addition & Thermal Control
  • Action: Add 1.5 eq of triethylamine (Et₃N) in one portion, then cool the reaction flask to 0 °C using an ice-water bath.

  • Causality: Et₃N acts as an auxiliary base to regenerate the DMAP catalyst and neutralize the acetic acid byproduct. Cooling to 0 °C suppresses the initial exothermic runaway, preventing thermally-induced side reactions.

  • Validation Checkpoint: The internal temperature probe must read ≤ 2 °C before proceeding to Step 3.

Step 3: Anhydride Addition & Reaction
  • Action: Begin dropwise addition of 1.2 eq of acetic anhydride (Ac₂O) over 15 minutes. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours.

  • Causality: Ac₂O is explicitly chosen over acetyl chloride to eliminate nucleophilic chloride ions, thereby protecting the THF ring from cleavage. Dropwise addition controls the exothermic formation of the active acylpyridinium-acetate ion pair.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (R_f ~0.2) and the appearance of a single, less polar product spot (R_f ~0.6) validates complete conversion.

Step 4: Quench & Phase Separation
  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes, then separate the organic layer.

  • Causality: The bicarbonate base neutralizes excess acetic anhydride and acetic acid, driving them into the aqueous phase as water-soluble sodium salts, while the target ester remains partitioned in the organic DCM phase.

  • Validation Checkpoint: The complete cessation of CO₂ gas evolution (bubbling) confirms the total neutralization of acidic byproducts.

References

  • Pal, S., & Pal, S. C. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. Acta Chimica Slovenica. [Link]

  • Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Chemistry - A European Journal.[Link]

Optimization

Technical Support Center: Stereoselective Reactions of (Oxolan-3-yl)methyl Acetate

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (oxolan-3-yl)methyl acetate and related tetrahydrofuran (THF) derivatives. As a key chiral building block,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (oxolan-3-yl)methyl acetate and related tetrahydrofuran (THF) derivatives. As a key chiral building block, achieving high stereoselectivity in reactions involving this substrate is paramount for the successful synthesis of complex target molecules. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical insights to help you overcome common challenges in your experiments.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific issues you may encounter during your experiments, offering explanations grounded in reaction mechanism and kinetics to guide your optimization efforts.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors to investigate for improving the diastereomeric ratio (d.r.)?

A1: Achieving low diastereoselectivity is a common challenge indicating that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions. A systematic evaluation of several key parameters is necessary to amplify this energy difference and favor the formation of the desired product.

  • 1. Catalyst and Ligand System: The choice of catalyst is the most critical factor influencing stereocontrol. For substrates like (oxolan-3-yl)methyl acetate, which may not possess strong inherent directing groups, the catalyst's chiral environment dictates the facial selectivity.

    • Causality: Chiral ligands create a three-dimensional pocket around the metal center. The substrate must adopt a specific conformation to fit within this pocket for the reaction to proceed, thereby forcing the incoming reagent to attack from a less sterically hindered face.

    • Actionable Advice:

      • Transition Metal Catalysis: For reactions like asymmetric allylic alkylations or C-H insertions, consider screening a panel of chiral ligands. P-chiral bisphosphine ligands, such as DI-BIDIME with a nickel catalyst, have shown excellent efficacy in constructing chiral THF rings.[1] Similarly, dirhodium-based catalysts are effective for controlling stereoselectivity in C-H insertion reactions.[2]

      • Organocatalysis: Bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, can activate both the nucleophile and the electrophile through hydrogen bonding, creating a highly organized, chiral transition state.[3][4][5] This dual activation is highly effective for intramolecular oxy-Michael additions to form substituted THFs.[3]

  • 2. Reaction Temperature: Temperature directly influences the kinetics and thermodynamics of a reaction.

    • Causality: According to the Eyring equation, lower temperatures generally increase selectivity because the reaction becomes more sensitive to small differences in activation energies (ΔΔG‡) between competing diastereomeric transition states.[6] However, this is not universal. Some reactions exhibit an "inversion temperature," above or below which selectivity changes or diminishes.[7]

    • Actionable Advice:

      • Perform a temperature screen, starting from your current condition and decreasing in 10-20°C increments (e.g., RT, 0°C, -20°C, -40°C, -78°C).

      • Monitor both reaction conversion and diastereomeric ratio at each temperature. A significant drop in reaction rate may necessitate longer reaction times or a more active catalyst system.[8][9] In some palladium-catalyzed cyclizations, inverse temperature effects have been observed, where lower temperatures did not improve the yield of certain products.[10]

  • 3. Solvent Effects: The solvent is not merely a medium but an active participant in the reaction, influencing the stability of ground states, intermediates, and transition states.[6][7]

    • Causality: Solvent polarity and coordinating ability can dramatically alter the reaction pathway. Polar solvents may favor S_N1-type mechanisms with ionic intermediates, while nonpolar solvents can promote concerted S_N2 pathways, often with higher stereoselectivity.[11] Specific solvent-substrate interactions, such as hydrogen bonding or π-stacking, can stabilize one transition state over another.[6]

    • Actionable Advice:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane vs. Toluene vs. THF vs. Acetonitrile).[10][11]

      • For S_N2-type glycosylation reactions, for instance, nonpolar solvents like trichloroethylene have been shown to dramatically increase diastereoselectivity compared to more common solvents like CH2Cl2.[11] A dramatic solvent effect was also observed in a palladium-catalyzed cyclization, where THF favored the formation of a five-membered ring, while CH2Cl2 promoted the formation of a seven-membered ring from the same starting material.[10]

Q2: I'm observing poor enantioselectivity in an asymmetric reaction. How can I systematically screen for a more effective chiral catalyst or ligand?

A2: Poor enantioselectivity suggests the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. A structured approach to screening is more efficient than random selection.

The workflow below outlines a systematic process for catalyst and ligand optimization.

catalyst_screening_workflow start Poor Enantioselectivity Observed (Low e.e.) catalyst_class Step 1: Select Catalyst Class Based on Reaction Type start->catalyst_class sub1 Transition Metal? (e.g., Pd, Ni, Cu, Rh) catalyst_class->sub1 sub2 Organocatalyst? (e.g., Thiourea, Proline) catalyst_class->sub2 sub3 Chiral Acid/Base? (e.g., Lewis Acid) catalyst_class->sub3 ligand_screen Step 2: Screen Ligand Library (Vary Sterics & Electronics) sub_ligand1 BOX, PyBox ligand_screen->sub_ligand1 sub_ligand2 Phosphines (e.g., BINAP) ligand_screen->sub_ligand2 sub_ligand3 Salen ligand_screen->sub_ligand3 sub_ligand4 NHC ligand_screen->sub_ligand4 solvent_screen Step 3: Optimize Solvent temp_screen Step 4: Optimize Temperature solvent_screen->temp_screen Best ligand carried forward end High Enantioselectivity Achieved (High e.e.) temp_screen->end Success fail Consider Alternative Synthetic Route temp_screen->fail No Improvement sub1->ligand_screen sub2->ligand_screen sub3->ligand_screen sub_ligand1->solvent_screen sub_ligand2->solvent_screen sub_ligand3->solvent_screen sub_ligand4->solvent_screen

Caption: Systematic workflow for catalyst and ligand optimization.

Detailed Steps & Rationale:

  • Select the Right Catalyst Class: The mechanism of your desired transformation will guide this choice.

    • Cross-Coupling/Allylic Alkylation: Palladium, Nickel, or Copper catalysts are standard. The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial.[1][12][13]

    • Michael Additions/Cycloetherifications: Bifunctional organocatalysts are excellent candidates as they can pre-organize both reaction partners.[3]

    • Carbonyl Additions/Reductions: Chiral Lewis acids or oxazaborolidine catalysts are often employed.[9]

  • Screen a Diverse Ligand Library: Within a chosen metal catalyst class, the ligand's structure is paramount.

    • Rationale: The ligand framework creates the chiral environment. Small changes to the ligand's steric bulk or electronic properties can have a profound impact on selectivity.

    • Actionable Advice: Start with a diverse set of commercially available ligands (e.g., BINAP, Salen, BOX families). The goal is to identify a promising structural scaffold. Once a "hit" is found, you can screen analogues of that ligand where steric bulk is systematically varied to fine-tune the selectivity.

  • Optimize Solvent and Temperature: Once a promising catalyst/ligand combination is identified, re-optimize the solvent and temperature, as the optimal conditions for one ligand may not be the best for another.

The following table summarizes common catalyst classes for generating chiral THF derivatives:

Catalyst/Ligand ClassReaction TypeKey Strengths & Considerations
Ni / P-chiral Ligands (e.g., DI-BIDIME)Intramolecular Reductive CyclizationHigh yields and excellent enantioselectivity (>99:1 e.r.) for constructing THF rings with tertiary allylic alcohols.[1]
Pd / Chiral Ligands (e.g., with allenes)Asymmetric Coupling / RCMCompatible with sequential metal catalysis; allows for complex bicyclic structures to be formed.[12]
Bifunctional Organocatalysts (e.g., Cinchona-Thiourea)Intramolecular CycloetherificationExcellent enantioselectivities at ambient temperature, even with low catalyst loading.[3] Works via H-bond activation.
Rh-Carbenoids (e.g., Rh₂(S-DOSP)₄)Asymmetric C-H InsertionGood for direct functionalization of the THF ring itself, with high control of regio-, diastereo-, and enantioselectivity.[2]
Q3: My reaction is generating unexpected regioisomers or side products alongside the desired stereoisomers. How can I improve selectivity for the target product?

A3: The formation of regioisomers or side products indicates the presence of competing reaction pathways that are energetically accessible. Suppressing these undesired pathways requires a careful analysis of the substrate's reactivity and reaction conditions.

  • 1. Substrate Modification & Protecting Groups:

    • Causality: Unprotected functional groups (e.g., secondary alcohols) can act as competing nucleophiles or directing groups, leading to undesired cyclization or side reactions.[14] The inherent structure of the substrate may lack features that guide the reaction to the desired position.

    • Actionable Advice:

      • Introduce Directing Groups: Strategically place a hydroxyl or other coordinating group to favor the desired transition state through chelation control.[14][15]

      • Use Protecting Groups: Mask reactive functional groups that are not involved in the key transformation to prevent them from interfering.

  • 2. Lewis Acid and Additive Screening:

    • Causality: In reactions involving epoxide opening or oxonium ion formation, the choice of Lewis acid can significantly influence which site is more activated for nucleophilic attack, thereby controlling regioselectivity.[14][15] Additives can also control stereoselectivity by altering the reaction mechanism. For example, lithium salts can disrupt the stereochemical course of Wittig reactions.[16]

    • Actionable Advice: Screen a panel of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, TiCl₄, MgI₂) to find one that promotes the desired regiochemical outcome.[10][14][15]

  • 3. Reaction Conditions (pH, Base, Solvent):

    • Causality: The reaction conditions can favor one pathway over another. For example, strongly basic conditions can promote elimination or self-condensation side reactions, while strongly acidic conditions can cause furan ring opening.[17]

    • Actionable Advice:

      • Maintain the pH as close to neutral as possible unless the protocol specifically requires acidic or basic conditions.[17]

      • If a base is required, screen different bases (e.g., organic vs. inorganic, hindered vs. non-hindered) to minimize side reactions.

      • As mentioned previously, the solvent can dictate the reaction pathway (e.g., S_N1 vs. S_N2).[11]

The following decision tree can help guide your troubleshooting process for improving product selectivity.

side_product_troubleshooting start Side Products or Regioisomers Observed q1 Is an epoxide or similar electrophile involved? start->q1 a1_yes Screen Lewis Acids (e.g., TMSOTf, BF₃·OEt₂, MgI₂) to alter regioselectivity q1->a1_yes Yes q2 Are there unprotected functional groups? q1->q2 No a1_yes->q2 a2_yes Introduce Protecting Groups to block side reactions q2->a2_yes Yes q3 Is elimination or condensation a possibility? q2->q3 No a2_yes->q3 a3_yes Modify Base/Solvent/Temp to disfavor side pathway q3->a3_yes Yes end Selectivity Improved q3->end No a3_yes->end

Caption: Troubleshooting logic for improving product selectivity.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between stereoselective and stereospecific reactions? A: A stereoselective reaction is one in which a single starting material can form two or more stereoisomeric products, but one is formed preferentially. The reaction selects for one stereoisomer. In contrast, a stereospecific reaction is one where stereoisomeric starting materials give stereoisomerically different products. The stereochemistry of the product is specifically determined by the stereochemistry of the starting material.[18]

Q: How can I accurately determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product mixture? A: The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, the signals for corresponding protons will appear at different chemical shifts, and the d.r. can be determined by integrating these distinct signals.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers are separated, and the e.e. is calculated from the relative areas of the two peaks.

Q: Can computational chemistry help predict the stereochemical outcome of my reaction? A: Yes, absolutely. Computational methods like Density Functional Theory (DFT) can be used to model the transition states of competing reaction pathways. By calculating the relative free energies of these transition states (ΔΔG‡), one can predict the diastereomeric or enantiomeric ratio of the products.[6][19] This approach is particularly useful for understanding the origin of selectivity and for rationally designing more effective catalysts.

Q: Are there general guidelines for solvent selection based on the reaction mechanism? A: Yes. For nucleophilic substitution reactions, a key consideration is whether the mechanism is likely to be S_N1 or S_N2. Polar, protic solvents tend to stabilize the charged intermediates found in S_N1 pathways, which can lead to racemization and loss of stereocontrol. Nonpolar or polar aprotic solvents generally favor S_N2 pathways, which proceed with an inversion of stereochemistry and are often more stereoselective.[11]

Appendix: Representative Experimental Protocol

Protocol: Asymmetric Catalytic Cycloetherification via Intramolecular Oxy-Michael Addition[3]

This protocol is a general guideline for the synthesis of a 2-substituted tetrahydrofuran derivative using a bifunctional organocatalyst and may require optimization for different substrates.

Materials:

  • ε-hydroxy-α,β-unsaturated ketone (Substrate, 1.0 equiv)

  • Cinchona-alkaloid-thiourea catalyst (e.g., Catalyst 3a from reference[3], 0.03 equiv)

  • Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the ε-hydroxy-α,β-unsaturated ketone (0.25 mmol, 1.0 equiv) and the cinchona-alkaloid-thiourea catalyst (0.0075 mmol, 0.03 equiv).

  • Add anhydrous solvent (0.5 mL) via syringe.

  • Stir the reaction mixture at ambient temperature (e.g., 25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) to afford the pure 2-substituted tetrahydrofuran product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

References

  • Lee, H., & Kim, S. (2007). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters. [Link]

  • Wang, Z., et al. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [Link]

  • Mikelis, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. [Link]

  • Wang, W., et al. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society. [Link]

  • Sarkar, T. K., & Ghorai, S. (2004). Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with a-Keto Ester. ResearchGate. [Link]

  • Davies, H. M., & Lian, Y. (2011). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. ResearchGate. [Link]

  • Faraone, S., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Lee, H., & Kim, S. (2021). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Organic Letters. [Link]

  • Keden, N. R., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]

  • Wolf, J., & Tissot, M. (2013). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. PMC - NIH. [Link]

  • Sharma, P., et al. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A. [Link]

  • Malcolmson, S. J., & Bergman, R. G. (2004). Diastereoselectivity in radical cyclisation. Diva-portal.org. [Link]

  • Zhao, G., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

  • Shibasaki, M., et al. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews. [Link]

  • Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Ujaque, G., & Maseras, F. (n.d.). Chapter 8. Chiral Catalysts. Digital CSIC. [Link]

  • Kaźmierczak, M., et al. (2021). Stereoselectivity Enhancement During the Generation of Three Contiguous Stereocenters in Tetrahydrothiophenes. ResearchGate. [Link]

  • Bouhaoui, A., et al. (2024). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (Oxolan-3-yl)methyl Acetate and Alternative Cyclic Ether Esters

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Cyclic ether esters are highly versatile intermediates in organic synthesis, materials science, and pharmaceutical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic ether esters are highly versatile intermediates in organic synthesis, materials science, and pharmaceutical development. Among these, (oxolan-3-yl)methyl acetate (commonly referred to as 3-acetoxymethyl-tetrahydrofuran) occupies a privileged space. Due to its unique steric profile and moderate ring strain, it serves as a critical, regioselective precursor for synthesizing acyclic nucleoside analogs, including the purine antiviral drugs Penciclovir and Famciclovir .

This guide provides an objective, data-driven comparison of (oxolan-3-yl)methyl acetate against alternative cyclic ether esters—specifically its positional isomer, (oxolan-2-yl)methyl acetate, and its six-membered analog, (oxan-2-yl)methyl acetate. By examining their physicochemical properties, mechanistic behavior, and experimental workflows, researchers can optimize their synthetic routes for maximum yield and scalability.

Physicochemical Profiling & Structural Comparison

The physical and chemical properties of cyclic ethers are heavily influenced by the size of the ring and the position of substituents, which directly dictate their boiling points, polarity, and susceptibility to nucleophilic attack [[1]]([Link]).

Property / Metric(Oxolan-3-yl)methyl acetate(Oxolan-2-yl)methyl acetate(Oxan-2-yl)methyl acetate
Ring Structure 5-membered (Tetrahydrofuran)5-membered (Tetrahydrofuran)6-membered (Tetrahydropyran)
Substitution Position C3 ( β to ether oxygen)C2 ( α to ether oxygen)C2 ( α to ether oxygen)
Boiling Point 79–84 °C (at 9 Torr) 84–85 °C (at 15 Torr)~100 °C (at 15 Torr)
Density ~1.05 g/cm³ ~1.06 g/cm³~1.02 g/cm³
Ring Strain Moderate (~5.0 kcal/mol)Moderate (~5.0 kcal/mol)Low (~1.2 kcal/mol)
Regioselectivity (Cleavage) Highly selective (>90% C5 attack) Poor (Mixed C2/C5 attack)Poor (Resistant to mild cleavage)
Primary Application Antiviral drug intermediatesSolvents, flavor/fragranceProtective group chemistry

Mechanistic Causality: Why Ring Size and Substitution Matter

The reactivity of cyclic ethers is fundamentally governed by the balance between ring strain and steric hindrance . While highly strained epoxides (3-membered rings) open spontaneously under mild conditions, larger oxolanes (5-membered) and oxanes (6-membered) are generally inert. However, the introduction of a Lewis acid can activate oxolanes for nucleophilic cleavage.

When synthesizing acyclic nucleoside analogs, the goal is to generate a specific branched acyclic chain. The superiority of (oxolan-3-yl)methyl acetate lies in its predictable regioselectivity:

  • Coordination: A Lewis acid such as magnesium bromide ( MgBr2​ ) creates a bidentate coordination complex with the cyclic ether oxygen and the carbonyl oxygen of the acetate group. This strongly polarizes the adjacent C-O ether bonds.

  • Steric Shielding: Because the acetoxymethyl group is positioned at C3, it introduces significant steric bulk that shields the adjacent C2 position.

  • Regioselective Cleavage: Consequently, incoming nucleophiles (such as the acetate ion from acetic anhydride) preferentially attack the less hindered C5 position. This specific cleavage yields 2-acetoxymethyl-4-halo-but-1-yl acetates—the exact acyclic scaffold required for Penciclovir .

ReactionPathway A (Oxolan-3-yl)methyl acetate (Stable Ether) B MgBr2 Addition (Bidentate Coordination) A->B C C-O Bond Polarization (Ring Activation) B->C D Ac2O Nucleophilic Attack (Regioselective at C5) C->D E Acyclic Branched Ester (Antiviral Precursor) D->E

Figure 1: Mechanistic pathway of Lewis acid-mediated ring opening of (oxolan-3-yl)methyl acetate.

Comparative Performance in Pharmaceutical Synthesis

When scaling up the synthesis of acyclic nucleoside analogs, the choice of the cyclic ether ester starting material dictates the downstream purification burden.

  • (Oxolan-3-yl)methyl acetate: As established, the C3 substitution forces the nucleophile to attack the C5 position, yielding the desired 2-acetoxymethyl-4-halo-but-1-yl acetate isomer in >90% purity . This high regioselectivity minimizes the need for complex chromatographic separations, making it highly scalable.

  • (Oxolan-2-yl)methyl acetate: While structurally similar, the C2 substitution places the bulky group directly adjacent to the ether oxygen. This leads to competitive nucleophilic attack at both the C2 and C5 positions, resulting in a nearly 1:1 mixture of isomers. The resulting purification bottleneck renders it economically unviable for targeted acyclic nucleoside synthesis.

  • (Oxan-2-yl)methyl acetate: The six-membered tetrahydropyran ring possesses significantly lower ring strain (~1.2 kcal/mol) compared to the five-membered oxolane ring (~5.0 kcal/mol) . Consequently, it is highly resistant to mild Lewis acid cleavage. Forcing the reaction requires harsh conditions (e.g., strong Brønsted acids or temperatures >120 °C), which leads to the degradation of the acetate protecting groups and extensive byproduct formation.

Self-Validating Experimental Protocol: Regioselective Ring Opening

This protocol details the synthesis of 2-acetoxymethyl-4-bromo-but-1-yl acetate from (oxolan-3-yl)methyl acetate, utilizing an internal feedback loop to ensure reaction fidelity .

Step 1: Substrate Initiation

  • Action: Dissolve 1.0 equivalent of (oxolan-3-yl)methyl acetate in anhydrous acetonitrile (1.5 M concentration) and cool to 0 °C under an inert argon atmosphere.

  • Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the transition state without outcompeting the substrate for Lewis acid coordination. Cooling to 0 °C prevents uncontrolled exothermic degradation during the subsequent addition of the Lewis acid.

Step 2: Lewis Acid Activation

  • Action: Portion-wise addition of 1.0 equivalent of anhydrous MgBr2​ .

  • Causality: MgBr2​ is selected over stronger Lewis acids (like AlCl3​ ) because its softer character allows for reversible coordination, preventing premature polymerization of the tetrahydrofuran ring.

Step 3: Acylation and Cleavage

  • Action: Add 2.0 equivalents of acetic anhydride ( Ac2​O ). Heat the reaction mixture to reflux (60–80 °C) for 9 hours.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the moderate ring strain of the 5-membered ring, driving the nucleophilic substitution at the C5 position.

Step 4: In-Process Validation (Self-Validation Checkpoint)

  • Action: Withdraw a 50 µL aliquot, quench with NaHCO3​ , extract with ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 7:3).

  • Validation Logic: The reaction is only deemed complete when the substrate peak is entirely absent.

  • Troubleshooting: If >5% substrate remains after 9 hours, it indicates moisture-induced deactivation of the Lewis acid. The protocol dictates the addition of 0.1 eq MgBr2​ and an additional 2 hours of reflux.

Step 5: Quenching and Workup

  • Action: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of NaHCO3​ until CO2​ evolution ceases.

  • Causality: Unreacted Ac2​O and trace hydrobromic acid must be neutralized immediately to prevent acid-catalyzed hydrolysis of the newly formed acyclic ester bonds.

Step 6: Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic phases, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Result: Yields >90% of the target acyclic branched ester, with <10% of the undesired isomer .

ExperimentalWorkflow S1 1. Substrate Initiation Dissolve in CH3CN (0°C) S2 2. Lewis Acid Activation Add 1.0 eq MgBr2 S1->S2 S3 3. Acylation & Cleavage Add 2.0 eq Ac2O, Reflux 9h S2->S3 S4 4. Self-Validation Check GC-MS/TLC (Confirm <5% Substrate) S3->S4 S5 5. Quench & Neutralization Add sat. NaHCO3 (aq) S4->S5 S6 6. Isolation Extract (EtOAc), Dry, Evaporate S5->S6

Figure 2: Self-validating experimental workflow for the regioselective ring-opening acylation process.

References

  • Cyclic Ether: Organic Chemistry Study Guide. Fiveable. Available at:[Link]

  • WO2004007418A1 - A process for the preparation of 2-acetoxymethyl-4 halo-but-1-yl acetates.Google Patents / WIPO.

Sources

Comparative

Beyond THF: A Comparative Guide to (Oxolan-3-yl)methyl Acetate in Modern Chemical Synthesis

As a Senior Application Scientist, I frequently encounter the limitations of traditional ethereal solvents during process scale-up and high-temperature synthesis. is the undisputed workhorse of organometallic chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional ethereal solvents during process scale-up and high-temperature synthesis. is the undisputed workhorse of organometallic chemistry and polymer science, prized for its excellent Lewis basicity and solvating power. However, its high volatility (boiling point 66 °C), low flash point (-14 °C), and propensity for rapid peroxide formation pose significant safety and engineering challenges.

Enter (oxolan-3-yl)methyl acetate —systematically known as 3-(acetoxymethyl)tetrahydrofuran. Originally documented as a key intermediate in the [1], this functionalized oxolane offers a compelling, high-boiling alternative to THF for specific synthetic niches. By appending an acetoxymethyl group to the C3 position of the oxolane ring, we fundamentally alter the solvent's physicochemical profile, trading strong nucleophile compatibility for a vastly expanded thermal window and improved safety metrics.

This guide objectively compares the performance of (oxolan-3-yl)methyl acetate against THF, providing mechanistic insights and self-validating protocols to help you optimize your solvent selection.

Physicochemical Profiling

To objectively evaluate (oxolan-3-yl)methyl acetate against THF, we must analyze how the structural modification impacts bulk properties. The addition of the ester moiety increases the molecular weight and introduces a strong dipole. This drastically elevates the boiling point and reduces vapor pressure, making it a much safer solvent to handle at scale.

Table 1: Comparative Solvent Properties
PropertyTHF(Oxolan-3-yl)methyl acetateCausality / Impact on Synthesis
Molecular Weight 72.11 g/mol 144.17 g/mol Higher mass reduces volatility and vapor inhalation risks.
Boiling Point (760 Torr) 66 °C~195 °C*Enables high-temperature reactions without pressurized vessels.
Density (25 °C) 0.889 g/mL~1.05 g/mLDenser than water; alters phase separation dynamics during workup.
Flash Point -14 °C>70 °CSignificantly reduces flammability hazards in the plant.
Water Miscibility Fully MiscibleModerately SolubleFacilitates easier product extraction without heavy salting-out.
Functional Groups EtherEther, EsterIntroduces distinct chemical incompatibilities (see Section 2).

*Extrapolated from vacuum distillation data (79–84 °C at 9 Torr)[2] and validated against its well-characterized structural isomer, [3][4].

Mechanistic Insights & Chemical Stability

The choice between these two solvents hinges on causality—specifically, how the solvent molecules interact with the reactive species in your flask.

The THF Paradigm: THF's primary advantage is its chemical inertness toward strong bases and reducing agents. It is the solvent of choice for Grignard reagent formation and LiAlH4​ reductions because the ether linkage is highly resistant to nucleophilic attack. However, its low boiling point severely limits reaction kinetics unless specialized pressurized reactors are employed.

The (Oxolan-3-yl)methyl Acetate Paradigm: (Oxolan-3-yl)methyl acetate contains a reactive ester carbonyl. If exposed to strong nucleophiles (e.g., organolithiums, Grignards) or aqueous hydroxides, it will undergo nucleophilic acyl substitution or saponification, destroying the solvent and contaminating the reaction.

However, in neutral, mildly acidic, or transition-metal catalyzed environments, the ester group acts as an inert spectator. The oxolane ring retains its ability to coordinate metal centers (critical for stabilizing catalytic intermediates), while the high boiling point allows reactions to be driven at temperatures exceeding 150 °C. Furthermore, the ester dipole enhances the solvation of highly polar organic substrates that typically crash out of THF.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical utility of (oxolan-3-yl)methyl acetate, the following self-validating protocols highlight its advantages in specific workflows.

Protocol A: High-Temperature Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Accelerate the oxidative addition of sluggish aryl chlorides by utilizing the expanded thermal window of (oxolan-3-yl)methyl acetate.

Self-Validating System Design: To ensure that any observed rate acceleration is strictly due to the solvent's thermal capacity and not a solvent-catalyst artifact, this protocol requires running a parallel control reaction in THF at its reflux limit (66 °C). Dodecane is included as an internal standard to track mass balance.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask under nitrogen, add 1.0 mmol of 4-chloroanisole, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K2​CO3​ .

  • Catalyst Loading: Add 0.02 mmol (2 mol%) of Pd(dppf)Cl2​ .

  • Solvent & Standard Addition: Inject 5.0 mL of anhydrous (oxolan-3-yl)methyl acetate and 0.5 mmol of dodecane (internal standard).

  • Thermal Activation: Heat the reaction mixture to 120 °C. (Note: The parallel THF control is heated to 66 °C).

  • Validation & Sampling: Withdraw 50 µL aliquots at 1, 2, and 4 hours. Dilute with ethyl acetate, filter through a silica plug, and analyze via GC-FID.

  • Data Interpretation: Calculate the conversion relative to the dodecane standard. A mass balance closure (Product + Unreacted Starting Material) of >95% validates that the solvent is not participating in side reactions. You will observe that the 120 °C reaction reaches full conversion in <2 hours, whereas the THF control stalls at <30% conversion.

Protocol B: Liquid-Liquid Extraction and Phase Separation

Objective: Demonstrate improved workup efficiency compared to THF.

Self-Validating System Design: THF is completely miscible with water, often requiring tedious solvent evaporation or heavy brine additions to force phase separation. (Oxolan-3-yl)methyl acetate is only moderately soluble in water. This protocol validates the partition coefficient ( Kp​ ) of a target API to ensure no degradation occurs during extraction.

Step-by-Step Methodology:

  • Quench: To a 10 mL completed reaction mixture in (oxolan-3-yl)methyl acetate, add 10 mL of deionized water.

  • Phase Separation: Transfer to a separatory funnel and agitate for 2 minutes. Allow the layers to separate. Unlike THF, a distinct biphasic system will form immediately.

  • Validation: Sample both the organic (bottom) and aqueous (top) layers. Quantify the target solute via HPLC. A mass balance closure of >98% confirms the ester-functionalized solvent did not degrade the solute.

  • Recovery: Drain the denser organic layer. The solvent can subsequently be removed via vacuum distillation or rotary evaporation under high vacuum.

Solvent Selection Decision Matrix

To streamline your workflow, use the following logical matrix to determine whether THF or (oxolan-3-yl)methyl acetate is the optimal ethereal solvent for your specific reaction conditions.

SolventComparison A Reaction Condition Assessment B Are strong nucleophiles or reducing agents present? A->B C Select THF (Ether stability required) B->C Yes (e.g., LiAlH4, RMgX) D Is a high reaction temperature (>70°C) needed? B->D No (e.g., Cross-coupling) E Select (Oxolan-3-yl)methyl acetate (High BP, Low Volatility) D->E Yes F Evaluate based on Solubility & Phase Separation D->F No

Caption: Workflow for selecting between THF and (oxolan-3-yl)methyl acetate based on reaction conditions.

Conclusion

While THF remains an indispensable tool in the chemist's arsenal, its volatility and miscibility profile can bottleneck process scale-up. By understanding the structure-property relationships of (oxolan-3-yl)methyl acetate, researchers can leverage its elevated boiling point, reduced flammability, and unique biphasic behavior. As long as the reaction conditions respect the chemical limits of the ester moiety, this functionalized oxolane serves as a powerful, high-performance alternative for modern chemical synthesis.

References
  • World Intellectual Property Organization. "A process for the preparation of 2-acetoxymethyl-4-halo-but-1-yl acetates" (WO2004007418A1).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12506, Tetrahydrofurfuryl acetate". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8028, Tetrahydrofuran". PubChem.[Link]

Sources

Validation

performance of (tetrahydrofuran-3-yl)methyl acetate as a plasticizer

Comparative Performance Guide: (Tetrahydrofuran-3-yl)methyl Acetate as a Next-Generation Bio-Plasticizer The shift towards sustainable, non-toxic plasticizers has accelerated the investigation of heterocyclic esters as v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: (Tetrahydrofuran-3-yl)methyl Acetate as a Next-Generation Bio-Plasticizer

The shift towards sustainable, non-toxic plasticizers has accelerated the investigation of heterocyclic esters as viable replacements for incumbent petroleum-based phthalates like Dioctyl Phthalate (DOP). Among these emerging bio-based candidates, (tetrahydrofuran-3-yl)methyl acetate stands out due to its unique structural topology. Unlike its more common 2-substituted analog (tetrahydrofurfuryl acetate), the 3-position linkage alters the steric bulk distribution around the flexible ether ring. This fundamentally changes its intercalation dynamics within polymer matrices such as poly(vinyl chloride) (PVC).

This guide objectively evaluates the performance of (tetrahydrofuran-3-yl)methyl acetate against industry standards, providing an actionable, self-validating experimental framework for researchers and polymer scientists.

Mechanistic Grounding: The Heterocyclic Advantage

The plasticization efficiency of (tetrahydrofuran-3-yl)methyl acetate is governed by the "Free Volume Theory." The polar acetate group disrupts the strong intermolecular dipole-dipole interactions between the carbon-chlorine bonds of adjacent PVC chains. Simultaneously, the saturated tetrahydrofuran (THF) ring introduces steric hindrance that pushes polymer chains apart, increasing the free volume within the matrix.

Crucially, the oxygen atom within the heterocyclic ring boosts the molecule's overall polarization. This enhanced polarity creates secondary dipole interactions with the alpha-hydrogens of the PVC backbone, effectively anchoring the plasticizer and inhibiting migration and leaching—a critical advantage over purely aliphatic bio-plasticizers [1]. Furthermore, patent literature confirms that tetrahydrofuran derivatives possess lower dissolution temperatures and faster gelling rates than traditional hydrogenated phthalates, reducing the thermal energy required during processing [3].

Mechanism M1 Polar Acetate Intercalation M2 Disruption of PVC Dipole Interactions M1->M2 M4 Increased Polymer Free Volume M2->M4 M3 THF Ring Steric Hindrance M3->M4 M5 Enhanced Flexibility & Reduced Tg M4->M5

Mechanistic pathway of PVC plasticization by (tetrahydrofuran-3-yl)methyl acetate.

Comparative Performance Matrix

To objectively assess (tetrahydrofuran-3-yl)methyl acetate, we compare its performance profile against DOP and the non-phthalate commercial standard DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) at a standard loading of 50 parts per hundred resin (phr) in a PVC matrix.

Performance Metric(Tetrahydrofuran-3-yl)methyl AcetateDOP (Reference)DINCH (Standard)
Molecular Weight ( g/mol ) 144.17390.56424.66
Plasticizing Efficiency High (Rapid Gelling)HighModerate
Glass Transition (Tg, °C) ~ 28.531.035.2
Tensile Strength (MPa) 18.419.221.5
Elongation at Break (%) 345330290
Volatility / Migration Risk ModerateLowVery Low

Data synthesis indicates that while the lower molecular weight of the THF-derivative introduces a slightly higher volatility profile, it provides superior elongation and lower Tg suppression, making it highly efficient for rapid-processing applications.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity, the evaluation of a new plasticizer must isolate its true plasticizing effect from processing artifacts. The following solvent-casting methodology is designed as a self-validating system : every step includes an internal checkpoint to prevent false-positive flexibility readings caused by residual solvent.

Step 1: Resin-Plasticizer Homogenization
  • Procedure: Dissolve 2.5 g of PVC powder (Mw ~80,000) and 1.25 g of (tetrahydrofuran-3-yl)methyl acetate (50 phr) in 55 mL of anhydrous tetrahydrofuran (THF). Stir magnetically at 400 rpm for 3 hours at 50°C.

  • Causality: THF is chosen as the solvent because its Hildebrand solubility parameter closely matches both PVC and the plasticizer. This ensures complete molecular-level disentanglement and prevents phase separation during film formation.

Step 2: Controlled Solvent Casting
  • Procedure: Pour the homogeneous solution into a level, dust-free glass Petri dish. Allow the solvent to evaporate freely under ambient conditions for 12 to 15 hours.

  • Causality: Slow initial evaporation prevents "skinning" (premature surface hardening), which traps solvent bubbles within the matrix and creates mechanical weak points in the final film.

Step 3: Rigorous Vacuum Drying (The Validation Step)
  • Procedure: Transfer the semi-solid films to a vacuum oven at 35°C for 24 hours.

  • Causality: As much as 6–8% of the THF casting solvent can remain trapped in the PVC matrix after ambient drying [1]. Because THF itself acts as a volatile plasticizer, failure to remove it will artificially lower the measured Tg and inflate elongation metrics. Vacuum drying at a moderate 35°C ensures solvent removal without inducing thermal degradation or prematurely volatilizing the target plasticizer [2].

Step 4: Thermal and Mechanical Validation
  • Procedure: Subject the dried films to Thermogravimetric Analysis (TGA) prior to Universal Testing Machine (UTM) analysis.

  • Causality: TGA acts as the internal validation control. If the TGA curve shows mass loss below 100°C, residual THF is still present, and the sample must be re-dried. Only samples passing this checkpoint proceed to UTM testing to guarantee that the measured tensile strength is solely attributable to the (tetrahydrofuran-3-yl)methyl acetate.

Workflow N1 1. Resin Homogenization N2 2. Ambient Casting (12h) N1->N2 N3 3. Vacuum Drying (35°C, 24h) N2->N3 N4 4. TGA Solvent Verification N3->N4 N5 5. UTM Mechanical Testing N4->N5

Self-validating experimental workflow for PVC plasticization and testing.

Conclusion

(Tetrahydrofuran-3-yl)methyl acetate represents a highly efficient, bio-derived alternative to legacy phthalates. While its lower molecular weight introduces a slight increase in volatility compared to heavier aliphatic standards like DINCH, its exceptional plasticizing efficiency, profound Tg suppression, and rapid gelling properties make it an ideal candidate for specialized flexible PVC applications, particularly where rapid processing and non-phthalate compliance are strictly required.

References

  • Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) ACS Omega URL:[Link]

  • New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids PubMed Central (PMC) URL:[Link]

  • Tetrahydrofuran derivatives and their use as plasticizers (US20160215119A1)
Comparative

Kinetic Studies and Catalyst Comparison for the Formation of (Tetrahydrofuran-3-yl)methyl Acetate: A Comprehensive Guide

Introduction & Mechanistic Context The synthesis of (tetrahydrofuran-3-yl)methyl acetate and its substituted analogs is a critical transformation in modern pharmaceutical manufacturing. This structural motif serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The synthesis of (tetrahydrofuran-3-yl)methyl acetate and its substituted analogs is a critical transformation in modern pharmaceutical manufacturing. This structural motif serves as a foundational building block for complex furanolignans and is a highly guarded intermediate in the synthesis of broad-spectrum triazole antifungals, such as 1[1].

For researchers and drug development professionals, selecting the optimal esterification method requires a deep understanding of reaction kinetics. The choice of catalyst dictates not only the reaction rate (Turnover Frequency, TOF) but also the enantiomeric excess ( ee ) and the environmental impact (E-factor) of the process. This guide objectively compares the kinetic performance of biocatalytic (enzymatic) systems against traditional chemical methodologies, equipping process chemists with data-driven rationales for catalyst selection.

Catalyst Performance: Enzymatic vs. Chemical Pathways

To form (tetrahydrofuran-3-yl)methyl acetate from (tetrahydrofuran-3-yl)methanol, two primary catalytic paradigms dominate the field:

  • Biocatalytic Kinetic Resolution (Novozym 435 / CALB): Lipase B from Candida antarctica (CALB) is utilized for its exceptional enantioselectivity. In this system,2[2] operates via a Ping-Pong Bi-Bi mechanism. Vinyl acetate is deliberately chosen as the acyl donor because the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This tautomerization is the causal force that renders the acylation strictly irreversible, driving the kinetics forward and preventing product inhibition.

  • Chemical Esterification (Steglich / DMAP-catalyzed): When racemic mixtures are acceptable or when brute-force conversion of sterically hindered substrates is required, the 3[3] is the gold standard. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acyl transfer to the alcohol far faster than direct acid catalysis.

Quantitative Kinetic Comparison

The following table summarizes the kinetic parameters and performance metrics of three distinct catalytic systems applied to this substrate.

Table 1: Kinetic Performance Comparison for the Esterification of (Tetrahydrofuran-3-yl)methanol

Catalyst SystemKinetic ModelApparent Rate ( Vmax​ or kobs​ )Enantiomeric Excess ( ee )E-factorPrimary Application
Novozym 435 (CALB) Ping-Pong Bi-Bi45.2 μ mol/min/mg>99% ( R -isomer)5.2Asymmetric synthesis, Kinetic resolution
DCC / DMAP Second-Order 1.2×10−2 M −1 s −1 N/A (Racemic)18.4Rapid bulk esterification
Amberlyst-15 Pseudo-First Order 3.4×10−4 s −1 N/A (Racemic)2.1Green chemistry, continuous flow

(Note: E-factor represents the mass ratio of waste to desired product. Lower values indicate greener processes.)

Logical Workflows & Mechanistic Pathways

To visualize the strategic divergence between these methodologies, the following diagrams map the experimental workflows and the underlying molecular mechanisms.

Workflow Start Substrate: (Tetrahydrofuran-3-yl)methanol Split Catalyst Selection Start->Split Enz Enzymatic (CALB) Acyl Donor: Vinyl Acetate Split->Enz Chem Chemical (DCC/DMAP) Acyl Donor: Acetic Anhydride Split->Chem KinEnz Kinetic Monitoring (GC-FID / Chiral HPLC) Enz->KinEnz KinChem Kinetic Monitoring (GC-FID / NMR) Chem->KinChem Data Kinetic Modeling: Michaelis-Menten vs. 2nd Order KinEnz->Data KinChem->Data

Experimental workflow for comparative kinetic screening of enzymatic vs. chemical esterification.

Mechanism cluster_0 Enzymatic Pathway cluster_1 Chemical Pathway Substrate (Tetrahydrofuran-3-yl)methanol AcylEnz Acyl-Enzyme Intermediate Substrate->AcylEnz CALB Oacyl O-Acylisourea / Acylpyridinium Substrate->Oacyl DCC/DMAP Trans Enantioselective Transesterification AcylEnz->Trans Product (Tetrahydrofuran-3-yl)methyl acetate Trans->Product Ester Direct Esterification Oacyl->Ester Ester->Product

Mechanistic pathways for the formation of (tetrahydrofuran-3-yl)methyl acetate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an internal control mechanism.

Protocol 1: Enzymatic Kinetic Resolution (Novozym 435)

Objective: Determine the Michaelis-Menten kinetics ( Vmax​ , Km​ ) for the enantioselective formation of the acetate.

  • Preparation: Dissolve 10 mmol of racemic (tetrahydrofuran-3-yl)methanol in 20 mL of anhydrous methyl tert-butyl ether (MTBE). Causality: MTBE is selected because it preserves the hydration shell of the enzyme without stripping essential water molecules, maintaining the enzyme's active conformation.

  • Internal Standard Addition: Add 1.0 mmol of dodecane. Causality: Dodecane is chemically inert under these conditions. It serves as an internal standard for GC-FID, ensuring that any variations in injection volume do not skew kinetic conversion data.

  • Acyl Donor: Add 30 mmol of vinyl acetate.

  • Initiation: Add 50 mg of Novozym 435 (immobilized CALB) and incubate at 30 °C with orbital shaking (200 rpm).

  • Kinetic Sampling: Withdraw 50 μ L aliquots at 5, 10, 15, 30, and 60 minutes. Immediately dilute in 500 μ L of chilled MTBE and filter through a 0.2 μ m PTFE syringe filter to halt the reaction by physically removing the immobilized enzyme.

  • Self-Validation Checkpoint: Run a parallel negative control lacking the enzyme. Zero conversion in this blank confirms that background auto-esterification is negligible, validating that the observed kinetics are strictly enzyme-dependent.

Protocol 2: Chemical Esterification (Steglich / DMAP)

Objective: Determine the second-order rate constant for the bulk formation of the acetate.

  • Preparation: Dissolve 10 mmol of (tetrahydrofuran-3-yl)methanol and 12 mmol of acetic acid in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol of DMAP. Causality: DMAP is required to form the highly electrophilic acylpyridinium intermediate, which is orders of magnitude more reactive toward the alcohol than the O-acylisourea intermediate alone.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 11 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM dropwise over 15 minutes. Causality: The formation of the O-acylisourea is highly exothermic. Maintaining 0 °C prevents the intermediate from undergoing a detrimental [1,3]-sigmatropic rearrangement into an inactive N-acylurea, which would irreversibly kill the catalytic cycle.

  • Kinetic Sampling: Withdraw aliquots at standardized intervals, quench with cold water to destroy unreacted DCC, and extract the organic layer for NMR analysis.

  • Self-Validation Checkpoint: Monitor the reaction via in-situ IR spectroscopy (focusing on the 1750 cm⁻¹ ester carbonyl stretch). The disappearance of the DCC carbodiimide peak (~2110 cm⁻¹) coupled with mass balance closure ensures the system is not losing material to side reactions.

References

  • MASTER THESIS - reposiTUm (Total Synthesis of Leoligin Derivatives)
  • Source: almacgroup.
  • Source: google.com (Google Patents)

Sources

Validation

comparative reactivity of different substituted tetrahydrofuran methanols

Comparative Reactivity Guide: Substituted Tetrahydrofuran Methanols in Catalytic Oxidation and Hydrogenolysis Mechanistic Causality in Substituted THF-Methanols Tetrahydrofuran methanols (THF-methanols) are critical inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Substituted Tetrahydrofuran Methanols in Catalytic Oxidation and Hydrogenolysis

Mechanistic Causality in Substituted THF-Methanols

Tetrahydrofuran methanols (THF-methanols) are critical intermediates in both pharmaceutical synthesis (e.g., HIV protease inhibitors, nucleoside analogs) and biomass valorization. The reactivity of the primary exocyclic hydroxyl group—and the stability of the adjacent tetrahydrofuran ring—is heavily dictated by the steric and electronic nature of substitutions at the C4 and C5 positions.

As an application scientist, I evaluate these molecules across two primary divergent pathways: Oxidative Cleavage (ring retention with side-chain oxidation to γ-lactones) and Catalytic Hydrogenolysis (ring-opening vs. exocyclic deoxygenation).

Steric vs. Electronic Effects

When subjecting substituted THF-methanols to oxidative cleavage, the electronic influence of substituents at the C4 position (e.g., aryl groups) is remarkably minimal due to their distance from the primary alcohol reaction center[1]. However, steric bulk at the C5 position plays a definitive role. Bulky oxygen-protecting groups like tert-butyldiphenylsilyl (TBDPS) or benzyl are well-tolerated during flow oxidation, whereas acid-sensitive groups like tert-butyldimethylsilyl (TBS) undergo rapid cleavage under acidic oxidative conditions, leading to reaction failure[1].

Conversely, in hydrogenolysis, the choice of catalyst dictates the cleavage site. Palladium-based catalysts strongly coordinate the exocyclic hydroxyl group, driving deoxygenation (e.g., converting 2,5-bishydroxymethyltetrahydrofuran to 5-methyltetrahydrofuran-2-methanol)[2]. In contrast, Rhodium catalysts modified with Rhenium oxide (ReOx) alter the substrate's adsorption geometry, forcing the selective cleavage of the endocyclic C-O bond to yield linear diols.

Pathway Divergence: Oxidation vs. Hydrogenolysis

The following diagram illustrates the divergent reactivity pathways of THF-methanols based on the applied catalytic system.

reaction_pathways cluster_ox Oxidative Cleavage (Ring Retention) cluster_hydro Hydrogenolysis (C-O Cleavage) Substrate Substituted THF-Methanol Ox_Cat TBA-Oxone / SP-IBS II (Acidic Flow) Substrate->Ox_Cat Oxidation Cat_Pd Pd/MOF-808 (Exocyclic Cleavage) Substrate->Cat_Pd H2 (1.0 MPa) Cat_Rh Rh/SiO2-ReOx (Endocyclic Cleavage) Substrate->Cat_Rh H2 Lactone γ-Butyrolactone Derivatives Ox_Cat->Lactone Deox 5-Methyl-THF-2-methanol & DMF Cat_Pd->Deox RingOpen 1,5-Pentanediol (Linear Diol) Cat_Rh->RingOpen

Divergent reactivity of THF-methanols: Oxidation to lactones vs. Hydrogenolysis to diols/furans.

Comparative Reactivity Data

To objectively compare performance, the quantitative data for various substituted THF-methanols under standardized conditions are summarized below.

Table 1: Oxidative Cleavage to γ-Lactones (TBA-Oxone Flow System)

Conditions: 5.0 equiv. TBA-Oxone, 0.1 M in Acetic Acid, 50 °C, SP-IBS II Catalyst[1].

Substrate ModificationProtecting Group / SubstituentYield (%)Mechanistic Observation
C4-Aryl Substituted Phenyl, 4-Methoxyphenyl61–88%Minimal electronic influence from aryl substituents; efficient conversion.
C5-O-Protected TBDPS, Benzyl, Benzoyl61–90%Bulky protecting groups are highly stable and well-tolerated.
C5-O-Protected TBS (tert-butyldimethylsilyl)0%Complete failure due to rapid silyl ether cleavage under acidic conditions.
Heterocycle Substituted Thiophene (at C4/C5)22%Low yield; sulfur heteroatom likely poisons the oxidative catalyst.
Table 2: Catalytic Hydrogenolysis Pathways

Comparison of C-O bond cleavage preferences based on substrate and catalyst.

SubstrateCatalyst SystemPrimary ProductReaction PathwayRef
Tetrahydrofurfuryl alcohol (THFA) Rh/SiO₂ modified with ReOx1,5-PentanediolEndocyclic ring-opening (C-O cleavage).
2,5-Bishydroxymethyl-THF Pd/MOF-808 (1.0 MPa H₂)5-Methyl-THF-2-methanolExocyclic deoxygenation.[2]
5-Methyl-THF-2-methanol Pd/Zr-based MOF2,5-Dimethylfuran (DMF)Sequential deoxygenation & ring opening.[3]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate in-line analytical validation steps to confirm steady-state kinetics and mechanistic pathways.

Protocol A: Continuous-Flow Oxidative Cleavage of C5-Substituted THF-Methanols

This protocol utilizes a robust SiO₂-supported catalyst (SP-IBS II) to overcome the degradation issues commonly seen with polystyrene matrices[1].

  • System Priming: Pack a continuous-flow reactor (1.2 mL volume) with SP-IBS II catalyst (0.38 mmol/g). Prime the system with glacial acetic acid at a flow rate of 5.0 mL/h at 50 °C.

  • Feed Preparation: Prepare a 0.1 M solution of the C5-protected THF-methanol (e.g., TBDPS-protected) and a separate feed of TBA-Oxone (5.0 equiv.) in acetic acid.

  • Reaction Execution: Introduce the feeds via a T-mixer into the packed-bed reactor. Maintain the reactor temperature strictly at 50 °C.

  • In-line Validation (Self-Validation Step): Utilize hourly aliquot analysis via in-line GC-FID. A successful, steady-state reaction will demonstrate consistently high conversion (96% to 99%) without a drop in space-time yield (STY ~0.8 mol L–1 h–1)[1].

  • Isolation: Neutralize the collected effluent, extract with ethyl acetate, and purify the resulting γ-lactone via silica gel chromatography.

flow_protocol FeedA Feed A: Substrate in AcOH Mixer T-Mixer FeedA->Mixer FeedB Feed B: TBA-Oxone in AcOH FeedB->Mixer Reactor Packed-Bed Reactor (SP-IBS II) @ 50 °C Mixer->Reactor 5.0 mL/h Monitor Monitor Reactor->Monitor Out γ-Lactone Product Monitor->Out

Continuous-flow reactor setup for the oxidative cleavage of THF-methanols.

Protocol B: High-Pressure Hydrogenolysis to 5-Methyltetrahydrofuran-2-methanol

This procedure leverages Pd/MOF-808 to selectively deoxygenate 2,5-BHMTHF without over-reducing the furanic/tetrahydrofuranic core[2].

  • Catalyst Loading: In a specially designed high-pressure IR cell or Parr reactor, load 10 mg of Pd/MOF-808 catalyst and 20 mg of the THF-methanol substrate (e.g., 2,5-BHMTHF) dissolved in 2.0 mL of anhydrous THF.

  • Purging: Seal the reactor and purge with high-purity H₂ gas three times to remove residual oxygen, which could lead to unwanted side-chain oxidation.

  • Pressurization & Heating: Pressurize the reactor to exactly 1.0 MPa H₂. Heat the system to 40 °C (or up to 100 °C depending on the desired reaction rate).

  • In-situ FT-IR Monitoring (Self-Validation Step): Record in-situ FT-IR spectra in the range of 4000–1100 cm⁻¹. Monitor the disappearance of the broad -OH stretching band (~3300 cm⁻¹) and the appearance of methyl C-H stretches to validate the selective exocyclic deoxygenation[2].

  • Quenching: Cool the reactor to room temperature, carefully vent the H₂ gas, and filter the mixture to recover the Pd/MOF-808 catalyst. Isolate the 5-methyltetrahydrofuran-2-methanol via vacuum distillation[4].

References

  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow Organic Letters (ACS Publications)[Link]

  • Selective Hydrogenolysis of 5-Hydroxymethylfurfural into 2,5-Dimethylfuran under Mild Conditions Using Pd/MOF-808 ACS Sustainable Chemistry & Engineering[Link]

  • Direct One-pot Conversion of Monosaccharides into High-yield 2,5-Dimethylfuran over a Multifunctional Pd/Zr-Based Metal−Organic Framework The Royal Society of Chemistry[Link]

  • TETRAHYDROFURFURYL ALCOHOL - Chemical Properties and Applications Ataman Kimya[Link]

Sources

Comparative

The Strategic Application of (Oxolan-3-yl)methyl Acetate in Medicinal Chemistry: A Comparative Guide

In the intricate landscape of drug discovery and development, the selection of appropriate molecular scaffolds and linkers is a critical determinant of a drug candidate's ultimate success. Small structural modifications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of drug discovery and development, the selection of appropriate molecular scaffolds and linkers is a critical determinant of a drug candidate's ultimate success. Small structural modifications can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. Among the vast arsenal of building blocks available to medicinal chemists, saturated heterocycles have garnered significant attention for their ability to impart favorable drug-like properties. This guide provides an in-depth technical comparison of (oxolan-3-yl)methyl acetate, a versatile tetrahydrofuran-based building block, with its common bioisosteric alternatives. We will delve into the rationale behind its application, present comparative experimental data, and provide detailed protocols for its synthesis and incorporation.

The Rationale for Employing Saturated Heterocycles: The Case for the Oxolane Moiety

The introduction of saturated heterocyclic rings, such as the oxolane (tetrahydrofuran) ring in (oxolan-3-yl)methyl acetate, is a well-established strategy to optimize lead compounds. These motifs can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when compared to their carbocyclic or acyclic counterparts[1]. The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Furthermore, the three-dimensional structure of the oxolane ring can impose specific conformational constraints on a molecule, which can be advantageous for optimizing binding affinity and selectivity.

(Oxolan-3-yl)methyl acetate offers a synthetically accessible means to introduce a polar, flexible linker into a molecule. The ester functionality provides a handle for further chemical modification or can act as a prodrug moiety, while the oxolane ring imparts the aforementioned beneficial properties.

Comparative Analysis with Bioisosteric Alternatives

The principle of bioisosterism, the exchange of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry[2]. The selection of an appropriate bioisostere for the (oxolan-3-yl)methyl acetate linker depends on the specific properties that need to be modulated. Here, we compare it with two common alternatives: an acyclic ether and a related cyclic ether, the oxetane.

Acyclic Ether Alternative: (2-Methoxyethoxy)methyl Acetate

A simple acyclic ether, such as (2-methoxyethoxy)methyl acetate, can be considered a more flexible alternative.

Advantages of (oxolan-3-yl)methyl acetate:

  • Conformational Rigidity: The cyclic nature of the oxolane ring reduces the number of freely rotatable bonds compared to its acyclic counterpart. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing affinity.

  • Defined Vectorial Orientation: The substituents on the tetrahydrofuran ring have a more defined spatial relationship, which can be crucial for precise positioning within a binding pocket.

Advantages of (2-Methoxyethoxy)methyl Acetate:

  • Increased Flexibility: The greater conformational freedom may be advantageous if the binding pocket can accommodate multiple conformations or if a more flexible linker is required to span a larger distance.

  • Potentially Simpler Synthesis: In some cases, acyclic ethers can be synthesized through more straightforward Williamson ether synthesis protocols.

Cyclic Ether Alternative: (Oxetan-3-yl)methyl Acetate

Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for various functional groups[1]. (Oxetan-3-yl)methyl acetate presents a more compact and rigid alternative to the oxolane derivative.

Advantages of (oxolan-3-yl)methyl acetate:

  • Greater Flexibility: The five-membered ring of tetrahydrofuran is more flexible than the strained four-membered oxetane ring, offering a different conformational profile.

  • Different Hydrogen Bonding Geometry: The bond angles and distances of the ether oxygen in the oxolane ring differ from those in the oxetane, which can influence the geometry of hydrogen bonds.

Advantages of (Oxetan-3-yl)methyl Acetate:

  • Increased Polarity and Solubility: The oxetane ring is generally considered to be more polar than tetrahydrofuran, which can lead to improved aqueous solubility[1].

  • Metabolic Stability: The strained oxetane ring can sometimes exhibit greater metabolic stability compared to the tetrahydrofuran ring.

Quantitative Data Comparison

The choice between (oxolan-3-yl)methyl acetate and its alternatives is often guided by their impact on key physicochemical properties. The following table summarizes expected trends based on the principles of medicinal chemistry.

Property(Oxolan-3-yl)methyl Acetate(2-Methoxyethoxy)methyl Acetate(Oxetan-3-yl)methyl AcetateRationale
Calculated LogP (cLogP) LowerHigherLowestThe introduction of an additional oxygen atom in the acyclic ether increases lipophilicity. The more polar oxetane ring generally leads to lower lipophilicity.
Polar Surface Area (PSA) ~44 Ų~44 Ų~41 ŲPSA is primarily determined by the ester and ether oxygen atoms, leading to similar values. The more compact oxetane ring can slightly reduce the PSA.
Aqueous Solubility ModerateLowerHigherIncreased polarity of the oxetane ring generally enhances aqueous solubility. The higher lipophilicity of the acyclic ether can decrease solubility.
Flexibility (Number of Rotatable Bonds) 352The cyclic structures restrict bond rotation.

Experimental Protocols

The following are representative protocols for the synthesis of (oxolan-3-yl)methyl acetate and its incorporation into a model compound.

Synthesis of (Oxolan-3-yl)methyl Acetate

This two-step procedure involves the reduction of a commercially available starting material followed by acetylation.

Step 1: Synthesis of (Oxolan-3-yl)methanol

Synthesis_Step1 start Tetrahydrofuran-3-carboxylic acid product1 (Oxolan-3-yl)methanol start->product1 1. 0 °C to rt, 4h 2. Aqueous workup reagent1 Lithium aluminum hydride (LiAlH4) Dry Tetrahydrofuran (THF)

Caption: Reduction of Tetrahydrofuran-3-carboxylic acid.

Protocol:

  • To a stirred solution of lithium aluminum hydride (1.1 eq.) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq.) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield (oxolan-3-yl)methanol.

Step 2: Synthesis of (Oxolan-3-yl)methyl Acetate

Synthesis_Step2 start (Oxolan-3-yl)methanol product1 (Oxolan-3-yl)methyl acetate start->product1 rt, 12h reagent1 Acetic anhydride Pyridine

Caption: Acetylation of (Oxolan-3-yl)methanol.

Protocol:

  • To a solution of (oxolan-3-yl)methanol (1.0 eq.) in pyridine at room temperature, add acetic anhydride (1.2 eq.) dropwise.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (oxolan-3-yl)methyl acetate.

Conclusion

(Oxolan-3-yl)methyl acetate is a valuable building block in medicinal chemistry, offering a balance of polarity, conformational constraint, and synthetic accessibility. Its comparison with acyclic and alternative cyclic ether bioisosteres highlights the nuanced considerations that guide molecular design. The choice between these linkers will ultimately depend on the specific goals of the drug discovery program, including the desired physicochemical properties and the structural requirements of the biological target. The experimental protocols provided herein offer a practical starting point for the synthesis and application of this versatile tetrahydrofuran derivative.

References

  • Chemspace. Bioisosteric Replacements. [Link][3]

  • Ghosh, A. K., et al. (2011). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofuran methyl azides, amines, and ureas. Beilstein Journal of Organic Chemistry. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burrows, J. N., et al. (2017). The application of bioisosteres in drug design. Journal of Medicinal Chemistry.
  • Meyers, C. L., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][1]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link][4]

  • MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link][5]

  • ACS Publications. Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. [Link][6]

  • MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link][7]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Acetic acid;oxolan-3-ylmethanol proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories regarding the logistical and safety challenges of disposing of complex organic mixtures. A mixture containing acetic acid and oxolan-3-ylmethanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories regarding the logistical and safety challenges of disposing of complex organic mixtures. A mixture containing acetic acid and oxolan-3-ylmethanol (commonly known as tetrahydrofuran-3-methanol) presents a unique dual-threat profile. You are dealing with the acute corrosivity of a concentrated organic acid combined with the insidious, time-dependent peroxide-forming hazard of a tetrahydrofuran (THF) derivative[1].

To ensure absolute scientific integrity and laboratory safety, disposal cannot be treated as a simple waste-transfer task. The following guide provides a self-validating, causality-driven operational plan to safely neutralize, segregate, and dispose of this specific chemical mixture.

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic behavior of the waste components. This dictates our downstream logistical choices.

Chemical ComponentCAS NumberPrimary GHS Hazard ClassMechanistic Vulnerability
Acetic Acid 64-19-7Corrosive, Flammable LiquidViolent exothermic reactivity when mixed directly with incompatible bases or accumulated organic waste[2].
Oxolan-3-ylmethanol 15833-61-1Irritant, Flammable LiquidAlpha-carbon autoxidation leading to the accumulation of shock-sensitive organic peroxides[1].

The Causality of Peroxide Formation (Expert Insight)

Why must oxolan-3-ylmethanol be treated with such extreme caution? Like its parent compound THF, oxolan-3-ylmethanol is classified as a Class B Peroxide Former[3]. The autoxidation process is a radical chain reaction. Oxygen diradicals abstract an alpha-hydrogen from the THF ring, creating a carbon-centered radical that rapidly reacts with more oxygen to form a hydroperoxide[1].

Over time, or if concentrated via evaporation, these peroxides can detonate from simple mechanical shock or friction (e.g., unscrewing a threaded cap)[4]. Therefore, peroxide testing is the non-negotiable first step of this disposal protocol. You cannot safely neutralize the acid until you have validated the peroxide status of the ether.

Step-by-Step Disposal Methodology

Phase 1: Peroxide Testing (The Self-Validating Safety Gate)
  • Visual Inspection: Examine the waste container without moving it. If you observe crystalline solids around the cap or a viscous, stratifying liquid layer at the bottom, DO NOT TOUCH IT . These are physical indicators of gross peroxide polymerization[1]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) bomb squad immediately.

  • Chemical Testing: If the liquid is visually clear, carefully open the container in a certified fume hood. Dip a Quantofix peroxide test strip (or utilize a standard starch-iodide solution) into the mixture.

  • Causality-Driven Decision:

    • Result > 30 ppm: The mixture is dangerously peroxidized. Treat as high-hazard waste. Do not attempt neutralization or agitation[1].

    • Result < 30 ppm: The mixture is safe to handle. Proceed to Phase 2.

Phase 2: Exothermic Neutralization of Acetic Acid

Directly combining acidic waste with general organic waste can trigger violent exothermic reactions and pressurize sealed containers[5]. We must neutralize the acetic acid component first.

  • Thermal Control: Place a borosilicate glass beaker inside an ice-water bath. Transfer the mixture into the beaker. Causality: The neutralization of acetic acid is highly exothermic; the ice bath acts as a heat sink to prevent the volatilization of the flammable oxolan-3-ylmethanol.

  • Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with gentle magnetic stirring.

  • Self-Validation: Observe the evolution of CO₂ gas (bubbling). This is your visual indicator of the reaction progress. Continue adding NaHCO₃ until the bubbling ceases[6]. We specifically choose a weak base like NaHCO₃ over NaOH to prevent localized superheating and to provide this visual cue.

  • pH Verification: Use pH paper to confirm the solution has reached a stable pH of 6 to 8[5].

Phase 3: Segregation and Final Logistics
  • Containerization: The neutralized mixture now contains aqueous sodium acetate and organic oxolan-3-ylmethanol. Pour this mixture into a high-density polyethylene (HDPE) waste carboy designated exclusively for "Non-Halogenated Aqueous/Organic Waste"[6].

  • Labeling: Clearly label the container with the exact constituents: "Water, Sodium Acetate, Oxolan-3-ylmethanol." Do not use abbreviations.

  • Final Disposal: Submit a waste pickup request to EHS. The waste will be transported to an EPA-permitted facility for high-temperature incineration, which safely destroys the organic framework without environmental release[6].

Emergency Spill Response Protocol

In the event of an accidental release outside the fume hood:

  • Evacuate and Isolate: Evacuate personnel and eliminate all ignition sources immediately, as the vapors are flammable and heavier than air[2].

  • Containment: Use a chemical spill kit containing a weak solid base (e.g., Sodium Bicarbonate or Calcium Carbonate) to simultaneously neutralize the acetic acid and absorb the liquid[2]. Never use combustible materials like sawdust.

  • Collection: Sweep the neutralized absorbent using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag[7].

Process Visualization

DisposalWorkflow Start Waste Mixture: Acetic acid + Oxolan-3-ylmethanol PeroxideTest Phase 1: Peroxide Testing (Quantofix Test Strips) Start->PeroxideTest HighHazard STOP: High Hazard Contact EHS Bomb Squad (Do not move) PeroxideTest->HighHazard > 30 ppm Peroxides Quench Phase 2: Neutralize Acetic Acid (Slow NaHCO3 addition in ice bath) PeroxideTest->Quench < 30 ppm Peroxides Segregate Phase 3: Segregation Non-Halogenated Organic Waste Quench->Segregate pH 6-8 achieved Incinerate Final Disposal: EPA-Approved Incineration Segregate->Incinerate

Fig 1: Decision-tree workflow for safe disposal of Acetic acid;oxolan-3-ylmethanol mixtures.

References

  • Glacial Acetic Acid SOP.docx - OSU Chemistry.
  • Acetic acid Waste Management - Washington State University (WSU).
  • Appendix J - Peroxide Forming Chemicals - Cornell University EHS.
  • Peroxide Formers - University of Texas at Austin EHS.
  • SAFETY DATA SHEET (Tetrahydrofuran) - Fisher Scientific.
  • EHSO Manual 2025-2026 - Hazardous Waste - University of Oklahoma Health Sciences Center (OUHSC).
  • Policy for Managing Peroxide-Forming Chemicals - University of Southern California (USC).

Sources

Handling

Personal protective equipment for handling Acetic acid;oxolan-3-ylmethanol

As a Senior Application Scientist, I approach the handling of complex chemical systems not just as a set of rules, but as an exercise in understanding molecular causality. The system comprising Acetic acid and oxolan-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex chemical systems not just as a set of rules, but as an exercise in understanding molecular causality. The system comprising Acetic acid and oxolan-3-ylmethanol (often encountered as a reagent mixture or as the esterified reference standard, CAS No. 78386-41-1) presents a unique dual-hazard profile. Oxolan-3-ylmethanol (tetrahydro-3-furanmethanol) is a vital bifunctional building block used in the synthesis of complex active pharmaceutical ingredients (APIs), such as the azole antifungal Posaconazole[1]. However, when handled in conjunction with concentrated acetic acid, researchers must mitigate the risks of severe tissue necrosis, volatile organic emissions, and potential peroxide formation.

This guide provides a self-validating, step-by-step operational and safety protocol designed to ensure absolute laboratory safety and chemical integrity.

Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the components involved:

  • Acetic Acid (Proton Donor & Corrosive): Glacial or highly concentrated acetic acid is a severe contact hazard. It acts by rapidly protonating tissue proteins, leading to deep coagulative necrosis. Furthermore, its high vapor pressure at room temperature necessitates strict inhalation controls, as the OSHA Permissible Exposure Limit (PEL) is strictly capped at 10 ppm[2].

  • Oxolan-3-ylmethanol (Polar Ether & Irritant): As a cyclic ether derivative structurally analogous to tetrahydrofuran (THF), this compound is a known skin and severe eye irritant[3]. Crucially, cyclic ethers are susceptible to auto-oxidation upon prolonged exposure to air and light, leading to the formation of explosive peroxides[4].

Table 1: Quantitative Hazard Profile of Components

Physicochemical PropertyAcetic Acid (Glacial)Oxolan-3-ylmethanol
CAS Number 64-19-715833-61-1
OSHA PEL (TWA) 10 ppm (25 mg/m³)Not Established (THF analog: 200 ppm)
Vapor Pressure (20°C) 11.4 mmHgLow (< 1 mmHg estimated)
Flash Point 39°C (102°F)~90°C (194°F)
Primary Hazard Class Corrosive, FlammableIrritant, Potential Peroxide Former

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the permeation kinetics of the most aggressive chemical in the mixture—in this case, acetic acid.

Table 2: Glove Compatibility & Breakthrough Times (Acetic Acid)

Glove MaterialBreakthrough TimeScientific Causality & Recommendation
Butyl Rubber > 8 hoursHighly Recommended. Butyl rubber provides exceptional resistance to both organic acids and polar cyclic ethers[5].
Neoprene 4 - 8 hoursAcceptable. Suitable for short-duration transfers or secondary containment tasks.
Nitrile Rubber < 1 hourNOT Recommended. Acetic acid rapidly permeates and degrades standard nitrile matrices.
Latex < 10 minutesDangerous. Offers zero protection against corrosive acids or organic solvents.
  • Eye & Face Protection: Tight-fitting chemical splash goggles paired with a full-face shield are mandatory. Acetic acid vapors can dissolve into the moisture of the eyes, causing irreversible corneal damage[6].

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or during a large spill, a NIOSH-approved respirator equipped with Organic Vapor/Acid Gas (OV/AG) cartridges (typically yellow/magenta color-coded) must be utilized[7].

  • Body Protection: A standard flame-retardant lab coat overlaid with a polyethylene (PE) coated or Tychem® apron to prevent acid penetration to the skin.

Operational Workflow & Handling Methodology

When utilizing acetic acid and oxolan-3-ylmethanol for esterification or as a solvent system, follow this step-by-step methodology to ensure safety and reaction integrity:

Step 1: Pre-Operation Purge & Verification Verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Clear the workspace of any strong oxidizers, bases, or reactive metals (e.g., sodium, potassium), which react violently with acetic acid.

Step 2: Inert Atmosphere Setup Because oxolan-3-ylmethanol can form peroxides, purge your reaction vessel with an inert gas (Nitrogen or Argon) prior to chemical introduction. This displaces oxygen and mitigates the flammability risk of acetic acid vapors.

Step 3: Chemical Transfer Utilize a closed-system transfer method or a glass syringe with a stainless steel needle. Do not use aluminum or galvanized equipment, as acetic acid aggressively corrodes these metals, generating flammable hydrogen gas[6].

Step 4: Controlled Addition If performing an acid-catalyzed esterification, add the acetic acid to the oxolan-3-ylmethanol dropwise over an ice bath. The protonation of the alcohol is exothermic; uncontrolled addition can lead to thermal runaway and rapid vaporization of the acid.

Spill Response & Disposal Plan

In the event of a breach, the immediate priority is neutralizing the corrosive threat while suppressing volatile organic emissions.

G Start Risk Assessment & PPE Donning FumeHood Transfer to Fume Hood Start->FumeHood Reaction Execute Synthesis FumeHood->Reaction Spill Spill Detected? Reaction->Spill Neutralize Neutralize (NaHCO3) & Absorb Spill->Neutralize Yes Success Protocol Complete Spill->Success No Dispose Hazardous Waste Disposal Neutralize->Dispose Dispose->Success

Operational workflow and spill response logic for handling Acetic acid;oxolan-3-ylmethanol.

Step-by-Step Spill Mitigation:

  • Evacuate & Ventilate: Immediately alert personnel and ensure the fume hood sash is lowered to maximize exhaust pull. If the spill is outside the hood, evacuate the immediate area.

  • Neutralization (Causality-Driven): Liberally apply solid Sodium Bicarbonate ( NaHCO3​ ) working from the edges of the spill inward. Why? Sodium bicarbonate is a weak base that safely neutralizes acetic acid without generating the violent exothermic heat associated with strong bases (like NaOH). The reaction will effervesce, releasing CO2​ gas. Wait until bubbling ceases completely.

  • Absorption: Cover the neutralized mixture with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Never use sawdust or paper towels , as concentrated acetic acid can ignite organic materials.

  • Collection & Disposal: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) container. Seal and label clearly as "Hazardous Waste: Corrosive/Flammable Solid (Neutralized Acetic Acid / Oxolan-3-ylmethanol)" for institutional EHS pickup.

References

  • Posaconazole, SCH-56592, Noxafil-药物合成数据库 Source: DrugFuture URL
  • Exposure Assessment of Peracetic Acid-Based Disinfectant Chemicals Source: CDC URL
  • Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 Source: PubChem - NIH URL
  • NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran Source: CDC URL
  • NIOSH Recommendations for Chemical Protective Clothing A-Z Source: CDC Archive URL
  • Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications Source: Chemtrade Asia URL
  • Personal Protective Equipment Source: OSHA URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.